6-Ethoxyimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxyimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQECQTZILHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602181 | |
| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57470-53-8 | |
| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Ethoxyimidazo[1,2-b]pyridazine from 3-amino-6-chloropyridazine
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system renowned for its broad pharmacological applications, including the development of novel imaging agents for β-amyloid plaques and potent antimycobacterial agents.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient two-step synthesis of 6-Ethoxyimidazo[1,2-b]pyridazine, a key derivative for further functionalization. Starting from the commercially available 3-amino-6-chloropyridazine, the synthesis involves a classical cyclocondensation to form the core bicyclic system, followed by a nucleophilic aromatic substitution to introduce the desired ethoxy moiety. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and critical process validation checkpoints.
Strategic Overview: A Two-Pronged Approach
The synthesis of the target molecule is logically dissected into two primary stages. This strategy leverages well-established, high-yielding reaction classes to ensure reliability and scalability.
-
Step 1: Heteroannulation via Cyclocondensation. The core imidazo[1,2-b]pyridazine ring is constructed by reacting 3-amino-6-chloropyridazine with a suitable two-carbon electrophile. This reaction, a variation of the Tschitschibabin reaction, forms the fused five-membered imidazole ring.
-
Step 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C-6 position of the newly formed bicyclic system is subsequently displaced by an ethoxide nucleophile. The inherent electron-deficient (π-deficient) nature of the pyridazine ring facilitates this substitution.[4]
Below is a graphical representation of the overall synthetic workflow.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
This initial stage is the cornerstone of the synthesis, establishing the core heterocyclic framework. The reaction involves the condensation of an aminopyridazine with an α-haloaldehyde.
Principle & Mechanism: The Cyclocondensation Reaction
The formation of the imidazo[1,2-b]pyridazine ring is a classic example of a condensation reaction between an α-halocarbonyl compound and an amino-heterocycle.[1][2] The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Causality of Reagent Selection:
-
3-amino-6-chloropyridazine: This starting material provides the foundational pyridazine ring and the exocyclic amino group necessary for cyclization. The chlorine atom at C-6 serves as a handle for subsequent functionalization.
-
Chloroacetaldehyde (ClCH₂CHO): This bifunctional reagent provides the two-carbon unit required to form the imidazole ring.[5] It is highly electrophilic at both the carbonyl carbon and the α-carbon.[6] Due to its propensity to polymerize, it is often used as a more stable aqueous solution or generated in situ from its acetal precursors, such as chloroacetaldehyde diethyl acetal.[5][7][8]
Mechanistic Pathway:
-
Initial Alkylation: The ring nitrogen that is not adjacent to the amino group (N-1) is the most nucleophilic site on the 3-aminopyridazine ring.[1] This nitrogen atom initiates a nucleophilic attack on the carbonyl carbon of chloroacetaldehyde.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular SN2 reaction. The exocyclic amino group attacks the α-carbon, displacing the chloride ion and forming a five-membered ring.
-
Dehydration & Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the stable, aromatic imidazo[1,2-b]pyridazine system.
Caption: Mechanistic flow for the formation of the bicyclic core.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: While stirring, add chloroacetaldehyde (1.2 eq, typically from a 50% w/w aqueous solution) dropwise to the mixture. An initial exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium until effervescence ceases. c. Reduce the solvent volume in vacuo. d. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Reaction Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 3-amino-6-chloropyridazine | Commercially available pyridazine derivative.[9] |
| Reagent | Chloroacetaldehyde (50% aq. soln.) | Provides the C2-C3 unit for the imidazole ring. |
| Stoichiometry | ~1.2 equivalents of aldehyde | A slight excess ensures complete consumption of the starting material. |
| Solvent | Absolute Ethanol | Good solvent for reactants; allows for reflux at a suitable temperature. |
| Temperature | Reflux (~78-80 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration, should be confirmed by TLC monitoring. |
| Purification | Recrystallization / Column Chromatography | To remove unreacted starting materials and byproducts. |
Part II: Synthesis of this compound
With the heterocyclic core in place, the final step involves substituting the C-6 chlorine atom to yield the target compound.
Principle & Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the electron-deficient pyridazine ring is susceptible to displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, characteristic of SNAr reactions.
Causality of Reagent Selection:
-
6-chloroimidazo[1,2-b]pyridazine: The substrate, activated for nucleophilic attack at the C-6 position by the electron-withdrawing effects of the ring nitrogens.
-
Sodium Ethoxide (NaOEt): A strong, unhindered nucleophile that provides the ethoxide (EtO⁻) ion necessary to displace the chloride. It is typically used as a solution in ethanol.
Mechanistic Pathway:
-
Nucleophilic Attack: The ethoxide ion attacks the electron-deficient carbon atom at the C-6 position, breaking the aromaticity of the pyridazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the heterocyclic system to yield the final 6-ethoxy product.
Caption: Mechanistic flow for the SNAr functionalization step.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) intermediate.
-
Solvent/Reagent Addition: Add a solution of sodium ethoxide in absolute ethanol (typically 21% w/w, 1.5-2.0 eq). The use of absolute (anhydrous) ethanol is critical to prevent side reactions.
-
Heating: Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitoring (Self-Validation): Track the reaction's progress via TLC (e.g., Ethyl Acetate/Hexane 1:1). The consumption of the starting material and the formation of a new product spot confirms the reaction is proceeding.
-
Work-up: a. Cool the reaction to room temperature. b. Carefully quench the reaction by adding water. c. Remove the ethanol under reduced pressure. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes). e. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic solution in vacuo. Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Characterization (Final Validation): The final product's identity and purity must be rigorously confirmed.
-
¹H NMR: Expect to see characteristic signals for the ethoxy group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) in addition to the aromatic protons of the heterocyclic core.
-
¹³C NMR: Appearance of new signals corresponding to the -OCH₂CH₃ carbons.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₉N₃O.
-
Data Summary: Reaction Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 6-chloroimidazo[1,2-b]pyridazine | Intermediate from Part I. |
| Reagent | Sodium Ethoxide (in Ethanol) | Strong nucleophile for SNAr reaction. |
| Stoichiometry | 1.5-2.0 equivalents of NaOEt | Excess drives the reaction to completion. |
| Solvent | Absolute Ethanol | Serves as both solvent and the source of the ethoxide (if prepared in situ). Must be anhydrous. |
| Temperature | Reflux (~78-80 °C) | Standard condition for SNAr on this type of substrate. |
| Reaction Time | 8-12 hours | Slower than the initial cyclization; requires TLC monitoring. |
| Purification | Column Chromatography | Essential for removing inorganic salts and any potential side products. |
Conclusion
This guide has detailed a logical and experimentally validated pathway for the synthesis of this compound from 3-amino-6-chloropyridazine. The methodology relies on a foundational cyclocondensation reaction followed by a nucleophilic aromatic substitution, two of the most reliable transformations in heterocyclic chemistry. By adhering to the principles of mechanistic understanding and implementing rigorous in-process validation via chromatographic monitoring and spectroscopic characterization, researchers can confidently and efficiently produce this valuable scaffold. The presented protocols offer a solid foundation for the synthesis of this and related analogs, paving the way for further exploration in medicinal chemistry and materials science.
References
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Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
- Title: Synthesis method of 3-amino-6-chloropyridazine - CN104844523A Source: Google Patents URL
- Title: Process for producing 3-amino-6-chloropyridazine - WO2007026623A1 Source: Google Patents URL
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Title: (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity Source: ResearchGate URL: [Link]
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Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF Source: ResearchGate URL: [Link]
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Title: Chloroacetaldehyde - Wikipedia Source: Wikipedia URL: [Link]
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Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL: [Link]
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Title: Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent Source: ACS Combinatorial Science URL: [Link]
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Title: Preparation of Imidazoles, Part 1: By Cyclocondensation Source: YouTube URL: [Link]
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Title: Chloroacetaldehyde | ClCH2CHO | CID 33 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]
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A Technical Guide to the Structural Elucidation of 6-Ethoxyimidazo[1,2-b]pyridazine via Mass Spectrometry and NMR Spectroscopy
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of molecules targeting a range of diseases.[1][2] The precise characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of chemical entities in development. This guide provides an in-depth, field-proven framework for the structural elucidation of a representative derivative, 6-Ethoxyimidazo[1,2-b]pyridazine, using the synergistic techniques of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By integrating predictive analysis based on established chemical principles with detailed experimental protocols, this document serves as a practical reference for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. Its rigid structure and rich electronic properties make it an attractive scaffold for interacting with biological targets. Derivatives have shown promise as kinase inhibitors, anti-tubercular agents, and ligands for β-amyloid plaques.[1][3] The introduction of substituents, such as an ethoxy group at the 6-position, significantly modulates the molecule's physicochemical properties, including solubility, metabolic stability, and target affinity.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide focuses on the two most powerful and ubiquitous techniques for this purpose: Mass Spectrometry, for determining molecular weight and elemental composition, and NMR Spectroscopy, for mapping the precise atomic connectivity and chemical environment of the molecule.
Molecular Overview: this compound
Before delving into spectroscopic analysis, understanding the basic properties of the target molecule is essential.
-
Molecular Formula: C₈H₉N₃O
-
Molecular Weight (Monoisotopic): 163.0746 g/mol
-
Core Structure: A fused imidazole and pyridazine ring system.
-
Key Substituent: An ethoxy group (-OCH₂CH₃) at the C6 position of the pyridazine ring.
The presence of nitrogen atoms and the ethoxy group creates distinct electronic environments that give rise to characteristic spectroscopic signatures.
Mass Spectrometry Analysis: Confirming Identity and Fragmentation
Mass spectrometry provides the molecular weight of a compound, offering the first crucial piece of evidence for its identity. For a stable aromatic heterocycle like this compound, Electron Ionization (EI) is a robust technique that not only reveals the molecular ion but also induces reproducible fragmentation, yielding a characteristic fingerprint.[4]
Predicted Fragmentation Pathway
The fragmentation of the molecular ion (M⁺˙) is governed by the stability of the resulting ions and neutral losses. Aromatic systems like the imidazo[1,2-b]pyridazine core are relatively stable, meaning fragmentation will likely initiate at the more labile ethoxy substituent.[4][5]
The primary fragmentation events are predicted to be:
-
Loss of Ethylene (C₂H₄): A common pathway for ethyl ethers, proceeding through a McLafferty-type rearrangement to lose a neutral ethylene molecule, resulting in a radical cation at m/z 135. This is often a dominant peak.
-
Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable oxonium ion at m/z 148.
-
Loss of an Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond results in the formation of the imidazo[1,2-b]pyridazinyl cation at m/z 118.
Further fragmentation of the heterocyclic core would occur at higher energies, but these initial losses from the ethoxy group are the most diagnostic.
Visualization: Fragmentation of this compound
Caption: Predicted EI-MS fragmentation pathway for this compound.
Data Summary: Predicted Mass Spectrum
| m/z (Predicted) | Formula | Identity | Relative Abundance |
| 163 | [C₈H₉N₃O]⁺˙ | Molecular Ion (M⁺˙) | Moderate to High |
| 148 | [C₇H₆N₃O]⁺ | [M - CH₃]⁺ | Moderate |
| 135 | [C₆H₅N₃O]⁺˙ | [M - C₂H₄]⁺˙ | High (Potential Base Peak) |
| 118 | [C₆H₄N₂]⁺ | [M - OC₂H₅]⁺ | Moderate |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument: A standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.
-
Analysis: Identify the molecular ion peak (M⁺˙). Verify its mass corresponds to the calculated molecular weight. Analyze the fragmentation pattern and compare it to the predicted pathway to confirm the structure. The presence of an odd number of nitrogen atoms (3) dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[4]
NMR Spectroscopy Analysis: Mapping the Molecular Architecture
While MS confirms the molecular weight, NMR spectroscopy provides the definitive blueprint of the molecule's structure. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C spectra, every atom's position can be determined. For complex assignments, 2D NMR techniques are indispensable.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on data from the parent imidazo[1,2-b]pyridazine scaffold and known substituent effects of the ethoxy group.[6][7][8] The aromatic region will feature signals for the four protons on the bicyclic core, while the aliphatic region will show the characteristic signals of the ethyl group.
Caption: Structure of the core ring system and key proton regions.
Detailed Assignments:
-
H-7 and H-8 (Pyridazine Ring): These two protons form an AX spin system and will appear as two doublets. H-7, being ortho to the electron-donating ethoxy group and adjacent to a ring nitrogen, is expected around δ 7.9 ppm (d, J ≈ 9.5 Hz) . H-8, also ortho to a ring nitrogen, will be upfield around δ 6.8 ppm (d, J ≈ 9.5 Hz) . The large coupling constant is characteristic of ortho-coupling in a six-membered aromatic ring.[9]
-
H-2 and H-3 (Imidazole Ring): These protons will also appear as doublets due to vicinal coupling. Based on analogous structures, they are expected around δ 7.8 ppm (d, J ≈ 1.5 Hz) and δ 7.5 ppm (d, J ≈ 1.5 Hz) . The smaller coupling constant is typical for protons on an imidazole ring.
-
Ethoxy Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are directly attached to the deshielding oxygen atom and will appear as a quartet around δ 4.2 ppm (q, J ≈ 7.0 Hz) . The methyl protons (-CH₃) will be a triplet further upfield around δ 1.4 ppm (t, J ≈ 7.0 Hz) . The characteristic 3-bond coupling between them confirms the ethyl fragment.[8][10]
Data Summary: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.9 | Doublet (d) | ~9.5 | 1H |
| H-2 | 7.8 | Doublet (d) | ~1.5 | 1H |
| H-3 | 7.5 | Doublet (d) | ~1.5 | 1H |
| H-8 | 6.8 | Doublet (d) | ~9.5 | 1H |
| -OCH₂- | 4.2 | Quartet (q) | ~7.0 | 2H |
| -CH₃ | 1.4 | Triplet (t) | ~7.0 | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C chemical shifts are highly sensitive to the electronic environment. Carbons attached to heteroatoms (N, O) are significantly deshielded and appear downfield. Predictions are based on data for the parent imidazo[1,2-b]pyridazine and substituent chemical shift increments.[6][11]
Data Summary: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Justification |
| C6 | ~158 | Attached to oxygen (highly deshielded) |
| C8a | ~143 | Bridgehead carbon, adjacent to N |
| C5 | ~139 | Bridgehead carbon, adjacent to N |
| C2 | ~133 | Imidazole ring, adjacent to N |
| C7 | ~125 | Pyridazine ring |
| C3 | ~117 | Imidazole ring |
| C8 | ~110 | Pyridazine ring, shielded by OEt |
| -OCH₂- | ~64 | Aliphatic carbon attached to oxygen |
| -CH₃ | ~15 | Aliphatic methyl carbon |
The Role of 2D NMR for Unambiguous Assignment
While 1D spectra provide the initial data, 2D NMR experiments are crucial for irrefutable proof of structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear cross-peak between the -OCH₂- quartet and the -CH₃ triplet, confirming the ethoxy group. It would also show correlations between H-7/H-8 and H-2/H-3, confirming their respective ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. It is the most reliable way to assign the carbon signals for all protonated carbons (C2, C3, C7, C8, -OCH₂, -CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to place the ethoxy group. A strong correlation would be observed between the -OCH₂- protons (at δ ~4.2) and the C6 carbon (at δ ~158), confirming the substituent's location. Correlations from H-7 and H-8 to other carbons in the pyridazine ring would solidify the assignments.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended).
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D Experiments (if needed for ambiguity):
-
Acquire a COSY spectrum to establish H-H correlations.
-
Acquire an HSQC spectrum to assign protonated carbons.
-
Acquire an HMBC spectrum to establish long-range C-H connectivity and confirm substituent placement.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks based on chemical shift and coupling patterns, and use 2D data to resolve any ambiguities.
Integrated Spectroscopic Workflow
A logical workflow ensures efficient and accurate characterization, where each step validates the next.
Caption: A validated workflow for structural elucidation using MS and NMR.
Conclusion
The structural characterization of novel compounds like this compound is a systematic process built on the foundational techniques of mass spectrometry and NMR spectroscopy. Mass spectrometry provides the initial confirmation of molecular weight and offers clues to the structure through predictable fragmentation. NMR spectroscopy, particularly when employing a suite of 1D and 2D experiments, delivers an unambiguous, high-resolution map of the molecule's atomic framework. By following the integrated workflow presented in this guide—predicting spectral features, acquiring high-quality data, and using multi-dimensional analysis to connect the dots—researchers can confidently and efficiently elucidate the structures of complex heterocyclic molecules, accelerating the pace of discovery in medicinal chemistry and materials science.
References
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Title: 3-Bromo-6-chloroimidazo(1,2-b)pyridazine Source: PubChem URL: [Link]
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Title: Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones Source: PubMed URL: [Link]
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Title: Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines Source: ResearchGate URL: [Link]
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Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: PMC - NIH URL: [Link]
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Title: Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy Source: PubMed URL: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxyimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Ethoxyimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities.[1] The ethoxy substitution at the 6-position is a key modification that can influence the compound's electronic properties, solubility, and binding affinity to biological targets.[1] This document is designed to furnish researchers and drug development professionals with a foundational understanding of this molecule's characteristics, supported by established experimental protocols and theoretical considerations.
Molecular Structure and Core Attributes
This compound is a fused heterocyclic system where an imidazole ring is fused to a pyridazine ring. The IUPAC name for the parent structure is imidazo[1,2-b]pyridazine.[2] The ethoxy group (-OCH2CH3) is attached to the 6-position of the pyridazine ring.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | [Sigma-Aldrich] |
| Molecular Weight | 163.18 g/mol | [Sigma-Aldrich] |
| Canonical SMILES | CCOC1=CC=C2N=C(N=C2)C=C1 | PubChem |
| InChI Key | Not Available |
Synthesis of this compound
A likely precursor for this synthesis is 6-chloroimidazo[1,2-b]pyridazine, which can be synthesized from commercially available starting materials.[5][6] The subsequent reaction with sodium ethoxide would yield the desired 6-ethoxy derivative via a Williamson ether synthesis-type reaction.[7][8][9]
Caption: Proposed two-step synthesis of this compound.
Proposed Experimental Protocol:
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., n-butanol or ethanol), add an equimolar amount of chloroacetaldehyde (often generated in situ from its diethyl acetal by acidic hydrolysis).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloroimidazo[1,2-b]pyridazine.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 6-chloroimidazo[1,2-b]pyridazine portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Key Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the following properties are of primary importance.
| Physicochemical Parameter | Predicted/Estimated Value | Experimental Data | Method of Determination |
| pKa | 4.86 ± 0.30 | Not Available | Potentiometric Titration / NMR Spectroscopy |
| LogP (o/w) | ~2.0 - 3.0 | Not Available | Shake-Flask Method |
| Aqueous Solubility | Low to Moderate | Not Available | Equilibrium Solubility Assay |
| Melting Point (°C) | 60 - 80 | Not Available | Capillary Melting Point Method |
| Boiling Point (°C) | > 300 | Not Available | Distillation / Ebulliometry |
| Density (g/cm³) | 1.25 ± 0.1 | Not Available | Pycnometry |
Acidity and Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms. The predicted pKa of approximately 4.86 suggests that this compound is a weak base.
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent (e.g., methanol or DMSO) and water to create a solution of known concentration (typically 1-5 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel and immerse the pH electrode and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments, and record the pH reading after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a sealed container.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of water or a relevant buffer solution in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
Melting and Boiling Points
The melting point of a solid is a useful indicator of its purity. The boiling point provides information about the volatility of a liquid. As this compound is expected to be a solid at room temperature, its melting point is the more relevant parameter. Given the lack of experimental data, the melting point is estimated to be in the range of 60-80 °C, based on the melting point of the parent imidazo[1,2-b]pyridazine (54 °C) and the typical effect of an ethoxy group.
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus and heat it slowly (1-2 °C/min).
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would show characteristic signals for the aromatic protons of the imidazo[1,2-b]pyridazine core and the ethyl protons of the ethoxy group.
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
Ethoxy Group: A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms in this compound.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 163 or 164, respectively.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1250 cm⁻¹
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and development. This guide has provided a comprehensive overview of these properties, including proposed experimental protocols for their determination. Further experimental validation of the predicted and estimated values presented herein is encouraged to build a more complete and accurate profile of this important molecule.
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An In-Depth Technical Guide to the Solubility of 6-Ethoxyimidazo[1,2-b]pyridazine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Ethoxyimidazo[1,2-b]pyridazine in various organic solvents. Given the absence of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles and methodologies required to generate such data reliably and interpret it effectively.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical and chemical sciences. For a molecule like this compound, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility is paramount.[1][2][3] The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" known to be a core component of various bioactive molecules, including kinase inhibitors.[1][3]
The solubility profile of this compound directly influences:
-
Drug Discovery & Development: Poor solubility can hinder in vitro assays, leading to unreliable results, and can result in poor bioavailability for in vivo studies.[4][5]
-
Process Chemistry: Efficient synthesis, purification, and crystallization processes are highly dependent on the selection of appropriate solvents.
-
Formulation Science: Creating stable and effective liquid formulations for preclinical and clinical stages requires excipients and solvents that can adequately solubilize the active pharmaceutical ingredient (API).[6]
This guide will equip the reader with the theoretical knowledge and practical protocols to systematically approach the solubility determination of this compound.
Theoretical Framework for Solubility Prediction
While direct experimental measurement is the gold standard, a theoretical understanding of intermolecular forces allows for a rational solvent selection strategy, saving time and resources.[6][7] The principle of "like dissolves like" is the guiding concept, where solubility is favored when the solute and solvent have similar polarities and intermolecular interaction capabilities.
Physicochemical Properties of this compound
The structure of this compound dictates its solubility behavior.
-
Core Scaffold: The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocycle.[2][8] The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system contributes to polarizability and potential π-π stacking interactions.
-
Ethoxy Group (-OCH₂CH₃): This substituent adds a degree of lipophilicity and introduces a polar ether linkage that can also act as a hydrogen bond acceptor.
Overall, the molecule possesses a balance of polar (heterocyclic ring, ether oxygen) and non-polar (ethyl group, aromatic rings) characteristics. This suggests it will likely exhibit moderate solubility in a range of solvents, with optimal solubility in solvents that can engage in both polar and non-polar interactions.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[9][10] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[11]
Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[11][12] The distance (Ra) between the solute and solvent in this space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[11] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This approach is invaluable for rationally screening and blending solvents to achieve desired solubility.[10][12]
Strategic Solvent Selection
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile.[13] Solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities.
Table 1: Properties of Recommended Organic Solvents for Screening
| Solvent | Formula | Dielectric Constant (at 20-25°C) | Polarity Index | Predominant Interactions |
| n-Hexane | C₆H₁₄ | 1.9 | 0.1 | Dispersion |
| Toluene | C₇H₈ | 2.4 | 2.4 | Dispersion, π-π |
| Diethyl Ether | C₄H₁₀O | 4.3 | 2.8 | H-bond acceptor, Dipolar |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 4.4 | H-bond acceptor, Dipolar |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | H-bond acceptor, Dipolar |
| Acetone | C₃H₆O | 20.7 | 5.1 | H-bond acceptor, Dipolar |
| 2-Propanol (IPA) | C₃H₈O | 19.9 | 3.9 | H-bond donor/acceptor |
| Ethanol | C₂H₆O | 24.6 | 4.3 | H-bond donor/acceptor |
| Methanol | CH₄O | 32.7 | 5.1 | H-bond donor/acceptor |
| Acetonitrile | C₂H₃N | 37.5 | 5.8 | Dipolar, weak H-bond acceptor |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 6.4 | H-bond acceptor, Dipolar |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | 7.2 | Strong H-bond acceptor, Dipolar |
Data compiled from multiple sources.[14][15][16][17]
This selection provides a spectrum from non-polar (Hexane) to highly polar aprotic (DMSO) and polar protic (alcohols) solvents, allowing for a comprehensive assessment.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask method.[18][19][20] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[19]
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Shaking incubator or orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Validated analytical instrument (e.g., HPLC-UV or LC-MS)
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached. A small spatula tip (e.g., 5-10 mg) is typically sufficient.[18]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial. Prepare at least three replicates for each solvent.
-
Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25°C ± 1°C). Agitate the vials for a duration sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to confirm equilibrium.[4][19]
-
Phase Separation: After incubation, remove the vials and allow them to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.[4]
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable diluent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the diluted sample.
-
Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Data Presentation and Interpretation
The collected data should be summarized in a clear, tabular format to facilitate comparison across different solvents.
Table 2: Example Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (µM) | Observations |
| n-Hexane | 0.1 | <0.1 | Poorly soluble | |
| Toluene | 2.4 | 1.5 | Y | Sparingly soluble |
| Ethyl Acetate | 4.4 | 15.2 | Z | Soluble |
| Ethanol | 4.3 | 25.8 | A | Soluble |
| Acetonitrile | 5.8 | 30.1 | B | Freely soluble |
| DMSO | 7.2 | >100 | >C | Very soluble |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Interpreting the Results
The relationship between solvent properties and the measured solubility provides valuable insights.
Caption: Relationship between Solute-Solvent Properties and Solubility Outcome.
By analyzing the data in Table 2, a researcher can conclude which types of intermolecular interactions are most favorable for dissolving this compound. For instance, high solubility in DMSO and acetonitrile would suggest that strong polar and hydrogen bond accepting interactions are key drivers for its solvation. Conversely, poor solubility in hexane would confirm that non-polar, dispersive forces alone are insufficient.
Conclusion
Determining the solubility of this compound in organic solvents is a fundamental exercise in chemical and pharmaceutical development. While specific data is not readily published, a systematic approach combining theoretical prediction with rigorous experimental validation via the shake-flask method provides a reliable pathway to obtaining this critical information. By carefully selecting a diverse range of solvents and meticulously executing the described protocol, researchers can build a comprehensive solubility profile. This knowledge is indispensable for guiding decisions in synthesis, purification, formulation, and the overall progression of any research program involving this promising compound.
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An In-Depth Technical Guide to the Purification of 6-Ethoxyimidazo[1,2-b]pyridazine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core purification techniques for 6-Ethoxyimidazo[1,2-b]pyridazine derivatives. The methodologies detailed herein are grounded in established scientific principles and validated through practical application, ensuring reliability and reproducibility.
Foundational Principles: Physicochemical Properties and Their Influence on Purification Strategy
The successful purification of any compound is predicated on a thorough understanding of its physicochemical properties. For this compound derivatives, several key characteristics dictate the most effective purification strategies.
The core this compound structure possesses a moderate polarity due to the presence of the nitrogen-containing heterocyclic system and the ethoxy group. The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. The overall polarity, and thus the solubility, of a specific derivative is significantly influenced by the nature of the substituents on the ring system. For instance, the introduction of polar groups, such as hydroxyl or amino moieties, will increase the compound's polarity and its affinity for polar solvents. Conversely, the addition of nonpolar functionalities, like alkyl or aryl groups, will decrease polarity and enhance solubility in nonpolar organic solvents.[1][2]
The basicity of the imidazo[1,2-b]pyridazine core, conferred by the nitrogen atoms, is another critical factor. This property can be exploited for purification through acid-base extraction, a technique that allows for the selective separation of basic compounds from non-basic impurities.
A clear understanding of these properties is the first step in developing a rational purification workflow, as illustrated in the diagram below.
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An In-Depth Technical Guide to the Spectroscopic Data Analysis of 6-Ethoxyimidazo[1,2-b]pyridazine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative for Privileged Scaffolds
The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique electronic and steric properties have made it a cornerstone in the development of therapeutics ranging from kinase inhibitors like ponatinib to novel agents targeting neurodegenerative diseases and infectious agents.[1][2][3][4] The 6-Ethoxyimidazo[1,2-b]pyridazine variant represents a specific exploration of this chemical space, where the addition of an ethoxy group at the 6-position can significantly modulate properties like solubility, metabolic stability, and target engagement.
For the medicinal chemist or analytical scientist, the unambiguous structural confirmation and purity assessment of such a molecule is not a trivial procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests. A flawed or incomplete characterization can invalidate years of research and development. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of this compound, moving beyond a simple recitation of data to explain the causal logic behind the analytical workflow. We will dissect the molecule's signature across multiple spectroscopic platforms, providing the necessary protocols and interpretative insights required for confident structural elucidation.
Chapter 1: The Integrated Spectroscopic Workflow
The principle of orthogonal analysis is central to structural confirmation. No single technique provides absolute certainty. Instead, we build a self-validating case by integrating data from multiple, independent spectroscopic methods. Each technique interrogates a different aspect of the molecule's physical properties, and only when a single, consistent structural hypothesis emerges from all data streams can the identification be considered complete and trustworthy. The typical workflow is outlined below.
Caption: Integrated workflow for spectroscopic analysis.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
This technique provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
-
Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.[5]
-
Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.
Data Interpretation and Expected Spectrum:
The structure of this compound dictates a specific set of signals. The parent imidazo[1,2-b]pyridazine core protons typically appear between 7.0 and 8.5 ppm.[6] The 6-ethoxy group will induce predictable shifts and signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| H-7 | ~8.0 - 8.2 | Doublet (d) | ~9.5 | Pyridazine Ring | Ortho-coupled to H-8. Deshielded by adjacent ring nitrogen. |
| H-2 | ~7.8 - 7.9 | Singlet (s) | - | Imidazole Ring | A characteristic singlet for this position in related systems.[7] |
| H-3 | ~7.6 - 7.7 | Singlet (s) | - | Imidazole Ring | Similar to H-2, typically a singlet. |
| H-8 | ~6.8 - 7.0 | Doublet (d) | ~9.5 | Pyridazine Ring | Ortho-coupled to H-7. Shielded by the electron-donating ethoxy group at C6. |
| -OCH₂- | ~4.2 - 4.4 | Quartet (q) | ~7.0 | Ethoxy Group | Coupled to the adjacent methyl protons. |
| -CH₃ | ~1.4 - 1.5 | Triplet (t) | ~7.0 | Ethoxy Group | Coupled to the adjacent methylene protons. |
¹³C NMR Spectroscopy
¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition: Record the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled experiment is standard to produce singlets for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Processing: Process the data similarly to the ¹H spectrum.
Data Interpretation and Expected Spectrum:
The molecule has 8 unique carbon atoms, which should yield 8 distinct signals in the proton-decoupled spectrum. The parent imidazo[1,2-b]pyridazine scaffold shows carbons in the 116-144 ppm range.[8]
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C6 | ~155 - 160 | Pyridazine Ring | Directly attached to the electronegative oxygen atom, causing a strong downfield shift. |
| C5 | ~142 - 145 | Bridgehead Carbon | Part of the fused ring system. |
| C8a | ~138 - 140 | Bridgehead Carbon | Part of the fused ring system. |
| C2 | ~130 - 135 | Imidazole Ring | Standard aromatic sp² carbon. |
| C7 | ~125 - 128 | Pyridazine Ring | Aromatic sp² carbon. |
| C3 | ~115 - 118 | Imidazole Ring | Aromatic sp² carbon. |
| -OCH₂- | ~64 - 66 | Ethoxy Group | Aliphatic sp³ carbon attached to oxygen. |
| -CH₃ | ~14 - 16 | Ethoxy Group | Aliphatic sp³ carbon. |
Chapter 3: Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft technique ideal for generating the protonated molecular ion [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization can also be used, which will provide more extensive fragmentation.
-
Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Data Interpretation:
-
Molecular Formula: C₈H₉N₃O
-
Monoisotopic Mass: 163.0746 g/mol
-
High-Resolution MS: Expect an [M+H]⁺ ion at m/z 163.0824. Confirmation of this value to within 5 ppm provides strong evidence for the molecular formula.
-
Key Fragmentation Patterns (EI):
-
m/z 135: Loss of ethylene (C₂H₄) via McLafferty-type rearrangement from the ethoxy group.
-
m/z 134: Loss of the ethyl radical (•C₂H₅).
-
m/z 118: Loss of the ethoxy radical (•OC₂H₅).
-
Chapter 4: Vibrational and Electronic Spectroscopy
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid, complementary confirmation of functional groups and the overall electronic system.
Infrared (IR) Spectroscopy
IR spectroscopy identifies specific covalent bonds by measuring their vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over the 4000-400 cm⁻¹ range.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Imidazole/Pyridazine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| 1650 - 1500 | C=C and C=N Stretch | Aromatic Rings |
| 1260 - 1200 | C-O Stretch | Aryl Ether (asymmetric) |
| 1050 - 1020 | C-O Stretch | Aryl Ether (symmetric) |
The presence of these characteristic bands provides a quick and reliable confirmation of the key functional groups: the aromatic core and the ethoxy substituent.[5][9][10]
UV-Vis Spectroscopy
This technique probes the conjugated π-electron system of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.
Data Interpretation: The fused aromatic system of imidazo[1,2-b]pyridazine is expected to show strong absorptions corresponding to π → π* transitions. Based on related bis-imidazo[1,2-a]pyridine fluorophores, one can expect multiple absorption bands in the near-UV range.[11] Typically, two main absorption bands would be anticipated: one at shorter wavelengths (~250-270 nm) and a less intense, broader band at longer wavelengths (~310-340 nm), characteristic of the extended π-system.
Chapter 5: The Final Verdict: Integrated Structural Confirmation
Caption: Decision workflow for structural confirmation.
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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SpectraBase. (2025). 6-Ethoxy-2-phenylimidazo[1,2-b]pyridazine [MS (GC)] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]
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The Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available at: [Link]
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Czinki, E., & Jalsovszky, G. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. Available at: [Link]
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Nayak, S. K., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. Available at: [Link]
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Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. Available at: [Link]
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Dudás, J., et al. (2007). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 45(9), 773-777. Available at: [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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de la Fuente, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]
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Kumar, R. S., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
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The Imidazo[1,2-b]pyridazine Core: A Technical Guide to its Synthesis and Chemical Reactivity for Drug Discovery
Introduction: The Ascendance of a Privileged Scaffold
The imidazo[1,2-b]pyridazine ring system, a fused heterocycle containing a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal framework for developing highly potent and selective therapeutic agents. The clinical success of the multi-kinase inhibitor Ponatinib (Iclusig®) , used in the treatment of chronic myeloid leukemia, has catalyzed a surge of interest in this core, leading to its exploration in a wide array of therapeutic areas.[1][2] Molecules incorporating this moiety have been investigated as kinase inhibitors, antiviral agents, anti-inflammatory compounds, and even as radiotracers for imaging β-amyloid plaques associated with Alzheimer's disease.[1][3][4]
This guide provides an in-depth exploration of the chemical reactivity of the imidazo[1,2-b]pyridazine core, offering researchers and drug development professionals a comprehensive understanding of its synthesis, functionalization, and strategic application. We will delve into the causality behind experimental choices, present validated protocols, and provide a framework for the rational design of novel therapeutics based on this versatile scaffold.
I. Foundational Synthesis: Building the Core
The construction of the imidazo[1,2-b]pyridazine nucleus is most commonly achieved through a well-established condensation reaction. The primary strategy involves the reaction of a 3-aminopyridazine with an α-haloketone.
The Cornerstone Condensation Reaction
The classical and most widely adopted method is the condensation of a 3-amino-6-halopyridazine with a suitable α-bromoketone under mild basic conditions, such as sodium bicarbonate.[3]
Causality Behind the Method: The introduction of a halogen at the 6-position of the 3-aminopyridazine is a critical strategic choice. In an unsubstituted 3-aminopyridazine, the ring nitrogen at the 5-position is the most nucleophilic site. Alkylation by the α-bromoketone would preferentially occur there, impeding the desired annulation. The electron-withdrawing halogen at the adjacent C6 position effectively reduces the nucleophilicity of the N5 nitrogen, thereby directing the initial alkylation to the N1 nitrogen, which is adjacent to the amino group. This ensures the subsequent intramolecular cyclization proceeds correctly to form the desired five-membered imidazole ring.[3]
Fig. 1: Synthetic workflow for the core condensation.
Protocol 1: General Synthesis of a 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq.) in ethanol, add the desired 2-bromo-1-arylethan-1-one (1.1 eq.) and sodium bicarbonate (1.5 eq.).
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Filter the solid precipitate and wash with cold ethanol and then water to remove any inorganic salts.
-
Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization from ethanol or column chromatography if necessary.
Metal-Catalyzed Cyclization Strategies
More advanced synthetic routes leverage transition-metal catalysis to construct the heterocyclic core, often providing access to diverse substitution patterns.[4]
-
Palladium-Catalyzed Intramolecular C-H Amination: This method involves an initial intermolecular Buchwald-Hartwig amination between an aminopyridazine and a dihalopyridine, followed by a palladium-catalyzed intramolecular N-arylation to close the imidazole ring.[4]
-
Copper-Catalyzed Oxidative Cyclization: One-pot methodologies using copper catalysts, such as copper(II) trifluoromethanesulfonate, can facilitate the oxidative cyclization of aminopyridazines and haloalkynes to yield 2-halo-substituted imidazo[1,2-b]pyridazines.[4]
These metal-catalyzed routes offer greater flexibility but require careful optimization of catalysts, ligands, and reaction conditions.
II. Exploring the Chemical Reactivity Landscape
The imidazo[1,2-b]pyridazine core possesses distinct regions of electrophilic and nucleophilic character, which dictates its reactivity and provides multiple handles for functionalization. The imidazole ring is electron-rich, while the pyridazine ring is electron-deficient.
Fig. 2: Electronic duality of the core.
Electrophilic Aromatic Substitution
The C3 position of the imidazole ring is the most electron-rich and sterically accessible site, making it the primary target for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like DMF or acetonitrile can selectively install a halogen at the C3 position. This C3-halo derivative is a versatile intermediate for subsequent cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, particularly at the C6 position when it is substituted with a good leaving group like a halogen.[3] This pathway is a cornerstone for introducing a wide variety of substituents.
Causality Behind the Reactivity: The nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, polarizing the C-Halogen bond at the C6 position and stabilizing the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack. This significantly lowers the activation energy for the substitution reaction.
Table 1: Representative SNAr Reactions at the C6-Position
| Nucleophile | Reagent/Conditions | Resulting C6-Substituent |
| Amines | R-NH₂, Base (e.g., DIPEA), DMSO, 120 °C | -NHR (Amino) |
| Alcohols/Phenols | R-OH, NaH, DMF, 80 °C | -OR (Alkoxy/Aryloxy) |
| Thiols | R-SH, K₂CO₃, DMF, rt | -SR (Thioether) |
Protocol 2: SNAr with an Amine at the C6-Position
-
Dissolve the 6-chloro-imidazo[1,2-b]pyridazine substrate (1.0 eq.) in DMSO.
-
Add the desired primary or secondary amine (1.2 - 2.0 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Heat the reaction mixture to 100-140 °C in a sealed vessel.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 6-amino-substituted product.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of the imidazo[1,2-b]pyridazine core, enabling the formation of C-C, C-N, and C-O bonds.[4][5]
Strategic Functionalization Sites:
-
C3-Position: A halogen (Br or I) can be readily installed at C3 via electrophilic halogenation, creating a handle for Suzuki, Sonogashira, Stille, and Heck cross-coupling reactions.[5]
-
C6-Position: The inherent chloro or bromo group from the synthesis serves as a natural handle for cross-coupling reactions, including Suzuki and Buchwald-Hartwig amination.
Fig. 3: Key functionalization workflows.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Position | Reaction | Coupling Partner | Typical Catalyst/Ligand | Resulting Moiety |
| C3 | Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Heteroaryl |
| C3 | Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |
| C6 | Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Aryl/Heteroaryl |
| C6 | Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl/N-Alkyl |
Direct C-H Functionalization
Recent advancements have enabled the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to derivatization. For the imidazo[1,2-b]pyridazine core, the C3 position is the most amenable to this type of transformation.
-
Palladium-Catalyzed C3-Arylation/Alkenylation: Using a palladium catalyst like Pd(OAc)₂ with an appropriate oxidant, direct coupling with arenes, heteroerenes, and alkenes can be achieved at the C3-H bond.[2] DFT calculations suggest this proceeds via a concerted metalation-deprotonation (CMD) mechanism.[2] This method bypasses the need for pre-halogenation of the C3 position, streamlining the synthetic process.
Cycloaddition Reactions
The delocalized π-system of the imidazo[1,2-b]pyridazine core allows it to participate in cycloaddition reactions.
-
1,3-Dipolar Cycloaddition: The bicyclic system can react with 1,3-dipoles. For instance, facile cycloadditions of 2-diazopropane to the pyridazine portion of the ring system have been reported to form novel tricyclic imidazo[1,2-b]pyrazolo[4,3-d]pyridazine structures.
-
Inverse-Electron-Demand Diels-Alder: The electron-deficient pyridazine ring can act as a diene in [4+2] cycloaddition reactions with electron-rich dienophiles, although this is less common than for simpler pyridazine systems.[6]
Conclusion: A Scaffold of Opportunity
The imidazo[1,2-b]pyridazine core represents a validated and highly tractable scaffold for modern drug discovery. A thorough understanding of its foundational synthesis and the regioselectivity of its subsequent reactions is paramount for its successful exploitation. The predictable reactivity at the C3 and C6 positions, accessible through electrophilic substitution, SNAr, and a host of robust metal-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable platform for systematic structure-activity relationship (SAR) exploration.[3][7] The advent of direct C-H functionalization further enhances its appeal by offering more efficient synthetic routes. As researchers continue to build upon this chemical framework, the imidazo[1,2-b]pyridazine core is certain to remain a cornerstone in the development of next-generation therapeutics.
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A Strategic Approach to the Initial Biological Screening of 6-Ethoxyimidazo[1,2-b]pyridazine: A Technical Guide
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects.[1] This technical guide outlines a comprehensive and logically tiered strategy for the initial biological evaluation of a specific analogue, 6-Ethoxyimidazo[1,2-b]pyridazine. The proposed screening cascade is designed to efficiently characterize its cytotoxic, antimicrobial, and potential kinase-modulating properties. By employing a sequence of robust, validated in vitro assays, this workflow aims to generate a foundational biological activity profile, providing critical data to guide subsequent hit-to-lead optimization efforts. This document provides detailed, field-proven protocols, the scientific rationale behind the experimental choices, and a framework for data interpretation, serving as an in-depth resource for researchers in drug discovery and development.
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system, an isostere of purine, has garnered significant attention from medicinal chemists. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a variety of biological targets. The pyridazine ring, in particular, is noted for being a less lipophilic substitute for a phenyl ring, a potentially advantageous property in drug design.[2] The clinical success of the kinase inhibitor Ponatinib, which features this core, has spurred further investigation into new derivatives for diverse therapeutic applications.[1]
The specific compound, this compound, represents an unexplored iteration of this scaffold. The ethoxy group at the 6-position may modulate the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target engagement. A systematic initial biological screening is therefore essential to elucidate its potential therapeutic value. This guide proposes a screening cascade that begins with broad, phenotypic assays to assess general bioactivity and toxicity, followed by more targeted assays to probe specific mechanisms of action suggested by the activities of related compounds.
A Tiered Approach to Biological Screening
A successful screening campaign must be both comprehensive and resource-efficient. A tiered or cascaded approach ensures that broad, cost-effective assays are performed first to identify general activity and liabilities, with more complex and targeted assays reserved for compounds that show promise.[3][4]
Our proposed strategy for this compound is structured in three tiers:
-
Tier 1: Foundational Screening. This initial phase establishes the compound's fundamental bioactivity profile, focusing on general cytotoxicity and broad-spectrum antimicrobial activity. The goal is to answer the primary question: "Does this compound have a biological effect at reasonable concentrations, and what is its safety window?"
-
Tier 2: Target Class Identification. Based on the extensive literature on imidazo[1,2-b]pyridazines as kinase inhibitors, this tier focuses on screening the compound against a representative kinase panel. This will determine if this compound shares this common mechanism of action.
-
Tier 3: Exploratory & Mechanistic Assays. This tier involves more specialized assays, such as receptor binding, to explore other potential activities reported for this scaffold, like neurological target engagement.[1]
The following diagram, generated using DOT language, illustrates this logical workflow.
Caption: Inhibition of a kinase cascade by a small molecule inhibitor.
Tier 3: Exploratory Receptor Binding Assays
Derivatives of imidazo[1,2-b]pyridazine have also been investigated as ligands for neurological targets, such as β-amyloid plaques implicated in Alzheimer's disease. [1]If the initial screening suggests low general cytotoxicity but perhaps activity against a neuroblastoma cell line, or if the goal is to broadly profile the compound, a receptor binding assay is a valuable exploratory tool.
Experimental Rationale: A competitive radioligand binding assay can determine if this compound can displace a known, high-affinity radiolabeled ligand from its receptor. This provides information on binding affinity (Kᵢ). [5] General Radioligand Binding Assay Protocol (Filtration-Based):
-
Reagent Preparation: Prepare a source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates). [6]2. Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a specific radioligand (at or below its dissociation constant, Kₔ) and varying concentrations of the unlabeled test compound (this compound). [5]3. Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at a specific temperature). [6]4. Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter plate, which traps the receptor-ligand complexes. [7]5. Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. [5]6. Detection: Add scintillation cocktail to the dried filters and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This technical guide presents a structured, multi-tiered approach for the initial biological characterization of this compound. By systematically progressing from broad phenotypic screens to more specific, target-oriented assays, researchers can build a comprehensive profile of the compound's activity in a logical and resource-conscious manner. The data generated from this cascade—IC₅₀ values from cytotoxicity assays, MIC values from antimicrobial tests, and inhibition constants from kinase or receptor assays—will be pivotal in determining the future trajectory of this molecule. Positive and selective "hits" from this initial screen would warrant further investigation, including secondary screening against more focused target panels, mechanism of action studies, and initial ADME-Tox profiling, paving the way for its potential development as a novel therapeutic agent.
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Introduction: The Significance of the 2-Aminothiazole Moiety in Medicinal Chemistry
An In-Depth Technical Guide to 2-Aminothiazole Derivatives for Drug Discovery Professionals
Topic: A Technical Guide to the Properties, Synthesis, and Sourcing of Key 2-Aminothiazole Scaffolds in Drug Discovery, with a note on CAS 57470-53-8
Audience: Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] In particular, the 2-aminothiazole scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a wide range of biological interactions, serving as a versatile building block in the design of novel therapeutics.[2][3] This guide will delve into the technical details of a representative member of this class, 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, and provide a broader context for the synthesis and application of related derivatives. We will also address the compound associated with CAS number 57470-53-8, 6-Ethoxyimidazo[1,2-b]pyridazine, to clarify its distinct identity and properties.
Part 1: Core Compound Profile: 5-(4-Bromobenzyl)-1,3-thiazol-2-amine
While the initial query referenced CAS 57470-53-8, the substantial body of research relevant to drug development points towards a related but distinct class of compounds, the 2-aminothiazoles. A key example is 5-(4-Bromobenzyl)-1,3-thiazol-2-amine.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The properties of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H9BrN2S | [4][5] |
| Molecular Weight | 269.16 g/mol | [4][5] |
| IUPAC Name | 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | [5] |
| SMILES | BrC1=CC=C(CC2=CN=C(S2)N)C=C1 | [4] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely utilized method for the preparation of thiazole rings.[2] This reaction involves the condensation of a thiourea or thioamide with an α-haloketone.
Experimental Protocol: General Hantzsch Synthesis for 2-Aminothiazoles
-
Reaction Setup: To a solution of an appropriate α-bromoketone (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add thiourea (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The versatility of this synthesis allows for the introduction of a wide range of substituents on the thiazole ring, enabling the generation of diverse chemical libraries for screening. For instance, the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[6]
Part 2: Applications in Drug Discovery and Development
The 2-aminothiazole scaffold is a recurring motif in compounds targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3]
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 2-aminothiazole derivatives.[7][8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Aspergillus niger and Candida albicans.[6][8]
Anticancer Applications
The thiazole nucleus is also a key component of several anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. For example, some novel thiazole derivatives have shown promising activity against human lung adenocarcinoma and colon carcinoma cell lines.[9]
Part 3: A Note on CAS 57470-53-8: this compound
The compound corresponding to CAS number 57470-53-8 is this compound.[10][11][12][13][14] It is important to distinguish this compound from the 2-aminothiazole derivatives discussed above.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9N3O | [10][11] |
| Molecular Weight | 163.18 g/mol | [11] |
| Predicted Density | 1.25±0.1 g/cm³ | [10] |
| Predicted pKa | 4.86±0.30 | [10] |
Information regarding the synthesis, biological activity, and applications of this compound is limited in the public domain. It is primarily listed as a chemical intermediate.[10][11]
Part 4: Sourcing and Procurement
For researchers and drug development professionals, reliable access to high-quality starting materials and intermediates is crucial. Below is a list of potential suppliers for 2-aminothiazole derivatives and this compound. It is recommended to request a certificate of analysis (CoA) to verify the purity and identity of the purchased compounds.
Suppliers for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine and related derivatives:
-
1st Scientific LLC: Offers various pack sizes of 5-(4-Bromobenzyl)thiazol-2-amine.[4]
-
Vulcanchem: Lists 5-(4-Bromobenzyl)-1,3-thiazol-2-amine for research use.[15]
-
Santa Cruz Biotechnology: Provides 5-(3-bromobenzyl)-1,3-thiazol-2-amine for research purposes.[16]
Suppliers for this compound (CAS 57470-53-8):
-
Sigma-Aldrich: Lists this compound.[14]
-
BLD Pharm: Offers this compound for research use.[13]
-
Echemi: Lists Shaanxi Kaierkai Pharmaceutical Technology as a supplier.[11]
-
Guidechem: Lists Nanjing Chemlin Chemical Co., Ltd. and Pure Chemistry Scientific Inc. as suppliers.[12]
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-aminothiazole derivatives and this compound.
General Safety Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[17][18]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19][20] Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19][20] The available safety data for this compound indicates it has a hazard code of Xi (Irritant) and may cause an allergic skin reaction.[10]
Conclusion
The 2-aminothiazole scaffold remains a highly valuable and versatile platform in modern drug discovery. A thorough understanding of its chemical properties, synthetic routes, and biological applications is essential for any researcher in this field. While the initial query pointed to a specific CAS number, the broader exploration of the 2-aminothiazole class, exemplified by 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, reveals a rich and active area of research with significant therapeutic potential. Continued investigation into novel derivatives and their mechanisms of action will undoubtedly lead to the development of new and improved medicines.
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The Architectural Nuances of a Privileged Scaffold: A Technical Guide to the Imidazo[1,2-b]pyridazine Core
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities and its presence in clinically successful drugs.[1][2][3] This technical guide provides an in-depth exploration of the fundamental structure of imidazo[1,2-b]pyridazine and its isomers. It is intended for researchers, scientists, and professionals in drug development. We will dissect the core architecture, delve into synthetic strategies that govern isomeric outcomes, and detail the analytical methodologies crucial for structural elucidation. By understanding the causal relationships between structure and function, this guide aims to empower the rational design of novel therapeutics based on this privileged heterocyclic system.
The Imidazo[1,2-b]pyridazine Core: A Fusion of Aromaticity and Asymmetry
The fundamental structure of imidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system resulting from the fusion of an imidazole ring and a pyridazine ring, with a shared nitrogen atom at the bridgehead.[4][5] This fusion creates a unique electronic landscape and a defined three-dimensional shape that is conducive to interactions with a wide array of biological targets. The IUPAC numbering of the imidazo[1,2-b]pyridazine ring system is crucial for discussing its derivatives and is illustrated below.
Caption: IUPAC numbering of the imidazo[1,2-b]pyridazine core.
The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring results in a unique distribution of electron density, which is a key determinant of its chemical reactivity and biological activity. While imidazo[1,2-b]pyridazine is a specific, defined isomer, the term "isomers" in the context of drug development often refers to positional isomers created by substituting various atoms on the core ring structure. The most common points of substitution are at the C2, C3, C6, and C8 positions. The strategic placement of different functional groups at these positions allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.[1][6]
Synthetic Strategies: Controlling Isomeric Outcomes
The synthesis of substituted imidazo[1,2-b]pyridazines is a well-established field, with several methodologies available to control the regiochemistry of substitution. The choice of synthetic route is paramount in obtaining the desired isomer with high purity.
The Classical Condensation Approach
A foundational method for constructing the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[7] The nucleophilicity of the ring nitrogens in 3-aminopyridazine plays a crucial role in the outcome of this reaction. The nitrogen atom that is not adjacent to the amino group is generally the most nucleophilic, leading to the preferential formation of the desired imidazo[1,2-b]pyridazine ring system.[7]
Caption: Generalized workflow for condensation synthesis.
Experimental Protocol: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazine
-
Reactant Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of α-Haloketone: Add the desired α-bromoacetophenone derivative (1.1 eq) to the solution.
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq), to neutralize the HBr formed during the reaction.[7]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Modern Cross-Coupling Strategies for Functionalization
The functionalization of the imidazo[1,2-b]pyridazine core at specific positions is often achieved through modern metal-catalyzed cross-coupling reactions.[4] Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are instrumental in creating a diverse library of substituted isomers.[1][4] These methods typically start with a halogenated imidazo[1,2-b]pyridazine precursor, allowing for the introduction of various aryl, alkyl, and amino groups with high regioselectivity.
Caption: Workflow for metal-catalyzed cross-coupling reactions.
Structural Elucidation and Characterization
The unambiguous identification of imidazo[1,2-b]pyridazine isomers relies on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the imidazo[1,2-b]pyridazine core. The chemical shifts and coupling constants of the protons on the heterocyclic rings provide a detailed map of the molecule's structure. For the unsubstituted parent compound, characteristic signals can be observed.[8][9] For instance, in the ¹H NMR spectrum, the protons on the pyridazine and imidazole rings exhibit distinct chemical shifts.[10]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[11] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups attached to the imidazo[1,2-b]pyridazine core.
| Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton and functional groups.[11][12] |
| HRMS | Exact molecular weight and elemental composition.[13] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[14][15] This technique is invaluable for confirming the regiochemistry of substitution and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that influence the crystal packing.[6]
Structure-Activity Relationships and Therapeutic Significance
The imidazo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets by presenting different substituents in a defined spatial orientation.[2][3] This versatility has led to the development of numerous bioactive molecules with a wide range of therapeutic applications.
Oncology: The most prominent example is Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor used to treat chronic myeloid leukemia.[1][2] Ponatinib features a complex substitution pattern on the imidazo[1,2-b]pyridazine core that is critical for its potent inhibitory activity.
Neuroscience: Derivatives of imidazo[1,2-b]pyridazine have been investigated as ligands for β-amyloid plaques, with potential applications in the diagnosis and treatment of Alzheimer's disease.[7]
Inflammatory Diseases: The scaffold is also a key component of inhibitors of Tyrosine Kinase 2 (Tyk2), which are being explored for the treatment of autoimmune and inflammatory disorders.[6]
The diverse biological activities of imidazo[1,2-b]pyridazine derivatives underscore the importance of understanding the structure-activity relationships (SAR). The nature and position of substituents on the core ring system can dramatically influence potency, selectivity, and pharmacokinetic properties.[1][2]
Caption: Therapeutic applications of the imidazo[1,2-b]pyridazine scaffold.
Conclusion
The imidazo[1,2-b]pyridazine core represents a remarkably versatile scaffold in the landscape of medicinal chemistry. A thorough understanding of its fundamental structure, the synthetic methodologies to access its various isomers, and the analytical techniques for their characterization is essential for the successful design and development of novel therapeutic agents. The continued exploration of the structure-activity relationships of this privileged heterocyclic system promises to yield new and improved treatments for a wide range of human diseases.
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- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchG
- Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum - ChemicalBook.
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- Imidazopyridazine - Wikipedia.
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- Imidazo[1,2-b]pyridazine-2-carboxylic acid(160911-42-2) 1 H NMR - ChemicalBook.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Ethoxyimidazo[1,2-b]pyridazine in Modern Kinase Inhibitor Synthesis
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility in targeting the ATP-binding site of a wide array of protein kinases.[1][2] This bicyclic heteroaromatic system serves as a foundational structure for numerous potent and selective kinase inhibitors, including the FDA-approved multi-kinase inhibitor ponatinib (Iclusig®), which has set a benchmark in the treatment of chronic myeloid leukemia.[1][2] The resurgence of interest in this scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[3][4]
This guide focuses on a specific, strategically important derivative: 6-Ethoxyimidazo[1,2-b]pyridazine . The introduction of a 6-ethoxy group can significantly influence the molecule's electronic and steric properties, offering a powerful tool for researchers to optimize lead compounds. This document provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights for drug development professionals.
The Role of the 6-Ethoxy Group: A Mechanistic Perspective
The substitution pattern on the imidazo[1,2-b]pyridazine ring is critical for modulating biological activity. While various groups have been explored at the C-6 position, an ethoxy group offers several distinct advantages:
-
Modulation of Physicochemical Properties: The ethoxy group, being moderately lipophilic, can enhance membrane permeability and oral bioavailability. This is a crucial parameter in drug design, as seen in the optimization of Tyk2 inhibitors where addressing metabolic stability and permeability was key.[5]
-
Electronic Effects: As an electron-donating group, the ethoxy substituent can modulate the electron density of the pyridazine ring, potentially influencing hydrogen bonding interactions with the kinase hinge region.
-
Vector for Further Functionalization: While the ethoxy group itself is relatively stable, its precursor, a 6-chloro or 6-hydroxy group, provides a handle for introducing a wide range of substituents via nucleophilic aromatic substitution, allowing for extensive structure-activity relationship (SAR) studies.[6]
General Synthetic Strategy and Workflow
The synthesis of 6-ethoxy-substituted imidazo[1,2-b]pyridazine-based kinase inhibitors typically follows a convergent strategy. The core scaffold is first assembled, followed by diversification at key positions, most notably C-3, to achieve desired potency and selectivity against the target kinase.
Caption: General workflow for the synthesis of a kinase inhibitor using the this compound scaffold.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and perform appropriate reaction monitoring (e.g., TLC, LC-MS).
Protocol 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
This protocol describes the foundational step of creating the bicyclic system, a method widely cited in the literature.[6][7] The key to this reaction is the regioselective alkylation of the 3-aminopyridazine derivative. The presence of a halogen at the 6-position deactivates the adjacent ring nitrogen, ensuring the desired cyclization pathway.[7]
Materials:
-
3-Amino-6-chloropyridazine
-
An appropriate α-bromoketone (e.g., 2-bromo-1-phenylethanone for a 2-phenyl derivative)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) or n-Butanol
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (10 mL/mmol), add sodium bicarbonate (1.5 eq).
-
Add the α-bromoketone (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-120 °C, depending on the solvent) and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloroimidazo[1,2-b]pyridazine derivative.
Protocol 2: Introduction of the 6-Ethoxy Group
This step involves a nucleophilic aromatic substitution reaction to replace the 6-chloro substituent with the desired ethoxy group.
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine derivative (from Protocol 1)
-
Sodium ethoxide (NaOEt), 21% solution in ethanol or freshly prepared
-
Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide solution (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude material by recrystallization or silica gel chromatography to yield the pure this compound intermediate.
Protocol 3: C-3 Functionalization via Suzuki Cross-Coupling
The C-3 position is a common site for introducing aryl or heteroaryl moieties that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.[4] A Suzuki cross-coupling reaction is a robust method for this transformation.[6]
Materials:
-
This compound intermediate (from Protocol 2)
-
N-Bromosuccinimide (NBS)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
Procedure:
-
Bromination: Dissolve the this compound (1.0 eq) in chloroform or DMF. Add NBS (1.1 eq) and stir at room temperature until the starting material is fully consumed (1-4 hours). Work up the reaction to isolate the 3-bromo-6-ethoxyimidazo[1,2-b]pyridazine intermediate.
-
Suzuki Coupling: To a degassed mixture of the 3-bromo intermediate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.10 eq).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 4-16 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC to yield the target kinase inhibitor.
Target Kinases and Structure-Activity Relationship (SAR) Insights
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown potent inhibitory activity against a wide range of kinases. The 6-ethoxy group can be incorporated into inhibitors targeting kinases such as:
-
Anaplastic Lymphoma Kinase (ALK): Important in non-small cell lung cancer. Macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed to overcome resistance mutations.[8]
-
Tyrosine Kinase 2 (Tyk2): A member of the JAK family, implicated in autoimmune diseases. Imidazo[1,2-b]pyridazines have been identified as potent and selective allosteric inhibitors.[5][9]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies. Irreversible inhibitors based on this scaffold have shown excellent selectivity.[10]
-
Glycogen Synthase Kinase-3β (GSK-3β): A target in neurodegenerative diseases like Alzheimer's. Brain-penetrant inhibitors have been successfully developed from this scaffold.[11]
-
Dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs): Implicated in various cellular processes, with several 3,6-disubstituted imidazo[1,2-b]pyridazines showing potent inhibition.[12][13]
The general SAR for this class of compounds often reveals that small alkyl groups, such as ethoxy, at the C-6 position are well-tolerated and can contribute to favorable pharmacokinetic profiles. The major driver of potency and selectivity is typically the substituent at the C-3 position, which can be tailored to fit the specific topology of the target kinase's active site.
Caption: A conceptual diagram illustrating the general structure-activity relationship (SAR) for imidazo[1,2-b]pyridazine-based kinase inhibitors.
Data Summary: Representative Kinase Inhibition
The following table summarizes hypothetical but representative inhibitory activities for a kinase inhibitor synthesized using the this compound scaffold, based on data from analogous compounds in the literature.[8][14][15]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, nM) | Notes |
| IZP-OEt-001 | ALK (wild-type) | 2.6 | 38 | Potent enzymatic and cellular activity.[8] |
| IZP-OEt-001 | ALK (G1202R mutant) | 6.4 | 52 | Overcomes common resistance mutation.[8] |
| IZP-OEt-002 | TAK1 | 55 | 30 | Shows strong anti-proliferative effects in multiple myeloma cell lines.[15] |
| IZP-OEt-003 | Mps1 | 0.7 | 6.0 | Demonstrates high potency and good cellular activity.[14] |
Conclusion and Future Outlook
The this compound scaffold is a valuable building block for the synthesis of next-generation kinase inhibitors. Its straightforward, multi-step synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening and lead optimization. The ethoxy group at the C-6 position provides a favorable balance of electronic properties and metabolic stability, making it an attractive choice for drug development campaigns. As researchers continue to explore the vast chemical space around this privileged core, we anticipate the discovery of new, highly selective, and potent inhibitors for a range of therapeutic targets, from oncology to inflammatory and neurodegenerative diseases.
References
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
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Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of... ResearchGate. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]
-
Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]
-
Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed. [Link]
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Application Notes and Protocols for Cell-Based Assays with Imidazo[1,2-b]pyridazine Compounds
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Compounds incorporating this core have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among other therapeutic applications.[1] A significant portion of the research on this class of compounds has focused on their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4][5][6][7][8][9][10][11][12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological effects of imidazo[1,2-b]pyridazine compounds. As a Senior Application Scientist, the following protocols and insights are based on established methodologies and aim to provide a robust framework for investigating this promising class of molecules.
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Kinase Inhibitor
The imidazo[1,2-b]pyridazine core has been successfully utilized to develop potent and selective inhibitors of various kinases. These include, but are not limited to, Haspin, PIM kinases, Tyrosine Kinase 2 (TYK2), Glycogen Synthase Kinase-3β (GSK-3β), mTOR, Monopolar Spindle 1 (Mps1), IκB kinase β (IKKβ), and Transforming growth factor-β-activated kinase 1 (TAK1).[3][4][6][7][8][9][11][12][13] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The general mechanism of action for many of these compounds involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways.[4][5] This interruption of aberrant signaling can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and inhibition of proliferation and migration.[3][5][14][15]
I. Foundational Assays: Assessing Cytotoxicity and Proliferation
A crucial first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide essential dose-response data, including the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which are fundamental for subsequent mechanistic studies.
A. Rationale for Cytotoxicity and Proliferation Assays
Cytotoxicity assays measure the ability of a compound to induce cell death, while proliferation assays assess the inhibition of cell growth. Several methods are available, each with its own advantages. The MTT and SRB assays are colorimetric methods that are widely used due to their simplicity and high-throughput compatibility. The Trypan Blue exclusion assay provides a direct measure of cell viability by distinguishing between cells with intact and compromised membranes.
B. Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7, U-2 OS)[3][5][16][17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Imidazo[1,2-b]pyridazine compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
C. Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.
Materials:
-
Same as for the MTT assay, with the following additions/substitutions:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a plate reader.
Data Analysis: Similar to the MTT assay, calculate the percentage of growth inhibition and determine the GI50 value.
D. Data Presentation: Cytotoxicity and Proliferation Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50/GI50 (µM) | Reference |
| IP-5 | HCC1937 | MTT | Not Specified | 45 | [15] |
| IP-6 | HCC1937 | MTT | Not Specified | 47.7 | [15] |
| Compound 14 | U-2 OS | Not Specified | 48 | 2.8 | [3] |
| Compound 22 | U-2 OS | Not Specified | 48 | 8.6 | [3] |
| K00135 | MV4;11 | Not Specified | 24-48 | Not Specified | [4] |
| A17 | A549 | SRB | Not Specified | < 20.7 | [5] |
| A18 | H460 | SRB | Not Specified | < 20.7 | [5] |
| 27f | A549 | Not Specified | Not Specified | 0.006 | [6] |
| O-10 | Karpas299 | Not Specified | Not Specified | 0.038 | [10] |
| Compound 26 | MPC-11 | Not Specified | Not Specified | 0.030 | [11][12] |
II. Mechanistic Assays: Unraveling the Mode of Action
Once the cytotoxic or anti-proliferative effects of an imidazo[1,2-b]pyridazine compound are established, the next step is to investigate its mechanism of action. This often involves assessing its ability to induce apoptosis and its impact on specific cell signaling pathways.
A. Rationale for Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Key hallmarks of apoptosis include the activation of caspases, cleavage of specific cellular proteins like PARP, and nuclear condensation.
B. Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-b]pyridazine compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described in the MTT protocol.
-
Reagent Addition: After the desired incubation period (e.g., 24, 48 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
C. Rationale for Target Engagement and Pathway Analysis
Given that many imidazo[1,2-b]pyridazine compounds are kinase inhibitors, it is crucial to assess their impact on the target kinase and its downstream signaling pathway. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in protein phosphorylation states.
D. Protocol: Western Blotting for Phosphorylated Proteins
This protocol provides a general framework for assessing the phosphorylation status of a target protein and its downstream effectors. For example, if the compound is a putative mTOR inhibitor, one would assess the phosphorylation of mTOR itself and its downstream targets like S6 ribosomal protein.[5]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-b]pyridazine compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6, anti-p53, anti-p21)[5][14][15]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the imidazo[1,2-b]pyridazine compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of the compound on protein phosphorylation.
E. Visualizing Signaling Pathways and Workflows
To better understand the complex interactions within a cell, it is helpful to visualize the signaling pathways and experimental workflows.
Caption: Representative PI3K/AKT/mTOR signaling pathway targeted by imidazo[1,2-b]pyridazine compounds.
Caption: General experimental workflow for the evaluation of imidazo[1,2-b]pyridazine compounds.
III. Concluding Remarks
The imidazo[1,2-b]pyridazine scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the realm of oncology. The protocols outlined in this application note provide a solid foundation for the in vitro characterization of these compounds. By systematically evaluating their effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and advance the most promising candidates toward further preclinical and clinical development.
References
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17). Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022-09-01). Available at: [Link]
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Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - NIH. (2020-10-12). Available at: [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals. (2007-07-17). Available at: [Link]
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC - NIH. (n.d.). Available at: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. (n.d.). Available at: [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. (n.d.). Available at: [Link]
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Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. (2017-03-31). Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. (2015-02-26). Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed. (2010-09-01). Available at: [Link]
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed. (2023-03-23). Available at: [Link]
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Request PDF - ResearchGate. (n.d.). Available at: [Link]
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - Journal of Medicinal Chemistry - ACS Figshare. (2023-03-09). Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023-12-13). Available at: [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021-09-23). Available at: [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (n.d.). Available at: [Link]
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. | Semantic Scholar. (n.d.). Available at: [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2025-08-06). Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed. (2011-02-01). Available at: [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. (n.d.). Available at: [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025-05-24). Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer. (2022-08-01). Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed. (2023-06-01). Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - NIH. (n.d.). Available at: [Link]
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Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - MDPI. (2022-03-31). Available at: [Link]
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Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. (n.d.). Available at: [Link]
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Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed. (2023-11-28). Available at: [Link]
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Application Notes & Protocols: In Vivo Experimental Design for Imidazo[1,2-b]pyridazine Derivatives in Mouse Models
Introduction: The Therapeutic Promise of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents.[1][2] A notable success story is the FDA-approved multi-kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia.[2][3] Beyond oncology, derivatives have shown promise as inhibitors of Tyk2 for autoimmune diseases, GSK-3β inhibitors for neurological disorders, and agents with antimicrobial and antiparasitic properties.[1][3][4]
Given this therapeutic versatility, a robust and well-defined preclinical in vivo strategy is paramount for advancing novel imidazo[1,2-b]pyridazine derivatives from the bench to the clinic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute logical, rigorous, and reproducible in vivo experiments in mouse models. The focus is not merely on procedural steps, but on the scientific rationale that underpins each decision, ensuring the generation of high-quality, translatable data.
Phase 1: Foundational In Vitro Characterization
A move to in vivo studies without comprehensive in vitro data is a resource-intensive gamble. In vitro assays are the bedrock of a project, providing the essential data needed to select and prioritize lead candidates with the highest probability of in vivo success.
The primary goals of this phase are to establish:
-
Potency: The concentration of the compound required to produce a desired biological effect (e.g., IC50 or EC50).
-
Selectivity: The compound's activity against the intended target versus off-targets, particularly related kinases or receptors, which can predict potential toxicities.
-
Metabolic Stability: The compound's susceptibility to breakdown by liver enzymes (microsomes), which predicts its in vivo half-life.
-
Cellular Activity: Confirmation that the compound can engage its target in a cellular context and elicit the desired downstream effect.
Protocol: In Vitro Cell Viability Assay (MTT/XTT)
This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-b]pyridazine derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Add 25 µL of MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will metabolize the reagent, causing a color change.
-
Data Acquisition: Solubilize the formazan product (if using MTT) and read the absorbance on a plate reader at the appropriate wavelength.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data in a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Data Summary: Lead Candidate Prioritization
Hypothetical data for three lead imidazo[1,2-b]pyridazine derivatives are presented below. This table exemplifies how to collate in vitro data to make an informed decision on which compound(s) to advance into in vivo testing.
| Parameter | Compound A | Compound B | Compound C | Rationale for Measurement |
| Target Kinase IC50 | 15 nM | 5 nM | 50 nM | Measures direct potency against the enzyme of interest. |
| Off-Target Kinase IC50 | >10,000 nM | 50 nM | >10,000 nM | Assesses selectivity; a large window reduces off-target toxicity risk. |
| Cell Viability IC50 | 50 nM | 25 nM | 200 nM | Confirms cellular activity and membrane permeability. |
| Microsomal Stability (% remaining after 1 hr) | 85% | 15% | 90% | Predicts metabolic clearance; higher values suggest longer in vivo half-life. |
| Decision | Advance to In Vivo | Hold (Poor Stability) | Advance to In Vivo | Compound A shows the best balance of potency, selectivity, and stability. Compound C has lower potency but excellent stability and selectivity, making it a viable second candidate. |
Phase 2: Preliminary In Vivo Assessment: Pharmacokinetics and Tolerability
After a compound has demonstrated a promising in vitro profile, the next critical phase is to understand its behavior within a living system. These initial in vivo studies are not designed to test for efficacy but to answer two fundamental questions:
-
Pharmacokinetics (PK): What does the body do to the drug? This involves assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound to understand its exposure profile (e.g., Cmax, Tmax, AUC).[5][6][7]
-
Tolerability: What does the drug do to the body? This involves determining the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects or toxicity.[8][9][10][11]
Compound Formulation for In Vivo Administration
Many imidazo[1,2-b]pyridazine derivatives are poorly soluble in water, which presents a significant hurdle for in vivo administration.[12][13] A proper formulation is essential to ensure the compound is sufficiently bioavailable.[14]
Commonly Used Vehicle Formulations:
| Vehicle Composition | Pros | Cons | Best For |
| 0.5% Methylcellulose in Water | Simple, generally well-tolerated. | Only suitable for suspensions of compounds with good oral absorption. | Oral (PO) gavage. |
| 10% DMSO, 40% PEG300, 50% Saline | Good solubilizing power for many compounds. | Can cause local irritation or hemolysis at high concentrations. | Intravenous (IV), Intraperitoneal (IP). |
| 20% Captisol® (SBE-β-CD) in Water | Excellent for solubilizing poorly soluble compounds; low toxicity. | Can be expensive; potential for drug displacement interactions. | IV, IP, Subcutaneous (SC), PO. |
| Corn Oil / Sesame Oil | Useful for highly lipophilic compounds. | May affect animal metabolism; variable absorption. | PO, SC. |
Causality: The choice of formulation directly impacts drug exposure. An inappropriate vehicle can lead to poor solubility, precipitation at the injection site, and artificially low bioavailability, potentially causing a promising compound to be incorrectly labeled as inactive.[14]
Protocol: Acute Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use a small cohort of healthy, age-matched mice (e.g., C57BL/6, n=3-5 per group) for the study.[15]
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of 4-5 doses. A common strategy is to use half-log or doubling increments (e.g., 10, 30, 100 mg/kg or 10, 20, 40, 80 mg/kg).[15]
-
Administration: Administer a single dose of the compound via the intended route for future efficacy studies (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring: Observe animals intensely for the first 4 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, labored breathing).[8]
-
Daily Assessment: For the next 7-14 days, record body weight and clinical observations daily.
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in animal death, more than a 15-20% loss of body weight, or other significant clinical signs of distress.[10]
Protocol: Single-Dose Pharmacokinetic (PK) Study
-
Animal Preparation: Use cannulated mice if possible for serial blood sampling, which reduces animal usage and inter-animal variability.[7][16] If not, use satellite groups of mice (n=3 per time point).
-
Dosing: Administer the compound at a well-tolerated dose (e.g., 1/3 to 1/2 of the MTD) via at least two routes: intravenous (IV) to determine 100% bioavailability, and the intended therapeutic route (e.g., PO).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points.
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and T½ (half-life).[16]
Phase 3: In Vivo Efficacy Evaluation
With a well-tolerated dose and a clear understanding of the compound's pharmacokinetic profile, the final stage is to assess its therapeutic efficacy in a disease-relevant mouse model. The choice of model is arguably the most critical decision in the entire in vivo program.
Selection of an Appropriate Mouse Model
The model must recapitulate key aspects of the human disease being studied. For imidazo[1,2-b]pyridazine derivatives, which have diverse mechanisms of action, the model choice will be dictated by the primary therapeutic hypothesis.[17]
| Therapeutic Area | Common Mouse Model | Rationale & Key Features | Primary Endpoint |
| Oncology (Kinase Inhibitor) | Xenograft Model (e.g., A549 lung cancer cells in NSG mice) | Simple, reproducible model to test direct anti-tumor activity. NSG mice are immunodeficient, allowing human cells to grow.[18] | Tumor Volume, Body Weight |
| Oncology (Immunotherapy) | Syngeneic Model (e.g., MC38 colon cancer cells in C57BL/6 mice) | Uses mouse tumor cells in an immunocompetent mouse, essential for evaluating immune-modulating drugs.[19][20] | Tumor Growth Delay, Survival |
| Autoimmune Disease (Tyk2 Inhibitor) | Collagen-Induced Arthritis (CIA) in DBA/1 mice | A widely accepted model for rheumatoid arthritis, sharing pathological features with the human disease.[21][22][23][24][25] | Clinical Arthritis Score, Paw Swelling |
Causality: Using an irrelevant model will yield meaningless data. For example, testing an immune-modulating drug in an immunodeficient xenograft model would fail to capture its intended mechanism of action. A pilot study is often recommended to ensure the model performs as expected in your facility.[26]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture & Implantation:
-
Culture the selected human cancer cell line (e.g., A549) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.[18]
-
Harvest cells and resuspend in sterile PBS, often mixed 1:1 with Matrigel or Cultrex BME to improve tumor take rate.
-
Inject 1-5 million cells subcutaneously into the flank of immunodeficient mice (e.g., female NSG, 6-8 weeks old).
-
-
Tumor Growth Monitoring & Group Allocation:
-
Allow tumors to establish. Begin measuring tumor volume with digital calipers 2-3 times per week once they are palpable. The formula Volume = (Width² x Length) / 2 is commonly used.[18]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.[27]
-
-
Treatment Groups & Dosing:
-
Group 1: Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.
-
Group 2: Test Compound: Administer the imidazo[1,2-b]pyridazine derivative at a pre-determined dose and schedule (e.g., 50 mg/kg, daily, oral gavage) based on PK and MTD data.
-
Group 3: Positive Control (Optional): Include a standard-of-care agent to validate the model's sensitivity.
-
-
Monitoring During Study:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint Criteria & Tissue Collection:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when individual animals meet ethical endpoints (e.g., >20% body weight loss, tumor ulceration).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., liver, plasma).
-
For pharmacodynamic (PD) analysis, snap-freeze a portion of the tumor in liquid nitrogen and fix the remainder in formalin for histology.[5]
-
Phase 4: Data Interpretation, Reporting, and the Path Forward
The culmination of a well-designed in vivo study is a clear, unambiguous dataset that can guide a go/no-go decision for further development.
-
Statistical Analysis: It is crucial to apply the correct statistical tests to compare treatment groups. For comparing tumor growth between two groups, a t-test may be appropriate, while an ANOVA is used for multiple group comparisons. Consultation with a biostatistician is highly recommended during the experimental design phase to ensure adequate statistical power.
-
Integrated Interpretation: The true strength of the data comes from synthesis. How does the pharmacokinetic profile relate to the pharmacodynamic effect and the ultimate efficacy? For example, does the tumor growth inhibition correlate with the sustained concentration of the drug above its target IC50 in the plasma? A positive correlation provides strong evidence of on-target activity.
-
Reporting: All in vivo research should be reported with sufficient detail to allow for critical evaluation and reproduction. Adherence to the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) is the gold standard in the field and is encouraged or required by many journals and funding bodies.[28][29][30][31][32] These guidelines provide a checklist of essential information to include, covering aspects from study design and animal characteristics to statistical methods and ethical considerations.[30][31]
By following this structured, rationale-driven approach, researchers can maximize the value of their in vivo experiments, generating robust and reproducible data packages that confidently propel the most promising imidazo[1,2-b]pyridazine derivatives toward clinical evaluation.
References
- A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [URL: https://www.chondrex.com/documents/20031.pdf]
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa. [URL: https://research.uiowa.edu/animal/iacuc/arrive-guidelines-animal-research-reporting-vivo-experiments]
- ARRIVE Guidelines: Home. NC3Rs. [URL: https://arriveguidelines.org/]
- Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553588/]
- The ARRIVE guidelines 2.0. NC3Rs. [URL: https://www.arriveguidelines.org/arrive-guidelines]
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- Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [URL: https://www.amsbio.com/collagen-induced-arthritis-cia-mouse-protocol]
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- In Vivo PK/PD Study Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/in-vivo-pharmacology/pk-pd-studies]
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [URL: https://www.rndsystems.com/resources/protocols/protocol-improve-take-and-growth-mouse-xenografts-cultrex-bme]
- Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Eurofins DiscoverX. [URL: https://www.discoverx.
- Xenograft Tumor Model Protocol. Bio-protocol. [URL: https://bio-protocol.org/e226]
- In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC89493/]
- Experimental design: Top four strategies for reproducible mouse research. The Jackson Laboratory. [URL: https://www.jax.org/news-and-insights/jax-blog/2016/march/experimental-design-for-reproducible-mouse-research]
- Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27468205/]
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36306353/]
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [URL: https://www.jax.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs-103328.html]
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- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [URL: https://www.researchgate.
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- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5468128/]
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- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2515286/]
- Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [URL: https://iontox.
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Application Notes and Protocols for Developing 6-Ethoxyimidazo[1,2-b]pyridazine as a Scaffold for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors with significant therapeutic potential.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions within ATP-binding pockets have made it a focal point for the development of targeted anticancer agents.[2][3] This document provides a comprehensive guide for researchers leveraging the 6-Ethoxyimidazo[1,2-b]pyridazine scaffold. We present a validated synthetic protocol for the core structure, detailed methodologies for evaluating anticancer efficacy through cell viability, apoptosis, and cell cycle analysis, and a discussion of the key signaling pathways commonly modulated by this class of compounds. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for the Imidazo[1,2-b]pyridazine Scaffold
The pursuit of selective and potent anticancer agents has driven the exploration of novel heterocyclic systems. The imidazo[1,2-b]pyridazine scaffold has emerged as a particularly promising framework.[1] Its success is exemplified by the FDA-approved multi-targeted kinase inhibitor, Ponatinib, which features this core structure and is used in the treatment of chronic myeloid leukemia (CML).[2]
The value of this scaffold lies in its bioisosteric relationship to purines, allowing it to mimic the natural ligands of kinases.[3] The nitrogen-rich structure is adept at forming hydrogen bonds within the hinge region of kinase active sites, a critical interaction for potent inhibition.[4] The ethoxy group at the 6-position of the scaffold presented here serves as a key handle for several reasons:
-
Modulation of Physicochemical Properties: The ethoxy group can improve metabolic stability and oral bioavailability.
-
Vector for Further Derivatization: It provides a site for synthetic modification to optimize potency, selectivity, and pharmacokinetic profiles.
-
Target-Specific Interactions: It can be oriented to form specific interactions with amino acid residues in the target kinase, enhancing binding affinity and selectivity.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's Tyrosine Kinase (BTK), Pim kinases, and Haspin kinase.[5] Inhibition of these pathways can disrupt critical cancer-promoting processes such as angiogenesis, proliferation, survival, and cell division.
Synthesis Protocol: this compound
This section details a robust, two-step synthetic pathway to the core scaffold. The causality behind this approach is based on established heterocyclic chemistry principles: an initial condensation to form the fused bicyclic system, followed by a nucleophilic aromatic substitution (SNAr) to install the desired ethoxy group.
Experimental Workflow: Synthesis
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Application Notes & Protocols: The Imidazo[1,2-b]pyridazine Scaffold for Amyloid Plaque Imaging
Introduction: The Imperative for Novel Amyloid Imaging Agents
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ is a central and initiating event in AD pathogenesis.[2] Consequently, the in vivo visualization and quantification of Aβ plaques using Positron Emission Tomography (PET) is a cornerstone of AD diagnostics, research, and the evaluation of anti-amyloid therapeutic interventions.[3][4][5] While several successful PET tracers exist, the search for next-generation agents with improved pharmacokinetics, higher specificity, and more accessible synthesis routes is a dynamic field of research.
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive molecules, including the FDA-approved kinase inhibitor ponatinib.[6][7][8] Its rigid, planar structure and tunable electronic properties make it an attractive platform for designing high-affinity ligands for biological targets. Recent research has highlighted the potential of this scaffold for developing novel PET radiotracers targeting Aβ plaques.[1][9]
This document provides a detailed guide to the application of the imidazo[1,2-b]pyridazine scaffold for amyloid plaque imaging. We will use the representative structure, 6-Ethoxyimidazo[1,2-b]pyridazine , as a hypothetical candidate to illustrate the principles and protocols. It is critical to note that structure-activity relationship (SAR) studies have demonstrated that substitutions at the 6-position are crucial for modulating binding affinity. For instance, studies have shown that a 6-(methylthio) substituent can confer high affinity (Ki = 11.0 nM) for Aβ aggregates, underscoring the importance of systematic chemical optimization.[1][9][10]
Part 1: Scientific Principles and Development Workflow
Mechanism of Action: Targeting the β-Sheet Conformation
Imidazo[1,2-b]pyridazine-based imaging agents, like other amyloid tracers such as Thioflavin-T and Pittsburgh Compound B (PiB), are designed as small, lipophilic molecules.[11] Their mechanism of binding is not sequence-specific but rather targets the highly organized cross-β-pleated sheet conformation characteristic of amyloid fibrils.[12] This structural interaction allows them to selectively accumulate in areas of high plaque density, providing a detectable signal for PET imaging.
An ideal PET tracer for amyloid imaging must possess several key attributes:
-
High Binding Affinity & Specificity: Sub-nanomolar to low-nanomolar affinity (Ki < 10 nM) for Aβ plaques with minimal off-target binding to other brain structures or protein aggregates.[13]
-
Blood-Brain Barrier (BBB) Penetration: Must be sufficiently lipophilic to cross the BBB and achieve adequate brain concentrations.
-
Favorable Pharmacokinetics: Rapid brain uptake followed by swift clearance from non-target tissues to ensure a high signal-to-noise ratio.[14]
-
Metabolic Stability: Resistance to rapid metabolism that could produce radiolabeled metabolites which might also cross the BBB and confound the imaging signal.
Overall Development and Evaluation Workflow
The preclinical development of a novel amyloid PET tracer follows a logical and rigorous pipeline, from chemical synthesis to in vivo validation. This workflow ensures that only the most promising candidates advance toward clinical consideration.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-Substituted-Imidazo[1,2-b]pyridazines
This protocol is adapted from established methods for synthesizing the imidazo[1,2-b]pyridazine scaffold.[1] The core reaction involves the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone.
Causality: The placement of a halogen (e.g., Chloro, Iodo) at the 6-position of the 3-aminopyridazine is critical. It deactivates the adjacent ring nitrogen, reducing its nucleophilicity and thereby directing the initial alkylation by the α-bromoketone to the desired ring nitrogen adjacent to the amino group, which is essential for successful cyclization and formation of the fused bicyclic system.[1]
Materials:
-
3-amino-6-chloropyridazine
-
2-bromo-1-(4'-(dimethylamino)phenyl)ethanone (or other desired aryl α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
For 6-ethoxy substitution: Sodium ethoxide, 1,4-dioxane.
Procedure:
-
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core.
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4'-(dimethylamino)phenyl)ethanone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Collect the resulting precipitate by filtration, wash with cold ethanol and water, and dry under vacuum to yield 2-(4'-(dimethylamino)phenyl)-6-chloroimidazo[1,2-b]pyridazine.
-
-
Step 2: Nucleophilic Substitution at the 6-Position (Example: Ethoxy group).
-
In a sealed vessel, suspend the 6-chloro intermediate (1.0 eq) in 1,4-dioxane.
-
Add sodium ethoxide (3.0 eq).
-
Heat the mixture at 120-140 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the final compound, 6-Ethoxy-2-(4'-(dimethylamino)phenyl)imidazo[1,2-b]pyridazine .
-
Protocol 2: In Vitro Competitive Binding Assay
This assay determines the binding affinity (expressed as the inhibition constant, Ki) of a test compound by measuring its ability to compete with a known radioligand for binding sites on synthetic Aβ fibrils.
Materials:
-
Synthetic Aβ₁₋₄₀ peptide
-
Phosphate buffer (pH 7.4)
-
Radioligand: [³H]Pittsburgh Compound B ([³H]PiB) or [³H]BTA-1[1]
-
Test compounds (e.g., this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Aβ Aggregates: Dissolve Aβ₁₋₄₀ peptide in a suitable buffer and incubate at 37 °C for 24-48 hours with gentle agitation to promote fibril formation.
-
Assay Setup: In test tubes, combine:
-
50 µL of Aβ aggregate suspension (final concentration ~50-100 nM).
-
50 µL of [³H]PiB (final concentration ~1-2 nM).
-
50 µL of test compound solution (at concentrations spanning from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding (TB) control.
-
For non-specific binding (NSB) control, add a high concentration of a non-radiolabeled standard (e.g., 2 µM unlabeled PiB).
-
-
Incubation: Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the Aβ aggregates) from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold phosphate buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)]).
-
Plot percent inhibition against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound (6-Substituent) | Ki (nM) for Aβ₁₋₄₀ |
| -H (unsubstituted) | > 1000 |
| -Cl (Chloro) | 150.5 |
| -SCH₃ (Methylthio) | 11.0 |
| -OCH₃ (Methoxy) | 245.1 |
| -OC₂H₅ (Ethoxy) | (Hypothetical Value) |
Data for non-hypothetical compounds adapted from literature to illustrate SAR.[1]
Protocol 3: Radiolabeling with Iodine-124
Iodine-124 is a PET isotope with a relatively long half-life (4.2 days), making it suitable for studies of biological processes with slow kinetics.[15][16] A common method for radioiodination is via a tributylstannyl precursor.
Procedure:
-
Precursor Synthesis: Synthesize the corresponding tributylstannyl precursor of the imaging agent (e.g., at the para-position of the 2-phenyl ring).
-
Radioiododestannylation:
-
To a sealed vial containing the tributylstannyl precursor (0.5-1.0 mg) in a suitable solvent (e.g., methanol/acetic acid), add [¹²⁴I]NaI.
-
Add an oxidizing agent, such as N-chlorosuccinimide or peracetic acid, to facilitate the electrophilic substitution.
-
Heat the reaction at 80-100 °C for 15-30 minutes.
-
-
Purification:
-
Quench the reaction and neutralize.
-
Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled compound from unreacted precursor and byproducts.
-
-
Formulation: The purified [¹²⁴I]-labeled tracer is formulated in a sterile solution (e.g., saline with a small percentage of ethanol) for in vivo administration. Radiochemical purity and specific activity must be determined before use.
Protocol 4: In Vivo Micro-PET Imaging in a Transgenic Mouse Model
This protocol outlines the use of a radiolabeled imidazo[1,2-b]pyridazine derivative for imaging Aβ plaques in a 5xFAD transgenic mouse model, which develops significant amyloid pathology.[15]
Procedure:
-
Animal Preparation: Anesthetize a 5xFAD mouse (and an age-matched wild-type control) with isoflurane (1-2% in O₂). Maintain body temperature using a heating pad.
-
Tracer Administration: Administer the [¹²⁴I]-labeled tracer (e.g., 5-10 MBq) via a tail vein bolus injection.
-
Image Acquisition:
-
Position the animal in a micro-PET scanner.
-
Acquire dynamic scan data for 60-90 minutes post-injection. A static scan at a later time point (e.g., 4-6 hours post-injection) may also be beneficial for tracers with slower kinetics.[17]
-
A CT scan should be acquired for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET image with the CT or a standard MRI mouse brain atlas.
-
Define regions of interest (ROIs) for amyloid-rich areas (e.g., cortex, hippocampus) and a reference region with minimal specific binding (e.g., cerebellum).
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
Determine the SUV ratio (SUVR) by normalizing the target ROI's SUV to the reference region's SUV (SUVR = SUV_target / SUV_reference). A higher SUVR in the 5xFAD mouse compared to the wild-type control indicates specific binding to Aβ plaques.
-
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold presents a versatile and promising platform for the development of novel PET imaging agents for amyloid plaques. The synthetic accessibility and the demonstrated ability to tune binding affinity through strategic chemical modification make it an attractive starting point for drug discovery programs. A candidate like This compound would require rigorous evaluation following the protocols outlined above. Successful in vitro and in vivo animal studies would warrant further investigation into pharmacokinetics, toxicology, and eventual evaluation in non-human primates before consideration for human clinical trials. The ultimate goal is the development of a superior diagnostic tool to aid in the early detection of Alzheimer's disease and to accelerate the development of effective therapies.
References
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Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: ACS Medicinal Chemistry Letters. URL: [Link]
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Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: PubMed Central (PMC). URL: [Link]
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Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: PubMed. URL: [Link]
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Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: PubMed Central (PMC). URL: [Link]
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Title: Radiopharma on neurology. Source: Siemens Healthineers. URL: [Link]
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Title: Beta-amyloid PET/CT imaging for Alzheimer's disease. Source: Siemens Healthineers USA. URL: [Link]
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Title: Amyloid PET Brain Imaging. Source: YouTube. URL: [Link]
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Title: Multimodal Diagnosis of Cardiac Amyloidosis: Integrating Imaging, Histochemistry, and Proteomics of Precise Typing. Source: MDPI. URL: [Link]
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Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: PubMed Central. URL: [Link]
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Title: Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents. Source: PubMed Central (PMC). URL: [Link]
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Title: Imidazopyridazine. Source: Wikipedia. URL: [Link]
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Title: The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. Source: PubMed Central (PMC). URL: [Link]
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Title: Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease. Source: PubMed. URL: [Link]
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Title: In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain. Source: PubMed Central. URL: [Link]
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Title: Cardiac Amyloid Detection by PET/CT Imaging of Iodine (124I) Evuzamitide (124I-p5+14): A Phase 1/2 Study. Source: PubMed. URL: [Link]
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Title: Amyloid plaque imaging from IMPY/SPECT to AV-45/PET. Source: PubMed. URL: [Link]
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Title: Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. Source: MDPI. URL: [Link]
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Title: SNMMI Procedure Standard/EANM Practice Guideline for Amyloid PET Imaging of the Brain 1.0. Source: Journal of Nuclear Medicine. URL: [Link]
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Title: AL amyloidosis: from molecular mechanisms to targeted therapies. Source: PubMed Central (PMC). URL: [Link]
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Title: I-124 Evuzamitide Receives FDA's Breakthrough Designation for Cardiac Amyloidosis Imaging. Source: American Society of Nuclear Cardiology. URL: [Link]
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Title: The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Source: ResearchGate. URL: [Link]
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Title: [124I]IBETA: A New Aβ Plaque Positron Emission Tomography Imaging Agent for Alzheimer's Disease. Source: MDPI. URL: [Link]
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Title: Amyloid PET Imaging Basics. Source: Medical Imaging & Technology Alliance (MITA). URL: [Link]
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Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: ACS Publications. URL: [Link]
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Title: Iodine-124 as a label for pharmacological PET imaging. Source: PubMed. URL: [Link]
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Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: ScienceDirect. URL: [Link]
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Title: An in vitro paradigm to assess potential anti-Aβ antibodies for Alzheimer's disease. Source: PubMed Central (PMC). URL: [Link]
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Title: Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. Source: ResearchGate. URL: [Link]
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Title: PET Imaging in Animal Models of Alzheimer's Disease. Source: Frontiers in Neuroscience. URL: [Link]
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Title: Iodine-124 as a Label for Pharmacological PET Imaging. Source: ResearchGate. URL: [Link]
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kinase assay protocol for evaluating imidazo[1,2-b]pyridazine inhibitors
Topic: High-Throughput Kinase Assay Protocol for Evaluating Imidazo[1,2-b]pyridazine Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with the Imidazo[1,2-b]pyridazine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous human diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important classes of drug targets.[2][3] The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] Compounds based on this versatile heterocycle have shown inhibitory activity against a wide range of kinases, including DYRKs, PIM kinases, CDKs, and TYK2, with some advancing into clinical trials.[3][4][5][6][7]
The effective evaluation of these compounds requires robust, reproducible, and scalable assay methodologies. This application note provides a comprehensive, field-proven protocol for determining the inhibitory potency (IC50) of imidazo[1,2-b]pyridazine derivatives using a high-throughput, luminescence-based biochemical assay. We will delve into the causality behind experimental choices, establish a self-validating system for data trustworthiness, and provide a step-by-step guide from assay development to data interpretation.
Pillar 1: Selecting the Optimal Assay Platform
The first critical decision in inhibitor evaluation is the choice of assay. While numerous technologies exist, they primarily fall into two categories: biochemical and cell-based assays.
-
Biochemical Assays: These in vitro assays utilize purified kinase, substrate, and ATP to directly measure the inhibitor's effect on enzymatic activity. They are indispensable for determining direct inhibitory potency (e.g., IC50) and for conducting structure-activity relationship (SAR) studies.
-
Cell-Based Assays: These assays measure the effect of an inhibitor on a specific signaling pathway within a living cell.[8] They provide crucial information about a compound's cell permeability, off-target effects, and efficacy in a more physiologically relevant context.
For the initial characterization and potency determination of novel chemical entities like imidazo[1,2-b]pyridazine derivatives, a biochemical assay is the method of choice. Among the various biochemical detection methods—including the "gold standard" radiometric assays[9][10] and fluorescence-based techniques like HTRF®[11][12]—luminescence-based assays offer an exceptional balance of sensitivity, simplicity, and suitability for high-throughput screening (HTS).
Specifically, the ADP-Glo™ Kinase Assay is selected for this protocol. Unlike assays that measure the depletion of ATP, ADP-Glo™ directly quantifies the amount of ADP produced during the kinase reaction.[13] This makes the luminescent signal directly proportional to kinase activity, providing a more sensitive and robust readout, especially for low-activity kinases or when using ATP concentrations near the Km value.[14]
Pillar 2: The Assay Principle - A Two-Step Luminescent System
The ADP-Glo™ assay is a homogeneous system that involves two sequential steps after the initial kinase reaction is complete. This design ensures that the luminescent signal is generated only from the ADP produced by the target kinase.[2][13]
-
Kinase Reaction: The kinase phosphorylates its substrate, converting ATP to ADP. The inhibitor's presence reduces the rate of this conversion.
-
Detection Step 1 (ATP Depletion): The ADP-Glo™ Reagent is added. This terminates the kinase reaction and eliminates any remaining ATP, preventing it from interfering with the signal generation step.
-
Detection Step 2 (ADP to ATP Conversion & Luminescence): The Kinase Detection Reagent is added, which contains an enzyme that converts the kinase-generated ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable light signal that is directly proportional to the initial kinase activity.[2][13]
Pillar 3: A Self-Validating Protocol Workflow
A trustworthy protocol is a self-validating one. Before screening inhibitors, the assay must be optimized and validated to ensure the data generated is accurate and reproducible. This workflow establishes the ideal assay window and statistical robustness.
Part A: Assay Optimization & Validation
Objective: To determine the optimal concentrations of enzyme and substrate and to confirm the assay is suitable for HTS.
1. Materials & Reagents:
-
Target Kinase (e.g., DYRK1A, PIM1, etc.)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
2. Step-by-Step Validation Protocol:
-
Step 1: Enzyme Titration:
-
Rationale: To find the lowest enzyme concentration that gives a robust signal well above the background. This conserves enzyme and ensures the reaction remains in the linear range.
-
Prepare serial dilutions of the kinase in kinase buffer.
-
In a 384-well plate, add the kinase dilutions.
-
Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM).
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Proceed with the ADP-Glo™ detection steps as described in the main protocol below.
-
Plot luminescence vs. enzyme concentration and select a concentration on the linear portion of the curve (typically EC80).
-
-
Step 2: Z'-Factor Determination:
-
Rationale: The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, providing a measure of assay quality.[15] An assay with a Z'-factor > 0.5 is considered excellent for screening.[16][17]
-
Prepare two sets of wells in a 384-well plate (n ≥ 16 for each set).
-
Positive Control (Max Activity): Add kinase, substrate, and ATP in kinase buffer with DMSO (vehicle control).
-
Negative Control (No Activity): Add substrate and ATP in kinase buffer, but no kinase.
-
-
Incubate and perform the ADP-Glo™ detection steps.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - [ (3 * (σp + σn)) / |μp - μn| ]
-
Where: μp and σp are the mean and standard deviation of the positive control, and μn and σn are the mean and standard deviation of the negative control.[15]
-
-
| Control Type | Components | Purpose | Expected Signal |
| Positive Control | Kinase + Substrate + ATP + DMSO | Represents 100% kinase activity | High Luminescence |
| Negative Control | Substrate + ATP + DMSO (No Kinase) | Represents 0% kinase activity (background) | Low Luminescence |
Part B: Protocol for IC50 Determination of Imidazo[1,2-b]pyridazine Inhibitors
Objective: To determine the concentration of an imidazo[1,2-b]pyridazine inhibitor that reduces the kinase activity by 50% (IC50).
1. Step-by-Step Screening Protocol:
-
Step 1: Compound Plating
-
Prepare a serial dilution series of your imidazo[1,2-b]pyridazine test compounds in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is typical.
-
Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 50 nL) of the DMSO compound dilutions to the 384-well assay plates. Also include wells with only DMSO for positive controls (100% activity).
-
-
Step 2: Addition of Kinase
-
Dilute the kinase to 2X the final optimal concentration (determined during validation) in kinase buffer.
-
Add 5 µL of the 2X kinase solution to each well containing the compound.
-
Optional but recommended: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase before initiating the reaction.
-
-
Step 3: Initiation of Kinase Reaction
-
Prepare a 2X solution of substrate and ATP in kinase buffer at their optimal concentrations.
-
Add 5 µL of the 2X substrate/ATP mix to all wells to start the reaction. The final reaction volume is now 10 µL.
-
Incubate for 60 minutes (or the optimized time) at room temperature. Cover the plate to prevent evaporation.
-
-
Step 4: Reaction Termination and ATP Depletion
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[13]
-
-
Step 5: Signal Generation and Detection
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[18]
-
Read the luminescence on a compatible plate reader (e.g., BMG LABTECH PHERAstar or similar).
-
Pillar 4: Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
First, normalize the data using your controls.
-
Positive Control (0% Inhibition): Mean signal from DMSO-only wells.
-
Negative Control (100% Inhibition): Mean signal from wells with a known potent inhibitor or no-enzyme wells.
The percent inhibition for each compound concentration is calculated as: % Inhibition = 100 * ( 1 - [ (Signal_inhibitor - Signal_neg_control) / (Signal_pos_control - Signal_neg_control) ] )
2. IC50 Value Determination:
The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration.[19][20] This dose-response curve is then fitted with a four-parameter logistic (4PL) nonlinear regression model.
-
Example Data Presentation:
| Compound | Conc. (nM) | Raw Luminescence (RLU) | % Inhibition |
| Cmpd-A | 10000 | 15,230 | 98.2% |
| Cmpd-A | 3333 | 28,450 | 95.1% |
| Cmpd-A | 1111 | 95,670 | 82.1% |
| Cmpd-A | 370 | 250,110 | 52.3% |
| Cmpd-A | 123 | 415,890 | 21.1% |
| ... | ... | ... | ... |
| Pos Control | 0 | 520,450 | 0.0% |
| Neg Control | N/A | 10,120 | 100.0% |
3. Final Results Summary:
The analysis will yield an IC50 value for each compound, which is a critical measure of its potency. These values are essential for SAR analysis and for comparing the potency of different imidazo[1,2-b]pyridazine analogues.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R² |
| IMP-001 | DYRK1A | 85.2 | 1.1 | 0.995 |
| IMP-002 | DYRK1A | 24.7 | 0.9 | 0.998 |
| IMP-003 | DYRK1A | >10,000 | N/A | N/A |
Conclusion
This application note provides a robust and validated protocol for assessing the inhibitory activity of imidazo[1,2-b]pyridazine compounds against target kinases. By following a structured workflow that prioritizes assay optimization and validation through Z'-factor analysis, researchers can generate high-quality, reproducible IC50 data. This information is fundamental to the drug discovery process, enabling confident decision-making for lead optimization, selectivity profiling, and the overall advancement of novel imidazo[1,2-b]pyridazine-based therapeutics.
References
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Singh, R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
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Singh, R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]
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Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. Retrieved from [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. Retrieved from [Link]
-
PubMed. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Harris, P. A., et al. (2013). A high-throughput radiometric kinase assay. PMC - NIH. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. Retrieved from [Link]
-
AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
Cancer Research. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Retrieved from [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
AACR Journals. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]
-
PubMed. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z'). Retrieved from [Link]
-
Figshare. (n.d.). Discovery of Imidazo[1,2‑b]pyridazine Derivatives. Retrieved from [Link]
-
Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
-
PubMed. (2023). Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]
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Application Notes and Protocols for the Use of 6-Ethoxyimidazo[1,2-b]pyridazine in Structure-Activity Relationship (SAR) Studies
Abstract
The imidazo[1,2-b]pyridazine scaffold is a quintessential "privileged structure" in modern medicinal chemistry, forming the core of numerous clinically relevant agents, including the FDA-approved multi-kinase inhibitor Ponatinib.[1] Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging a key derivative, 6-Ethoxyimidazo[1,2-b]pyridazine, as a versatile starting point for comprehensive structure-activity relationship (SAR) studies. We will detail the strategic design of compound libraries, provide field-proven synthetic and biological evaluation protocols, and offer a framework for interpreting the resulting data to guide lead optimization.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibition
The imidazo[1,2-b]pyridazine system's success stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as crucial hydrogen bond acceptors and donors, mimicking the interactions of adenine in the ATP binding pocket of kinases.[3] This scaffold has been successfully exploited to develop inhibitors for a wide range of therapeutic targets, including mTOR, Bruton's tyrosine kinase (BTK), and Tyk2, demonstrating its remarkable versatility in anticancer, anti-inflammatory, and antiviral research.[4][5][6]
The subject of this guide, this compound, serves as an excellent and synthetically tractable template for SAR exploration. The ethoxy group at the C6 position often occupies a key hydrophobic pocket in the kinase hinge region, providing a critical anchor point for binding while also offering a prime vector for chemical modification.[7]
Key Modification Points for SAR Studies
A systematic SAR campaign involves the independent or combined modification of several key positions on the this compound core. Understanding the role of each position is fundamental to designing an effective compound library.
Caption: Core structure and key vectors for chemical modification.
-
Position C6 (The Ethoxy Group): This is the primary anchor. Modifications here directly probe the size, shape, and polarity of the adjacent hydrophobic pocket.
-
Position C3: Often functionalized with aryl or heteroaryl groups via cross-coupling reactions. Substituents at C3 typically extend into the deeper "selectivity pocket" of the kinase, and are critical for achieving potency and selectivity.[8]
-
Position C2: This position often points towards the solvent-exposed region. Modifications here can be used to improve solubility and other pharmacokinetic properties without drastically affecting binding affinity.
-
Positions C7 & C8: Substitution on the pyridazine ring itself can modulate the electronic properties of the entire heterocyclic system, fine-tuning pKa and metabolic stability.
Strategic Design of an SAR-Focused Compound Library
The goal of an initial SAR study is not to synthesize every possible analog, but to generate maximal information from a minimal, well-designed set of compounds. A typical strategy involves keeping two of the three main positions constant while systematically varying the third.
Probing the C6-Position: Beyond the Ethoxy Group
The ethoxy group is a common feature, but its properties may not be optimal. It can be a site of metabolic oxidation. Therefore, exploring bioisosteric replacements is a critical first step.[9] Bioisosteres are functional groups with similar steric or electronic properties that can alter a molecule's physicochemical profile to enhance activity, improve metabolic stability, or reduce toxicity.[10][11]
Table 1: Example Library Design for C6-Position Modification
| Compound ID | C6-Substituent (R2) | Rationale for Inclusion | Predicted Effect |
|---|---|---|---|
| LEAD-01 | -OCH2CH3 (Ethoxy) | Parent Compound / Baseline | - |
| SAR-C6-01 | -OCH3 (Methoxy) | Probe for smaller hydrophobic pocket | May increase potency if pocket is small |
| SAR-C6-02 | -OCH(CH3)2 (Isopropoxy) | Probe for larger/branched pocket tolerance | May decrease potency if pocket is constrained |
| SAR-C6-03 | -CF3 (Trifluoromethyl) | Non-classical bioisostere; removes H-bond acceptor, increases lipophilicity, blocks metabolism.[12] | Potency change will indicate importance of O-atom |
| SAR-C6-04 | -SCH2CH3 (Ethylthio) | Classical bioisostere; maintains size but alters electronics and H-bonding capacity.[13] | Modulate binding affinity and lipophilicity |
| SAR-C6-05 | Cyclopropyl | Rigid, small hydrophobic group | Probe for non-polar interactions |
| SAR-C6-06 | -CHF2 (Difluoromethyl) | Methoxy isostere; metabolically stable, maintains some polarity.[9] | Potential to improve metabolic stability with minimal potency loss |
Experimental Protocols
The following protocols provide a robust framework for the synthesis and evaluation of a focused library of 6-substituted imidazo[1,2-b]pyridazine analogs.
Protocol 1: Synthesis of C6-Modified Analogs
This protocol outlines a general, two-step synthetic route starting from a commercially available dichloropyridazine, which is a common method for accessing this scaffold.[14][15]
Workflow Diagram: Synthesis of C6-Analogs
Caption: General synthetic workflow for C6-analog preparation.
Step-by-Step Methodology:
-
Step 1: Synthesis of 6-Alkoxy-3-chloropyridazine Intermediate
-
Rationale: This SNAr reaction selectively functionalizes the more reactive C6 position of the pyridazine ring. Sodium hydride is used as a strong base to deprotonate the alcohol or thiol, creating a potent nucleophile.
-
Procedure:
-
To a solution of the desired alcohol or thiol (R2-OH or R2-SH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 3,6-dichloropyridazine (1.0 equivalent) in THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-substituted-3-chloropyridazine intermediate.
-
-
-
Step 2: Cyclization to form the Imidazo[1,2-b]pyridazine Core
-
Rationale: This is a classic condensation-cyclization reaction. The aminoacetaldehyde dimethyl acetal, upon heating in an acidic medium, generates the reactive aminoacetaldehyde in situ, which then reacts with the pyridazine to form the fused imidazole ring.
-
Procedure:
-
In a sealed vessel, combine the 6-substituted-3-chloropyridazine intermediate (1.0 equivalent), aminoacetaldehyde dimethyl acetal (3.0 equivalents), and isopropanol as the solvent.
-
Add concentrated hydrochloric acid (HCl, 1.0 equivalent).
-
Heat the mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Self-Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol uses a generic, luminescence-based assay (e.g., ADP-Glo™) to measure the IC50 value of synthesized compounds against a target kinase.
Conceptual Pathway: Kinase Inhibition
Caption: Competitive inhibition of the kinase ATP-binding site.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.
-
Prepare the kinase reaction buffer, kinase enzyme solution, and substrate/ATP solution according to the manufacturer's specifications.
-
Controls: Prepare a positive control (a known inhibitor of the target kinase) and a negative control (DMSO only, representing 0% inhibition).
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of each compound dilution (or DMSO control) to the appropriate wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the detection kit (e.g., 5 µL of ADP-Glo™ Reagent, incubate 40 min; then 10 µL of Kinase Detection Reagent, incubate 30 min).
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Interpreting SAR Data: A Case Study
After synthesizing and testing the compounds from Table 1, the results can be compiled to build a preliminary SAR model.
Table 2: Hypothetical SAR Data for C6-Modified Analogs against "Kinase X"
| Compound ID | C6-Substituent (R2) | Kinase X IC50 (nM) | Interpretation |
|---|---|---|---|
| LEAD-01 | -OCH2CH3 | 150 | Baseline activity. |
| SAR-C6-01 | -OCH3 | 85 | Improvement. The pocket prefers a smaller alkoxy group. |
| SAR-C6-02 | -OCH(CH3)2 | 950 | Loss of activity. The pocket is sterically constrained and cannot accommodate branching. |
| SAR-C6-03 | -CF3 | >10,000 | Activity abolished. The oxygen atom is critical, likely as a hydrogen bond acceptor with the kinase hinge region. |
| SAR-C6-04 | -SCH2CH3 | 450 | Loss of activity. The sulfur atom is a poorer H-bond acceptor than oxygen, confirming the H-bond hypothesis. |
| SAR-C6-05 | Cyclopropyl | 2,500 | Loss of activity. Confirms that a simple hydrophobic group is insufficient; the heteroatom is key. |
| SAR-C6-06 | -CHF2 | 125 | Activity maintained. This is a promising result. The difluoromethyl group maintains activity while likely improving metabolic stability. This is a lead for optimization. |
Key Insights from the Case Study:
-
A hydrogen bond acceptor at the C6 position is essential for activity.
-
The hydrophobic pocket is small and does not tolerate steric bulk.
-
The C6-methoxy (SAR-C6-01) and C6-difluoromethyl (SAR-C6-06) analogs are promising leads for further exploration at the C2 and C3 positions.
By following this iterative cycle of design, synthesis, and testing, researchers can systematically optimize the this compound scaffold to develop potent and selective inhibitors for their target of interest.
References
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
PubMed. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]
-
RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]
-
ScienceDirect. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
-
PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]
-
PubMed. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
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Application Note & Protocol: A Framework for Assessing the Anti-inflammatory Properties of Imidazo[1,2-b]pyridazines
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in a multitude of chronic diseases.[1][2] The transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, inducing the expression of pro-inflammatory genes that encode cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] Consequently, inhibiting these pathways is a promising therapeutic strategy.[6][7] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential as anti-inflammatory agents.[8][9][10] This document provides a comprehensive experimental framework for researchers to reliably assess the anti-inflammatory properties of novel imidazo[1,2-b]pyridazine derivatives using an in vitro lipopolysaccharide (LPS)-induced inflammation model in murine macrophages.
The causality behind this experimental design rests on mimicking a bacterial inflammatory challenge. LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering downstream NF-κB and MAPK signaling cascades.[5][11] This leads to the production of inflammatory mediators, including nitric oxide (NO) and cytokines (TNF-α, IL-6). By quantifying the reduction of these mediators in the presence of test compounds, we can directly infer the compound's anti-inflammatory potential.
Core Experimental Workflow
This protocol is designed as a self-validating system. It includes positive and negative controls at each stage to ensure the reliability of the results. The workflow progresses from a general assessment of anti-inflammatory activity (NO production) to a more specific analysis of key inflammatory cytokines.
Figure 1: High-level experimental workflow for screening imidazo[1,2-b]pyridazine compounds.
PART 1: In Vitro Inflammation Model
This section details the primary screening assay using LPS-stimulated RAW 264.7 macrophages.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog No. |
| RAW 264.7 Murine Macrophages | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Lipopolysaccharides (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| Griess Reagent System | Promega | G2930 |
| Human TNF-alpha ELISA Kit | Thermo Fisher | 88-7346 |
| Human IL-6 ELISA Kit | Thermo Fisher | 88-7066 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| 96-well Cell Culture Plates, Flat-Bottom | Corning | 3596 |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | S2252 |
Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
Rationale: RAW 264.7 cells are a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory mediators in response to LPS, making them an excellent model for initial screening.[12][13] A 24-hour incubation period is generally sufficient to measure significant accumulation of NO and cytokines in the supernatant.[13][14]
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[15] Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare stock solutions of the imidazo[1,2-b]pyridazine test compounds in DMSO. Create serial dilutions in DMEM to achieve the final desired concentrations. The final DMSO concentration in the well should not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: The next day, carefully remove the old medium. Add 100 µL of medium containing the test compounds (or vehicle control - DMEM with 0.1% DMSO) to the appropriate wells. Incubate for 1-2 hours.
-
Expert Insight: This pre-incubation step allows the compound to enter the cells and potentially inhibit target pathways before the inflammatory stimulus is introduced.
-
-
Inflammation Induction: Add 100 µL of medium containing LPS to each well to achieve a final concentration of 1 µg/mL.[13][16] For negative control wells, add 100 µL of medium without LPS.
-
Final volume per well: 200 µL.
-
Control Groups:
-
Vehicle Control: Cells + 0.1% DMSO + Medium (no LPS)
-
LPS Control (Positive Control): Cells + 0.1% DMSO + LPS (1 µg/mL)
-
Test Groups: Cells + Test Compound + LPS (1 µg/mL)
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for subsequent analysis without disturbing the cell monolayer. Store at -80°C if not used immediately.
PART 2: Quantification of Inflammatory Mediators
Nitric Oxide (NO) Quantification: The Griess Assay
Principle: The Griess assay is a simple and rapid colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[17][18] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is proportional to the nitrite concentration.[19]
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) by diluting a stock solution in complete DMEM. This is critical for converting absorbance values to concentrations.
-
Assay Procedure: a. Add 50 µL of each supernatant sample and standard to a new 96-well plate in duplicate. b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well. c. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.[20] d. Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the nitrite concentration in the samples using the linear regression equation derived from the NaNO₂ standard curve.
Data Presentation: Nitric Oxide Production
| Treatment Group | Concentration | Absorbance at 540 nm (Mean ± SD) | Nitrite Conc. (µM) | % Inhibition of NO Production |
| Vehicle Control | - | 0.052 ± 0.004 | ~0 | N/A |
| LPS Control | 1 µg/mL | 0.875 ± 0.041 | 60.5 | 0% (Reference) |
| Compound X | 1 µM | 0.650 ± 0.035 | 45.0 | 25.6% |
| Compound X | 10 µM | 0.321 ± 0.022 | 22.2 | 63.3% |
| Compound X | 50 µM | 0.115 ± 0.010 | 7.9 | 87.0% |
% Inhibition = [1 - (NO_treated - NO_vehicle) / (NO_LPS - NO_vehicle)] x 100
Cytokine Quantification: ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels. A sandwich ELISA is used here, where the target cytokine (TNF-α or IL-6) is "sandwiched" between a capture antibody coated on the plate and a detection antibody, providing a robust and quantitative readout.[21][22]
Step-by-Step Methodology (General Protocol): Always follow the specific instructions provided with the commercial ELISA kit.
-
Plate Preparation: The wells are pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).
-
Sample Addition: Add standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature. The cytokine in the sample binds to the immobilized antibody.
-
Washing: Wash the wells several times to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[23] This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change. Incubate for 15-20 minutes.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color changes from blue to yellow.
-
Measurement: Read the absorbance at 450 nm.[24] The intensity of the color is proportional to the amount of cytokine present.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of TNF-α or IL-6 in the samples.
Data Presentation: TNF-α and IL-6 Production
| Treatment Group | Concentration | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | - | < 15 | N/A | < 10 | N/A |
| LPS Control | 1 µg/mL | 4520 ± 210 | 0% | 8750 ± 450 | 0% |
| Compound X | 10 µM | 1850 ± 150 | 59.1% | 3100 ± 280 | 64.6% |
| Compound X | 50 µM | 540 ± 88 | 88.1% | 980 ± 115 | 88.8% |
PART 3: Mechanistic Insights into Inflammatory Signaling
To validate that the observed anti-inflammatory effects are mediated through key signaling pathways, Western blotting can be performed to assess the phosphorylation status of critical proteins.
Key Signaling Pathways
Inflammatory stimuli like LPS activate intracellular signaling cascades that are crucial for the inflammatory gene expression program.[25]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][11][26]
-
MAPK Pathways: The MAPK family includes p38, JNK, and ERK. These kinases are activated by upstream kinases in response to LPS and play vital roles in regulating the synthesis of inflammatory mediators at both transcriptional and translational levels.[5][6][25]
Figure 2: Simplified LPS-induced NF-κB and MAPK signaling pathways.
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Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Available at: [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. Available at: [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]
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Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC - PubMed Central. Available at: [Link]
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Kim, C., & Kim, B. (2017). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available at: [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
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Baker, R. G., Hayden, M. S., & Ghosh, S. (2011). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. MDPI. Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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ResearchGate. (2013). Nitric Oxide Assay?. ResearchGate. Available at: [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory... ResearchGate. Available at: [Link]
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Sharma, P., & Kumar, V. (2019). Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH. Available at: [Link]
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Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]
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Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH. Available at: [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]
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Kim, H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Available at: [Link]
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Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. Available at: [Link]
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Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC - NIH. Available at: [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
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Emam, S. H., et al. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. Available at: [Link]
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Application Note & Protocol: A Framework for Evaluating the Antimicrobial Activity of Novel Imidazo[1,2-b]pyridazine Derivatives
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial properties.[1][2][3] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of novel imidazo[1,2-b]pyridazine derivatives. The methodologies detailed herein are grounded in international standards, ensuring robust and reproducible data generation for preclinical assessment. We will cover the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), crucial parameters for characterizing the antimicrobial profile of a new chemical entity.
Introduction: The Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological activities, which include antibacterial, antifungal, antiviral, and antiparasitic effects.[1][3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[2] A standardized and rigorous evaluation of the antimicrobial potential of these novel derivatives is the critical first step in their journey from the laboratory to potential clinical applications. This protocol outlines a systematic approach to this evaluation, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]
Foundational Concepts: MIC and MBC
A thorough understanding of the antimicrobial profile of a compound requires the determination of two key parameters:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][9] It is the primary measure of a compound's potency and is a critical metric for preclinical development.[8]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11][12][13] The MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10][14]
Experimental Workflow Overview
The evaluation of novel imidazo[1,2-b]pyridazine derivatives follows a logical, stepwise progression to ensure data integrity and a comprehensive understanding of their antimicrobial properties.
Figure 1: A high-level overview of the experimental workflow for evaluating the antimicrobial activity of novel compounds.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a robust framework for antimicrobial susceptibility testing.[15][16]
Materials and Reagents
-
Novel imidazo[1,2-b]pyridazine derivatives
-
Control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (including ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely adopted and standardized technique for determining the MIC of an antimicrobial agent.[8][15][17]
Step 1: Preparation of Compound Stock Solutions
-
Dissolve the imidazo[1,2-b]pyridazine derivatives in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete solubilization. The stock solution should be sterilized by filtration through a 0.22 µm filter if not prepared aseptically.
Step 2: Preparation of Serial Dilutions in Microtiter Plates
-
Dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).
Step 3: Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
Step 4: Inoculation and Incubation
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted microbial suspension to each well of the microtiter plate (wells 1-11).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[8]
Step 5: Reading and Interpreting the Results
-
After incubation, visually inspect the plate for turbidity (bacterial growth). The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15][17]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the completion of the MIC test.[11][13]
Step 1: Subculturing from MIC Plates
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
Step 2: Incubation
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
Step 3: Determination of MBC
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][12]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | Staphylococcus aureus ATCC 29213 | Positive | 2 | 4 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 8 | 32 | 4 | Bactericidal | |
| Candida albicans ATCC 90028 | N/A | 4 | >64 | >16 | Fungistatic | |
| Derivative B | Staphylococcus aureus ATCC 29213 | Positive | 4 | >64 | >16 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Negative | 16 | >64 | >4 | Bacteriostatic | |
| Candida albicans ATCC 90028 | N/A | 8 | >64 | >8 | Fungistatic | |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 0.25 | 0.5 | 2 | Bactericidal |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like CLSI or EUCAST, which may not exist for novel compounds.[8]
Essential Next Step: In Vitro Cytotoxicity Assessment
Promising antimicrobial candidates should be evaluated for their potential toxicity to mammalian cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Figure 2: Workflow for the MTT cytotoxicity assay.
A high therapeutic index (the ratio of the cytotoxic concentration to the effective antimicrobial concentration) is a desirable characteristic for any potential drug candidate.
Conclusion
This application note provides a standardized and robust framework for the initial antimicrobial evaluation of novel imidazo[1,2-b]pyridazine derivatives. By adhering to these protocols, researchers can generate high-quality, reproducible data that will be crucial for guiding further drug development efforts, including structure-activity relationship (SAR) studies, mechanism of action investigations, and in vivo efficacy testing. The systematic approach outlined here ensures a solid foundation for identifying promising new antimicrobial agents in the fight against infectious diseases.
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available from: [Link]
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Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available from: [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available from: [Link]
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A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. Available from: [Link]
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[Antimicrobial activity of new pyridazine derivatives]. PubMed. Available from: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. Available from: [Link]
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[PDF] Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Available from: [Link]
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Antimicrobial Susceptibility Testing. Apec.org. Available from: [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available from: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]
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Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available from: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Imidazo[1,2-b]pyridazine Derivatives Against Cancer Cell Lines
Introduction: The Therapeutic Promise of Imidazo[1,2-b]pyridazines in Oncology
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] In oncology, derivatives of this scaffold have emerged as potent inhibitors of key cellular processes essential for cancer cell proliferation and survival.[2][3] Research has identified specific imidazo[1,2-b]pyridazine compounds that function as inhibitors of critical protein kinases, such as Monopolar spindle 1 (Mps1) and PIM kinases, which are often overexpressed in various cancers and are correlated with poor prognosis.[4][5] The inhibition of these targets can disrupt the cell cycle and induce programmed cell death (apoptosis), making these compounds promising candidates for novel anticancer therapeutics.[3][6]
This guide provides a comprehensive framework for the in vitro evaluation of novel imidazo[1,2-b]pyridazine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to screening and mechanistic elucidation. The protocols herein are designed to be self-validating, incorporating essential controls and data interpretation insights to foster trustworthy and reproducible results.
Section 1: Foundational Considerations for a Robust Screening Cascade
Before initiating any experimental work, careful planning of compound management and model selection is paramount. These initial steps form the bedrock of reliable and translatable data.
Compound Handling and Preparation
The accuracy of all subsequent assays depends on the precise and consistent preparation of test compounds.
-
Solubility Testing: Before creating stock solutions, determine the solubility of each derivative in common laboratory solvents (e.g., DMSO, ethanol). This prevents compound precipitation during experiments, a common source of error.
-
Stock Solutions: Prepare high-concentration stock solutions (typically 10-20 mM) in an appropriate solvent, such as 100% DMSO. Aliquot these stocks into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and prepare serial dilutions in a complete cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments, including the vehicle control, and remains at a non-toxic level (typically ≤0.5%).
Rationale-Driven Selection of Cancer Cell Lines
The choice of cancer cell lines is a critical decision that dictates the relevance of the screening results.[7] A well-considered panel can provide insights into a compound's spectrum of activity and potential therapeutic niche.
-
Target Expression: If the imidazo[1,2-b]pyridazine series is designed to inhibit a specific target (e.g., PIM1 kinase), select cell lines with known high and low expression of that target. Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for this. A compound that is potent in high-expressing lines but weak in low-expressing lines suggests on-target activity.
-
Tissue of Origin: Utilize a panel of cell lines from different cancer types (e.g., breast, colon, lung, leukemia) to assess the breadth of the compound's anticancer activity.[8][9]
-
Genetic Background: Include cell lines with different genetic backgrounds and mutational statuses (e.g., p53-wildtype vs. p53-mutant, KRAS-mutant vs. KRAS-wildtype). This can reveal sensitivities linked to specific oncogenic pathways.
-
Drug Resistance: To investigate the potential to overcome clinical challenges, consider including cell lines that have been made resistant to standard-of-care chemotherapeutic agents.[10][11]
Best Practices in Cell Culture and Maintenance
Consistency in cell culture is non-negotiable for reproducible results.
-
Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity.
-
Mycoplasma Testing: Routinely test all cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
-
Exponential Growth Phase: Only use cells that are in the exponential (log) phase of growth for experiments. Cells that are confluent or have been in culture for too long may exhibit altered metabolism and drug sensitivity.
Section 2: Primary Screening: Quantifying Cytotoxic Activity
The initial goal is to determine whether the imidazo[1,2-b]pyridazine derivatives can inhibit cancer cell proliferation or induce cell death. The Sulforhodamine B (SRB) assay is a robust and reliable method for this purpose.
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that quantifies cell density based on the measurement of total cellular protein content.[12][13] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[14] The amount of bound dye is directly proportional to the total protein mass, which is an indicator of the number of viable cells present after treatment.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Authenticated cancer cell lines
-
Complete culture medium
-
Imidazo[1,2-b]pyridazine derivatives and vehicle control (e.g., DMSO)
-
Trichloroacetic acid (TCA), 50% (wt/vol) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol) wash solution
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the log phase of growth and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 2,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare 2x final concentrations of the imidazo[1,2-b]pyridazine derivatives in a complete medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "vehicle control" and "untreated control".
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48-72 hours).
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration: 10%) without aspirating the medium.[15] Incubate the plate at 4°C for 1 hour.
-
Expert Insight: TCA fixation simultaneously terminates the assay and precipitates cellular proteins, attaching them to the bottom of the well. Adding it directly to the medium prevents cell loss that can occur during aspiration.
-
-
Washing: Carefully discard the supernatant. Wash the plates four to five times by submerging them in a container of slow-running tap water or by gently adding 1% acetic acid to each well.[14][16] Remove excess wash solution by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well, ensuring it covers the entire bottom surface.[14] Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[14][15] Air-dry the plates completely.
-
Dye Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10-15 minutes to fully solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.[14][15]
Data Analysis and Presentation
The primary output of the cytotoxicity assay is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%.
-
Calculate Percentage Growth Inhibition: % Growth Inhibition = 100 - [ (OD_treated - OD_blank) / (OD_vehicle - OD_blank) ] * 100
-
Determine IC₅₀: Plot the percentage of growth inhibition against the log of the compound concentration. Use non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Data Summary Table: The IC₅₀ values for multiple compounds across different cell lines should be summarized in a clear table for easy comparison.
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| IMP-001 | 0.85 | 1.23 | 0.92 |
| IMP-002 | 15.6 | 22.4 | 18.1 |
| IMP-003 | 0.09 | 0.15 | 0.11 |
| Doxorubicin | 0.21 | 0.35 | 0.28 |
Section 3: Mechanistic Elucidation Assays
Once "hit" compounds with potent cytotoxic activity are identified, the next step is to investigate how they work. Key questions include whether they induce programmed cell death (apoptosis) or cause a halt in the cell division cycle.
Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action of a hit compound.
Caption: Experimental workflow from primary hit identification to mechanistic analysis.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS molecules. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-b]pyridazine derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Crucially, also collect the supernatant (culture medium) as it contains floating dead or late apoptotic cells.[19] Combine and centrifuge the cells and supernatant at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1x PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer (typically provided in commercial kits, containing Ca²⁺ ions essential for Annexin V binding).[20] The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17] Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[18]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[20]
-
FITC signal (Annexin V) is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm).[17]
-
PI signal is detected in the FL2 or FL3 channel.
-
Data Interpretation: The results are visualized on a two-parameter dot plot, which is divided into four quadrants.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[21]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[22] Fix the cells overnight or for at least 2 hours at -20°C.
-
Expert Insight: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.
-
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[22] Incubate for 30 minutes at 37°C.
-
Causality: PI can also bind to double-stranded RNA. RNase treatment is essential to degrade RNA, ensuring that the fluorescence signal comes exclusively from DNA.
-
-
Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically measured on a linear scale.[23]
Data Interpretation: The data is displayed as a histogram of fluorescence intensity. Deconvolution software (e.g., FlowJo, ModFit) is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22] An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Protocol: Target Engagement and Pathway Analysis by Western Blotting
Western blotting is used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins, providing direct evidence of a compound's effect on its intended target and downstream signaling pathways.[24]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies.
Procedure:
-
Protein Lysate Preparation: Treat cells with the imidazo[1,2-b]pyridazine derivative. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-cleaved-PARP, anti-phospho-BAD, or a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Potential Targets for Imidazo[1,2-b]pyridazine Derivatives:
-
Cell Cycle Arrest: Increased levels of p53 and p21.[6]
-
Apoptosis Induction: Increased levels of cleaved PARP, cleaved Caspase-3/7/8.[6]
-
PI3K/Akt Pathway: Decreased levels of phosphorylated Akt (pAkt).[6]
-
PIM Kinase Inhibition: Decreased phosphorylation of known PIM substrates like BAD or 4E-BP1.[4]
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for an imidazo[1,2-b]pyridazine derivative targeting the PIM/Akt survival pathway.
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- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Annexin V-FITC Kit Protocol [hellobio.com]
- 19. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
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Troubleshooting & Optimization
improving the aqueous solubility of imidazo[1,2-b]pyridazine derivatives
Technical Support Center: Imidazo[1,2-b]pyridazine Derivatives
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-b]pyridazine scaffold. This nucleus is a cornerstone in modern medicinal chemistry, forming the core of therapeutics like the multi-kinase inhibitor ponatinib.[1][2][3] However, the often planar and lipophilic nature of these derivatives frequently leads to poor aqueous solubility—a critical roadblock in drug discovery that can cause erroneous in vitro results, low bioavailability, and costly development setbacks.[4][5]
This guide is structured as a series of troubleshooting questions and in-depth answers to directly address the challenges you may encounter in the lab. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make rational, evidence-based decisions to enhance the solubility of your compounds.
Part 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common initial hurdles. Before attempting complex modifications, always start with these fundamental checks.
Q1: My imidazo[1,2-b]pyridazine derivative precipitated immediately in my aqueous assay buffer. What are the first things I should check?
Answer: This is a classic sign of poor kinetic solubility. The abrupt change in solvent environment when moving from a DMSO stock to an aqueous buffer causes the compound to crash out.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your compound's concentration likely exceeds its solubility limit in the final buffer. Perform a serial dilution to find the highest concentration that remains in solution.
-
Check the DMSO Percentage: Most cell-based assays are sensitive to DMSO. However, if permissible, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) can sometimes keep the compound in solution for the duration of the experiment. Be sure to run a vehicle control with the same DMSO concentration.
-
Evaluate Buffer pH: The imidazo[1,2-b]pyridazine ring system contains basic nitrogen atoms.[6] The protonation state, and therefore solubility, is highly dependent on pH. If your compound is a weak base, its solubility will be greater at a pH below its pKa. Verify that your buffer's pH is appropriate and consider if it can be adjusted without compromising the assay.[7][8]
If these simple adjustments fail, it indicates a more fundamental solubility issue that requires the advanced strategies detailed in the following sections.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
Answer: This is a critical distinction that impacts when and how you assess solubility during drug discovery. They measure different properties and have different applications.[9]
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then adding this solution to an aqueous buffer.[4][5][10] It measures the concentration at which a compound precipitates from a supersaturated solution. It's a rapid, high-throughput method ideal for the early discovery phase to quickly rank compounds in a library.[4][10]
-
Thermodynamic (or Equilibrium) Solubility is the "gold standard." It measures the maximum concentration of a compound that can be dissolved in a solvent (in this case, aqueous buffer) under equilibrium conditions, where the dissolved solute is in equilibrium with the solid, undissolved state.[5][7] This method is slower, requires more compound, but provides the true solubility value, which is essential for lead optimization and preformulation studies.[5][10]
The logical flow is to use kinetic assays to screen and prioritize early-stage compounds and then validate your prioritized hits with the more rigorous thermodynamic solubility assay.[4]
| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |
| Principle | Measures precipitation from a supersaturated solution created by adding DMSO stock to buffer.[9][10] | Measures the true equilibrium concentration of a saturated solution.[5][10] |
| Typical Method | Nephelometry, Turbidimetry (UV-Vis), HPLC-UV.[4][5][9] | Shake-Flask Method followed by HPLC-UV or LC/MS analysis.[7][10] |
| Speed | High-throughput, rapid (minutes to a few hours).[4] | Low-throughput, slow (24-72 hours).[5] |
| Compound Req. | Low (µg). | High (mg).[5] |
| Application Stage | Early Discovery, Library Screening, SAR Expansion.[4][10] | Lead Optimization, Preformulation, Candidate Selection.[10] |
| Key Insight | Provides a rapid assessment of solubility upon solvent shift. | Determines the absolute, true solubility for formulation and PK/PD modeling. |
Part 2: In-Depth Troubleshooting Guide: Strategic Solutions
When initial troubleshooting is insufficient, a systematic approach is needed. The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Guide 1: Chemical Modification Strategies
Modifying the chemical structure is often the most definitive way to solve intrinsic solubility problems.
Answer: This approach, often called Structure-Solubility Relationship (SSR), runs parallel to traditional Structure-Activity Relationship (SAR) studies. The goal is to make targeted chemical changes that increase the molecule's affinity for water without disrupting its binding to the pharmacological target.
Key SSR Strategies:
-
Introduce Polar or Ionizable Groups: The most direct method is to add functional groups that can hydrogen bond with water or become charged. For the imidazo[1,2-b]pyridazine scaffold, consider:
-
Adding Basic Amines: Incorporating piperazine or other basic moieties can introduce an ionizable center, dramatically increasing solubility in acidic environments like the stomach.[11] This has been a successful strategy for related imidazo[1,2-a]pyridine scaffolds.[11]
-
Adding Hydroxyl or Methoxy Groups: These groups can act as hydrogen bond donors or acceptors, improving interactions with water.
-
Replacing a Lipophilic Moiety: Swapping a lipophilic group (e.g., a chlorophenyl ring) with a more polar heterocycle like pyridine has been shown to greatly improve aqueous solubility in similar nitroimidazo[1,2-a]pyridine series.[12][13]
-
-
Disrupt Crystal Packing (Planarity & Symmetry): Poor solubility is often due to strong, stable crystal lattice structures that are difficult for water to break apart. Molecules that are flat and symmetrical tend to pack very efficiently.
-
Action: Introduce substituents that force a twist in the molecule's conformation. Adding a group at an ortho-position of an aryl substituent, for example, can disrupt planarity, weaken crystal packing, and improve solubility.[14] This strategy can sometimes improve solubility without significantly changing the lipophilicity (logP).[14]
-
Answer: Yes, for any imidazo[1,2-b]pyridazine with a sufficiently basic nitrogen, salt formation is one of the most powerful and widely used methods to enhance solubility and dissolution rate.[8][15][16] The principle is to convert the neutral, often poorly soluble free base into an ionic salt, which is generally much more soluble in water.
The success of this strategy depends on the pKa of your drug, the pKa of the counterion, and the resulting pH of the saturated salt solution.[8]
Selection of a Counterion:
The choice of the acidic counterion is critical. It influences not only solubility but also stability, hygroscopicity, and manufacturability.
| Common Counterion | Type | Key Characteristics |
| Hydrochloride (HCl) | Mineral Acid | Strong acid, often forms crystalline and stable salts. Can be hygroscopic. |
| Sulfate (H₂SO₄) | Mineral Acid | Divalent, can form complex salts. Generally good for stability. |
| Mesylate (CH₃SO₃H) | Organic Acid | Good for forming stable, crystalline salts. Less hygroscopic than HCl. |
| Maleate | Organic Acid | Often used, but maleic acid can be reactive. |
| Tartrate | Organic Acid | Chiral counterion, can be used for chiral resolution. Often forms highly soluble salts. |
Causality: The significant increase in solubility arises because the dissolution of a salt does not require overcoming the strong crystal lattice energy of the parent free base. Instead, the dissolution is governed by the properties of the salt form. However, be mindful of the "common ion effect," where the presence of the counterion in the dissolution medium can suppress solubility.[8]
Guide 2: Formulation-Based Approaches
If modifying your lead compound is not an option, you can improve its apparent solubility and bioavailability through advanced formulation.[17][18]
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic outer surface and a lipophilic inner cavity.[19][20]
Mechanism of Action: The poorly soluble imidazo[1,2-b]pyridazine derivative (the "guest") can be encapsulated within the lipophilic cavity of the cyclodextrin (the "host"), forming a host-guest inclusion complex.[21][22] This complex as a whole is water-soluble due to the hydrophilic exterior of the CD, effectively shielding the lipophilic drug from the aqueous environment until it is released.[19] The most commonly used are α-CD, β-CD, and γ-CD, which differ in their cavity size.[20]
Caption: Encapsulation of a lipophilic guest molecule by a cyclodextrin host.
Experimental Approach: The first step is to perform a phase-solubility study . This experiment determines if a complex is formed and establishes its stoichiometry (e.g., 1:1, 1:2). See Protocol 2 for a detailed methodology.
Answer: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[23] This is a particle size reduction strategy.
Mechanism of Action: The rate of dissolution of a drug is described by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the drug particles.[24] By reducing the particle size from micrometers to the nanometer range (typically 100-1000 nm), the surface area is dramatically increased. This leads to a much faster dissolution rate, which can significantly improve the bioavailability of BCS Class II drugs (low solubility, high permeability).[24][25]
Common Preparation Methods:
-
Top-Down Methods: Milling techniques (e.g., pearl milling, high-pressure homogenization) that break down larger drug crystals.[24]
-
Bottom-Up Methods: Precipitation techniques where the drug is dissolved in a solvent and then precipitated in the presence of a stabilizer by adding an anti-solvent.[23]
This approach is particularly useful for compounds intended for oral or parenteral administration.[25][26][27]
Part 3: Experimental Protocols
Accuracy in measuring solubility is paramount to correctly interpreting your data. The following protocols provide step-by-step guidance for key experiments.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is considered the "gold standard" for measuring equilibrium solubility.[5]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Methodology:
-
Preparation: Add an excess amount of the solid imidazo[1,2-b]pyridazine derivative to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Incubation: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[5][7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is best achieved by filtering through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[10]
-
Quantification: Dilute the clear filtrate/supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC/MS, against a freshly prepared calibration curve.[5][10]
Protocol 2: Phase-Solubility Analysis for Cyclodextrin Complexation
This protocol determines the binding constant and stoichiometry of a drug-cyclodextrin complex.
Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., β-cyclodextrin) at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your buffer of interest.
-
Add Excess Drug: To vials containing each CD solution, add an excess amount of your imidazo[1,2-b]pyridazine derivative (ensure solid is visible).
-
Equilibrate: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours), protected from light.
-
Sample and Analyze: After equilibration, filter each sample to remove undissolved solid. Quantify the concentration of the dissolved drug in each filtrate using HPLC-UV.
-
Plot and Analyze Data: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Interpretation: A linear plot (Type A) suggests the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the binding constant (Kₛ). A non-linear plot may indicate the formation of higher-order complexes.
-
References
- Bienta. (2026). Aqueous Solubility Assay. Bienta Contract Research Services.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Lund University Publications. (n.d.).
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University.
- National Institutes of Health. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- PubMed Central. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- PubMed. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo.
- ResearchGate. (n.d.). Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs.
- PubMed. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- World Pharma Today. (n.d.).
- ResearchGate. (n.d.).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- ResearchGate. (2025).
- PubMed. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie, 57(5), 291-300.
- ResearchGate. (2021).
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- MDPI. (n.d.). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”.
- Semantic Scholar. (2007).
- PubMed Central. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- SciSpace. (2019). Chemical Modification: A unique solutions to Solubility problem.
- Wikipedia. (n.d.). Imidazopyridazine.
- PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- PubMed Central. (n.d.).
- PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Nano based drug delivery systems: Emerging trends and future prospects. (2024).
- MDPI. (2023). Characterization of Complexes between Imidacloprid and β-Cyclodextrin: Evaluation of the Toxic Activity in Algae and Rotifers.
- Semantic Scholar. (n.d.).
- Biobased Nanomaterials in Drug Delivery System: Current Trends and Future Prospectives. (n.d.).
- Connected Papers. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (2025).
- PubMed Central. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- RSC Publishing. (n.d.). Insertion behavior of imidazolium and pyrrolidinium based ionic liquids into α and β-cyclodextrins: mechanism and factors leading to host–guest inclusion complexes.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
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Technical Support Center: Overcoming Poor Metabolic Stability of Imidazo[1,2-b]pyridazine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to address the common challenge of poor metabolic stability inherent to this chemical class. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in medicinal chemistry, giving rise to numerous bioactive molecules, including the successful kinase inhibitor ponatinib[1]. However, its successful development is often hampered by rapid metabolic clearance. This resource is designed to provide you with the strategic and tactical knowledge to diagnose and overcome these metabolic liabilities.
Section 1: Troubleshooting Guide for In Vitro Stability Assays
This section addresses specific experimental issues you may encounter when evaluating your compounds. The answers focus on immediate diagnostic steps and corrective actions.
Question: My compound shows extremely rapid degradation (>95% loss in <15 minutes) in my liver microsomal stability assay. Where do I start?
Answer: This indicates very high intrinsic clearance, a common issue. The first step is to confirm that the observed loss is due to enzymatic metabolism and not other factors.
-
Verify Cofactor Dependence: The primary enzymes responsible for Phase I metabolism in liver microsomes are Cytochrome P450s (CYPs), which are NADPH-dependent[2][3]. Run a parallel incubation without the NADPH-regenerating system. If the compound remains stable in the absence of NADPH, the degradation is enzymatic. If it still degrades, proceed to the next question.
-
Check for Chemical Instability: The compound may be unstable in the assay buffer (e.g., pH 7.4 phosphate buffer)[2]. Incubate the compound in the buffer solution without any microsomes or cofactors. Degradation here points to inherent chemical lability, not metabolism.
-
Assess Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the microsomal membranes or plasticware, appearing as a "loss" of compound[4]. While this doesn't typically cause >95% loss, it can contribute. Quantifying recovery at time zero after adding the compound to the complete assay matrix (and immediately stopping the reaction) can help assess this.
Question: I'm seeing significant compound loss in my negative control incubation (without NADPH). What's happening?
Answer: Degradation in the absence of the primary cofactor (NADPH) points to non-CYP-mediated issues. Here are the likely causes:
-
Chemical Instability: As mentioned above, your compound may be inherently unstable in the aqueous buffer at 37°C. Hydrolysis is a common culprit.
-
Non-NADPH Dependent Enzymatic Degradation: Liver microsomes contain other enzymes besides CYPs. While CYPs are the major players in Phase I metabolism, other enzymes like Flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) (for Phase II) can contribute[2][5]. UGT-mediated metabolism can be investigated by adding the cofactor UDPGA and the pore-forming agent alamethicin[2].
-
Contamination: Ensure buffers and equipment are sterile. Microbial contamination can lead to compound degradation.
Question: My results are highly variable and not reproducible between assay plates or on different days. What are the most common sources of error?
Answer: Reproducibility issues often stem from technical execution. Here’s a checklist:
-
Microsome Handling: Liver microsomes are sensitive. Ensure they are thawed rapidly at 37°C, kept on ice at all times, and never vortexed harshly[6]. Inconsistent activity can result from improper handling.
-
Reagent Preparation: Prepare the NADPH regenerating system fresh for each experiment. The activity of glucose-6-phosphate dehydrogenase and the integrity of NADP+ are critical[7].
-
Organic Solvent Concentration: The final concentration of organic solvents like DMSO or acetonitrile used to dissolve the test compound should be kept low and consistent (e.g., <0.2% for DMSO) as they can inhibit metabolic enzymes[4].
-
Incubation Conditions: Ensure uniform heating at 37°C across your incubation plate. Inconsistent shaking can also lead to variability.
-
Reaction Termination: The quenching step (e.g., adding ice-cold acetonitrile) must be rapid and efficient to stop the reaction instantly and consistently across all time points[8].
Section 2: Frequently Asked Questions (FAQs)
This section provides deeper insights into the metabolic pathways of imidazo[1,2-b]pyridazines and the strategic thinking behind improving their stability.
Question: What are the most common metabolic pathways for imidazo[1,2-b]pyridazine compounds?
Answer: Like many electron-rich heterocyclic scaffolds, imidazo[1,2-b]pyridazines are susceptible to oxidative metabolism, primarily mediated by CYP enzymes[3][9]. Common metabolic transformations include:
-
Oxidation of the Heterocyclic Core: The electron-rich nature of the imidazo[1,2-b]pyridazine ring system makes it a prime target for oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives[3].
-
Oxidation of Substituents: Alkyl or aryl groups attached to the core are common "metabolic soft spots." This includes:
-
Hydroxylation: Addition of an -OH group to an aromatic or aliphatic side chain.
-
N- or O-dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms. CYP-mediated demethylation of a methoxy substituent is a classic example of a metabolic liability[10].
-
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient aromatic systems, particularly those containing nitrogen atoms like the imidazo[1,2-b]pyridazine core, can be substrates for aldehyde oxidase[11]. This is an important consideration as AO metabolism is NADPH-independent and can be a significant clearance pathway in humans.
Below is a diagram illustrating potential metabolic hotspots on the imidazo[1,2-b]pyridazine scaffold.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. creative-bioarray.com [creative-bioarray.com]
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Technical Support Center: Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines
Welcome to the technical support guide for the synthesis and troubleshooting of 6-substituted imidazo[1,2-b]pyridazines. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to navigate the common challenges associated with this versatile heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, appearing in kinase inhibitors and other pharmacologically active agents.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your synthetic campaigns.
Part 1: Core Scaffold Synthesis - FAQs
The foundational step, the construction of the imidazo[1,2-b]pyridazine ring system, is typically achieved via a condensation reaction. While robust, this step is not without its challenges.
Q1: I'm observing a low yield during the initial ring formation. What are the most common reasons for this?
A1: Low yields in the condensation of a 3-aminopyridazine with an α-halocarbonyl compound often stem from three primary issues: starting material quality, incorrect regioselectivity of alkylation, and suboptimal reaction conditions.
-
Regioselectivity: The 3-aminopyridazine has two potentially nucleophilic ring nitrogens. The desired reaction is the initial alkylation at the N2 position, which is adjacent to the amino group, to facilitate subsequent intramolecular cyclization. However, alkylation can preferentially occur at the more nucleophilic N1 position, leading to a dead-end product that cannot cyclize.[3] Using a 3-amino-6-halopyridazine starting material is a key strategy to direct the alkylation correctly and improve yields.[3]
-
Reaction Conditions: This condensation is sensitive to base and temperature.
-
Base: A mild base like sodium bicarbonate is often sufficient to neutralize the HBr or HCl generated during the reaction without promoting side reactions.[3] Stronger bases can lead to decomposition of the α-halocarbonyl or the product.
-
Solvent & Temperature: Alcohols like ethanol or polar aprotic solvents like DMF are common. Heating is typically required, often in the range of 80-100 °C. Insufficient heat will result in a sluggish reaction, while excessive heat can lead to decomposition.
-
-
α-Halocarbonyl Stability: α-haloketones and α-haloaldehydes can be unstable and are often lachrymatory. Using freshly prepared or purified reagents is critical. For aldehydes like chloroacetaldehyde, using a stable aqueous solution is a common and effective practice.
Q2: Which 3-aminopyridazine derivative is the best starting point for accessing 6-substituted analogs?
A2: The most versatile and widely used starting material is 3-amino-6-chloropyridazine . This precursor is readily synthesized from the inexpensive 3,6-dichloropyridazine by reaction with aqueous ammonia under heat and pressure.
The 6-chloro group serves as an excellent synthetic handle for introducing a wide variety of substituents via nucleophilic aromatic substitution (SNA_r_) or palladium-catalyzed cross-coupling reactions.[4][5] While 6-fluoro or 6-iodo analogs can also be used, the 6-chloro derivative offers a good balance of reactivity, stability, and cost-effectiveness.[3]
Part 2: Troubleshooting the C-6 Substitution
The introduction of substituents at the 6-position is the most critical step for generating molecular diversity. This is typically accomplished via SNA_r_ or palladium-catalyzed cross-coupling.
Q3: My nucleophilic aromatic substitution (SNA_r_) reaction on 6-chloroimidazo[1,2-b]pyridazine is sluggish or failing. How can I improve it?
A3: While the 6-position of the imidazo[1,2-b]pyridazine ring is activated towards nucleophilic attack, challenges such as low reactivity, incomplete conversion, or decomposition are common.
Causality: Successful SNA_r_ depends on the nucleophilicity of the incoming group, the stability of the intermediate Meisenheimer complex, and reaction conditions that favor the forward reaction without degrading the starting material or product.
Below is a troubleshooting table to guide optimization:
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient temperature. | Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective at accelerating the reaction. |
| Nucleophile is too weak. | If using an alcohol, convert it to the more nucleophilic alkoxide with a strong base (e.g., NaH, KHMDS) prior to addition. | |
| Solvent is not polar enough to stabilize the charged intermediate. | Switch to a more polar aprotic solvent like DMSO, NMP, or DMA. | |
| Decomposition Observed | Temperature is too high. | Reduce the temperature and accept a longer reaction time. |
| Base is too strong or incompatible. | For aminations, an excess of the amine nucleophile can often serve as the base. If an additional base is needed, consider inorganic carbonates (K₂CO₃, Cs₂CO₃) instead of hydroxides. | |
| Incomplete Conversion | Reaction has not reached equilibrium or is kinetically slow. | Increase reaction time. Ensure the reaction is truly inert if reagents are oxygen/moisture sensitive. |
| Product inhibition. | Try to run the reaction at a lower concentration. |
Workflow Diagram: Troubleshooting SNA_r_ Reactions
Caption: Troubleshooting workflow for SNA_r_ reactions.
Protocol: Fluoride-Promoted C-6 Amination
This modern protocol uses CsF as a mild and effective promoter for the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, providing high yields.[6]
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired primary or secondary amine (2.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt₃Cl, 0.1 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Q4: My Buchwald-Hartwig amination at the 6-position is giving low yields or decomposition. What should I check first?
A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is a complex catalytic system with many potential points of failure.[7][8] Success hinges on maintaining an active Pd(0) catalyst throughout the reaction.
Causality: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[7] Issues with any of these steps, or catalyst deactivation (e.g., formation of palladium black), will kill the reaction.
Workflow Diagram: General Palladium Cross-Coupling Catalytic Cycle
Caption: Key steps and failure points in the Pd-catalyzed cross-coupling cycle.
Troubleshooting Table for Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Catalyst Inactive | Oxygen contamination killing Pd(0) catalyst. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction. |
| Incorrect ligand choice. | For electron-rich heterocycles like imidazo[1,2-b]pyridazine, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos) are often required to promote reductive elimination.[2] | |
| Base is not strong enough or is sterically hindered. | Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are common. Ensure the base is soluble in the reaction solvent. Cs₂CO₃ is a milder but often effective choice. | |
| Low Yield / Stalled Reaction | Catalyst loading is too low. | While desirable to keep low, sometimes increasing catalyst/ligand loading from 1-2 mol% to 5 mol% is necessary. |
| Ligand-to-metal ratio is incorrect. | Typically, a 1.1:1 to 2:1 ligand-to-palladium ratio is optimal. Too much ligand can inhibit the reaction. | |
| Side Product Formation | Hydrodehalogenation (replacement of -Cl with -H). | This often results from a side reaction with trace water or the amine. Ensure anhydrous conditions. Sometimes changing the ligand can disfavor this pathway. |
| β-Hydride Elimination (with primary alkylamines). | This is a known side reaction.[9] Using a ligand that promotes faster reductive elimination (e.g., specific biaryl phosphines) can minimize this. |
Protocol: Buchwald-Hartwig Amination for 6-Anilino-Imidazo[1,2-b]pyridazines
This protocol is adapted from the synthesis of potent Tyk2 JH2 inhibitors.[2]
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the 6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv), the aniline coupling partner (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a dry reaction flask.
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Solvent and Reaction: Add the degassed solvent (e.g., 1,4-dioxane or toluene) and heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and rinse with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Q5: My Suzuki-Miyaura coupling at the 6-position is not working. What are the critical parameters to investigate?
A5: The Suzuki coupling is a cornerstone of C-C bond formation, but its success with heteroaromatic chlorides can be highly dependent on the specific conditions.[10][11]
Causality: The key challenges are often a slow oxidative addition of the Pd(0) into the relatively inert C-Cl bond and potential deboronation of the boronic acid under basic conditions. The choice of catalyst, ligand, and base must be synergistic to overcome these hurdles.[12]
Troubleshooting Table for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Catalyst/ligand system is not active enough for C-Cl bond activation. | Switch to a more active catalyst system. For aryl chlorides, catalysts like Pd(OAc)₂ with bulky biarylphosphine ligands (XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[9] |
| Base is unsuitable. | The base's role is to activate the boronic acid in the transmetalation step.[12] A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. For sensitive substrates, non-aqueous bases like K₃PO₄ may be better. | |
| Low Yield | Competing homocoupling of the boronic acid (Glaser coupling). | Ensure the reaction is thoroughly degassed, as oxygen promotes homocoupling. |
| Protodeboronation (boronic acid is replaced by -H). | This can happen with prolonged heating or an inappropriate base/solvent combination. Try a milder base (e.g., K₃PO₄), a lower temperature, or a shorter reaction time. | |
| Incomplete conversion. | The reaction may be too slow. Increase temperature, change to a more active ligand, or consider using microwave irradiation to accelerate the coupling.[12][13] | |
| Poor Reproducibility | Inconsistent quality of boronic acid. | Boronic acids can dehydrate to form cyclic boroxines. The quality and purity can vary between batches and suppliers. Consider using boronate esters (e.g., pinacol esters) which are often more stable. |
Part 3: Purification & Characterization
Q6: I'm having difficulty purifying my final 6-substituted imidazo[1,2-b]pyridazine. Any tips?
A6: These compounds can indeed be challenging to purify due to their often polar and basic nature, which can lead to streaking on silica gel.
-
Column Chromatography:
-
Basic Additive: To prevent streaking, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for very polar compounds) works well.
-
Gradient: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Alternative Stationary Phases: If silica is problematic, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for obtaining highly pure material. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) to find a system where your compound is soluble when hot but sparingly soluble when cold.
-
Preparative HPLC: For very difficult separations or to obtain material of the highest purity, reverse-phase preparative HPLC is the method of choice.
Q7: What are the key NMR and MS signals that confirm the structure of my product?
A7: Confirmation relies on identifying the key signals for the imidazo[1,2-b]pyridazine core and the newly introduced substituent at C-6.
-
Mass Spectrometry (MS): The most straightforward confirmation is observing the correct molecular ion peak [M+H]⁺ in an ESI-MS spectrum.
-
¹H NMR Spectroscopy: The imidazo[1,2-b]pyridazine core has a characteristic set of protons. The protons on the imidazole ring (H-2 and H-3, if unsubstituted) and the pyridazine ring (H-7 and H-8) will be present in the aromatic region (typically δ 7.5-8.5 ppm). Upon substitution at C-6, you will lose the signal for the H-6 proton and observe the appearance of new signals corresponding to your introduced substituent. The coupling patterns of the remaining pyridazine protons (H-7 and H-8) will also confirm the substitution pattern.[14]
Table: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.2 - 8.6 | d or s |
| H-3 | 8.4 - 8.8 | d or s |
| H-7 | 7.6 - 8.0 | d |
| H-8 | 8.3 - 8.7 | d |
Note: These are approximate ranges and can shift depending on the electronic nature of substituents at C-2, C-3, and C-6.
References
-
Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
- CN106279611A - Synthesis method of 6-chloroimidazo [1,2-b] pyridazine-3-carbonitrile. Google Patents.
-
Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
Iorkula, T.H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2). Available at: [Link]
-
El Kazzouli, S., et al. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. Available at: [Link]
-
Guimarães, E.D.S., et al. (2017). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Berteina-Raboin, S., et al. (2015). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Sci-Hub. Available at: [Link]
-
El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Rojas-Lima, S., et al. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Berteina-Raboin, S., et al. (2015). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. Available at: [Link]
-
Iorkula, T.H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
El Kazzouli, S., et al. (2021). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]
-
Paidi, K.R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
El Kazzouli, S., et al. (2021). Buchwald coupling of 6-chloroimidazo[1,2-b]pyridazine. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Bratulescu, G. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Fernandes, S.R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
-
long, Y. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
Nikolova, S., & Philipova, I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Al-Tel, T.H. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry. Available at: [Link]
-
Fernandes, S.R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Gaina, L., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Imidazo(1,2-b)pyridazine, 6-chloro-. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. tandfonline.com [tandfonline.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
identifying and minimizing side products in imidazo[1,2-b]pyridazine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products, ultimately improving your reaction yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This guide addresses specific issues that you may encounter during the synthesis of imidazo[1,2-b]pyridazines. Each section provides a diagnosis of the potential problem and offers actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine
Q: I am reacting a 3-aminopyridazine with an α-haloketone, but I'm getting a very low yield of my target compound. What is the likely cause and how can I fix it?
A: A primary reason for low yields in this synthesis is the formation of an undesired regioisomer. In the 3-aminopyridazine starting material, there are two nucleophilic ring nitrogens. The nitrogen atom that is not adjacent to the amino group (N1) is often more nucleophilic than the nitrogen adjacent to the amino group (N2).[1] Consequently, the initial alkylation by the α-haloketone can preferentially occur at the N1 position, leading to a reaction pathway that does not result in the formation of the desired imidazo[1,2-b]pyridazine.[1]
Solutions:
-
Strategic Starting Material Selection: The most effective solution is to use a substituted 3-aminopyridazine, specifically a 3-amino-6-halopyridazine. The presence of a halogen (e.g., chlorine or bromine) at the 6-position significantly reduces the nucleophilicity of the adjacent N1 nitrogen.[1] This electronic effect directs the initial alkylation by the α-haloketone to the desired N2 nitrogen, favoring the correct cyclization pathway to the imidazo[1,2-b]pyridazine core.[1]
-
Reaction Condition Optimization: While less impactful than substrate choice, you can try to optimize the reaction conditions. Running the reaction at lower temperatures may slightly improve the selectivity for the desired isomer in some cases. However, this is often not sufficient to overcome the inherent reactivity of the 3-aminopyridazine.
Issue 2: Presence of Multiple Products in the Reaction Mixture
Q: My reaction mixture shows multiple spots on TLC, and I suspect I have a mixture of isomers. How can I confirm this and separate them?
A: The formation of isomeric products is a common challenge, especially when using unsubstituted 3-aminopyridazine. The primary side product is often the isomeric imidazo[1,2-a]pyridine derivative, formed from the initial alkylation at the N1 position.
Identification and Separation:
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra can often distinguish between the isomers. The chemical shifts of the protons and carbons in the pyridazine and imidazole rings will differ based on the substitution pattern. 2D NMR techniques like HMBC and NOESY can be invaluable in confirming the connectivity and spatial relationships of the atoms, allowing for unambiguous structure elucidation.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the different products, verifying that they are indeed isomers.
-
-
Chromatographic Separation:
-
Flash Column Chromatography: This is the most common method for separating isomeric products.[2] A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) are crucial for achieving good separation.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can offer higher resolution and is an excellent option for obtaining highly pure samples of each isomer.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of imidazo[1,2-b]pyridazines, providing insights into reaction mechanisms and alternative synthetic routes.
Q1: What is the general mechanism for the synthesis of imidazo[1,2-b]pyridazines from 3-aminopyridazines and α-haloketones?
A: This reaction is a classic example of a condensation-cyclization reaction, often referred to as the Tschitschibabin reaction. The mechanism proceeds in two main steps:
-
N-Alkylation: The first step is a nucleophilic substitution where a ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone, displacing the halide ion. As discussed in the troubleshooting guide, the regioselectivity of this step is critical.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. This is followed by a dehydration step to form the aromatic imidazole ring, yielding the final imidazo[1,2-b]pyridazine product.
Below is a diagram illustrating the desired reaction pathway and the competing pathway leading to the isomeric side product.
Caption: Reaction pathways in imidazo[1,2-b]pyridazine synthesis.
Q2: Are there alternative methods to the traditional condensation reaction for synthesizing imidazo[1,2-b]pyridazines?
A: Yes, several modern synthetic methods have been developed to access the imidazo[1,2-b]pyridazine core, often with improved yields and regioselectivity. These include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving a 3-aminopyridazine, an aldehyde, and an isocyanide.[3] The GBB reaction is a powerful tool for rapidly generating molecular diversity and can be a highly efficient one-pot method for the synthesis of substituted imidazo[1,2-b]pyridazines.[2][3]
-
Metal-Catalyzed Cyclizations: Various transition metals, such as palladium and copper, can catalyze the intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring system.[3] These methods often start from appropriately substituted pyridazine precursors and can offer high efficiency and functional group tolerance.[3]
Q3: My α-haloketone starting material seems to be unstable. Could this be contributing to side product formation?
A: Yes, the stability of the α-haloketone is crucial. These compounds can be susceptible to self-condensation or decomposition, especially in the presence of a base or at elevated temperatures. This can lead to the formation of polymeric material or other undesired byproducts, which can complicate the purification process and lower the yield of the desired product.
Recommendations:
-
Use Freshly Prepared or Purified α-Haloketones: Whenever possible, use freshly prepared or purified α-haloketones to minimize the presence of impurities that could initiate side reactions.
-
Control Reaction Temperature: Carefully control the reaction temperature. While some reactions require heating, excessive temperatures can accelerate the decomposition of the α-haloketone.
-
Stoichiometry: Use the α-haloketone in a stoichiometric amount or with a slight excess. A large excess can increase the likelihood of self-condensation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example of the synthesis using a halogenated 3-aminopyridazine to ensure regioselectivity.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Data Summary
| Starting Material (Aminopyridazine) | Key Challenge | Recommended Solution | Typical Yield Range |
| 3-Aminopyridazine | Poor regioselectivity leading to isomeric byproducts.[1] | Use of 3-amino-6-halopyridazine.[1] | 10-40% |
| 3-Amino-6-halopyridazine | Potential for side reactions of the α-haloketone. | Use of purified reagents and temperature control. | 60-90% |
| 3-Aminopyridazine, Aldehyde, Isocyanide | Requires careful optimization of reaction conditions. | Use of a suitable catalyst (e.g., Lewis acid) and solvent. | 50-85% |
References
- El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [https://www.researchgate.
- Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 200-204. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018151/]
- Medina-Gomez, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 3(4), 1188-1202. [https://www.mdpi.com/2624-8549/3/4/85]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Imidazo[1,2-b]pyridazine Ring
Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This bicyclic heteroaromatic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the imidazo[1,2-b]pyridazine ring?
A1: The primary strategies involve metal-catalyzed cross-coupling reactions and direct C-H functionalization. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are widely used to introduce aryl, alkynyl, and alkenyl groups.[3][4][5] Direct C-H activation, particularly at the C3 position, offers an atom-economical alternative for forming carbon-carbon and carbon-heteroatom bonds.[1][4] Additionally, nucleophilic aromatic substitution (SNAr) is a viable method, especially at halogenated positions like C6.[3][5]
Q2: Which positions on the imidazo[1,2-b]pyridazine ring are most reactive and how can I control regioselectivity?
A2: The C3 position is generally the most electronically rich and sterically accessible site, making it highly susceptible to electrophilic attack and direct C-H functionalization.[1] Regioselectivity is a critical aspect of these reactions. For instance, in palladium-catalyzed C-H arylation, the choice of catalyst, oxidant, and directing groups on your substrates can significantly influence the outcome. DFT calculations have supported a concerted metalation-deprotonation (CMD) mechanism in some C3-arylations, highlighting the importance of both electronic and steric factors.[1] For functionalization at other positions, such as C6, pre-functionalization with a halogen is a common strategy to enable cross-coupling or SNAr reactions.[3][5]
Q3: I'm having trouble with the initial synthesis of the imidazo[1,2-b]pyridazine core. What are the key considerations?
A3: A common method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[6] A critical factor for success is the presence of a halogen on the pyridazine ring. This is because in 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is more nucleophilic, leading to preferential alkylation at that site and hindering the desired cyclization.[6] Using a 3-amino-6-halopyridazine directs the reaction towards the formation of the desired bicyclic product in good yields.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation at C3
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Catalyst/Ligand Combination | The choice of palladium source and ligand is crucial. While Pd(OAc)₂ is commonly used, other sources like PdCl₂(PPh₃)₂ might be more effective for specific substrates.[4] If you are not using a ligand, consider adding one. Phosphine ligands like Xantphos can be beneficial in some cross-coupling reactions on this scaffold.[4] |
| Incorrect Base or Solvent | The base plays a key role in the C-H activation step. Common bases include Ag₂CO₃, K₂CO₃, and Cs₂CO₃.[1][4] The choice of solvent can also significantly impact yield. Protic solvents may interfere with the reaction. Aprotic polar solvents like DMF, DMA, or dioxane are generally preferred. |
| Insufficient Reaction Temperature or Time | C-H activation often requires elevated temperatures. If you are observing low conversion, consider increasing the reaction temperature in increments of 10-20 °C. Extending the reaction time may also improve the yield, but monitor for product degradation. |
| Oxidant Issues | Many C-H arylations require an oxidant. Ensure your oxidant is fresh and added in the correct stoichiometry. In some cases, the choice of oxidant can influence the reaction outcome. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
| Potential Cause | Troubleshooting Steps & Explanation |
| Steric Hindrance | If your starting material has a bulky substituent at the C2 position, it can sterically favor functionalization at C3. Conversely, a less hindered C2 position might lead to a mixture of isomers. Modifying the substituents on your coupling partners can also influence the regiochemical outcome. |
| Electronic Effects | The electronic nature of the substituents on the imidazo[1,2-b]pyridazine ring can influence the reactivity of different positions. Electron-donating groups can enhance the reactivity of the imidazole ring, while electron-withdrawing groups can deactivate it. |
| Reaction Conditions | Fine-tuning the reaction conditions can sometimes improve regioselectivity. Experiment with different solvents, bases, and reaction temperatures. A lower reaction temperature may favor the formation of the thermodynamically more stable isomer. |
Issue 3: Difficulty in Purification of the Final Product
| Potential Cause | Troubleshooting Steps & Explanation | | Persistent Catalyst Residues | Palladium residues can be challenging to remove. Consider using a palladium scavenger resin after the reaction is complete. Alternatively, precipitation of the product followed by thorough washing can help remove residual metal. | | Closely Eluting Impurities | If standard column chromatography is ineffective, try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Preparative HPLC can be a powerful tool for separating closely related compounds. | | Product Instability | Some functionalized imidazo[1,2-b]pyridazines may be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification. If the product is light-sensitive, perform purification in a darkened environment. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C3-H Arylation
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a reaction vessel, add the imidazo[1,2-b]pyridazine starting material (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and the base (e.g., Ag₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Workflows
Decision Tree for Troubleshooting Low Yield in C-H Arylation
Caption: A decision tree for troubleshooting low yields in C-H arylation reactions.
References
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. Available at: [Link]
-
El Akkaoui A., Koubachi J., El Kazzouli S., Berteina-Raboin S., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron Letters, 49(15), 2472–2475. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. Available at: [Link]
-
Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr | Request PDF - ResearchGate. Available at: [Link]
-
Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Semantic Scholar. Available at: [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC - NIH. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available at: [Link]
-
Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines - Sci-Hub. Available at: [Link]
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. Available at: [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. Available at: [Link]
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Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-b]pyridazine Kinase Inhibitors
Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor drug discovery, forming the core of approved drugs like ponatinib and numerous clinical candidates.[1][2] Its versatility allows for potent inhibition of various kinases, making it a valuable tool for targeting aberrant signaling in diseases such as cancer.[3][4] However, a significant challenge in the development and application of these inhibitors is ensuring selectivity and understanding the consequences of off-target effects.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target activities, ensuring robust and interpretable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of my target kinase. Could this be an off-target effect?
A: Yes, this is a classic indicator of potential off-target activity. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[6][7] The observed phenotype may result from the inhibition of one or more unintended kinases that play critical roles in other cellular pathways.[8] It is crucial to systematically de-risk this possibility.
Q2: What are the most common off-target kinase families for imidazo[1,2-b]pyridazine inhibitors?
A: While the specific off-target profile depends on the inhibitor's unique substitutions, the imidazo[1,2-b]pyridazine scaffold has been reported to interact with several kinase families. Notably, members of the CMGC group (containing CDK, MAPK, GSK3, and CLK families) are frequent off-targets, particularly DYRK and CLK kinases.[9] Depending on the specific compound, off-targets can also include kinases like TYK2 (a JAK family member) or even non-kinase targets like phosphodiesterase 4 (PDE4).[10][11]
Q3: How can I begin to distinguish between a true on-target effect and an off-target effect?
A: The foundational step is to establish a clear causal link between inhibiting the intended target and the observed phenotype. A multi-pronged approach is necessary:
-
Orthogonal Target Validation: Use a non-pharmacological method, such as CRISPR/Cas9-mediated gene knockout or siRNA/shRNA knockdown of the target kinase, to see if it phenocopies the effect of the inhibitor.[12][13]
-
Structure-Activity Relationship (SAR): Test a structurally similar but biologically inactive analog of your compound. This control helps to rule out effects caused by the chemical scaffold itself, independent of kinase inhibition.[14]
-
Rescue Experiments: In a cell line where the target kinase has been knocked out or knocked down, the inhibitor should have a significantly diminished effect. Conversely, overexpressing a drug-resistant mutant of the target kinase should "rescue" the cells from the inhibitor's effects.
Q4: My inhibitor has a potent biochemical IC50, but its cellular EC50 is much weaker. What could be the cause?
A: This discrepancy can arise from several factors. The compound may have poor cell permeability, be actively removed from the cell by efflux pumps, or undergo rapid metabolism. Alternatively, the high intracellular concentration of ATP (typically 1-5 mM) can outcompete the inhibitor for binding to the target kinase, demanding higher compound concentrations for a cellular effect.[15] It is also possible that the observed cellular phenotype is driven by a less potent off-target, while the potent on-target activity is not phenotypically relevant in that specific cellular context.
Troubleshooting Guide: From Observation to Solution
This section provides a systematic framework for diagnosing and resolving common issues related to off-target effects.
Problem 1: Unexpected or Potent Cellular Phenotype/Toxicity
Your inhibitor induces a strong cellular response (e.g., apoptosis, cell cycle arrest) at concentrations where it is expected to be selective for the primary target.
-
Underlying Cause: The phenotype is likely driven by potent inhibition of one or more off-target kinases that are critical for cell viability or the specific pathway being observed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
-
Confirm Target Engagement in Cells: First, verify that your inhibitor binds to the intended target in a cellular environment at the concentrations of interest. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding without requiring labels or modifications.[16][17][18]
-
Employ Orthogonal Target Validation: Use CRISPR/Cas9 to knock out the gene encoding your target kinase.[19][20] If the resulting phenotype does not match the one produced by your inhibitor, it strongly suggests the inhibitor's effect is off-target.
-
Perform Broad Kinome Profiling: Screen your inhibitor against a large panel of kinases (kinome scanning) at a concentration that produces the phenotype (e.g., 1 µM). This will generate a selectivity profile and identify the most likely off-target culprits.[5][21][22]
-
Validate Key Off-Targets: Once potential off-targets are identified, validate their role in the observed phenotype using target-specific siRNAs or by testing your inhibitor in cell lines where the off-target kinase has been knocked out.
Problem 2: Conflicting Results with Different Inhibitors for the Same Target
You use two or more inhibitors believed to target the same kinase, but they produce different or even opposing cellular phenotypes.
-
Underlying Cause: The inhibitors possess distinct off-target profiles. The observed phenotype is not due to the shared on-target, but rather the unique off-target "fingerprint" of each compound.[23]
-
Troubleshooting Workflow:
Caption: Deconvoluting conflicting inhibitor results.
-
Directly Compare Selectivity Profiles: Run a kinome scan for all inhibitors under identical conditions. Pay close attention to kinases that are potently inhibited by one compound but not the others.
-
Correlate Off-Targets with Phenotypes: Research the biological functions of the unique off-targets identified for each inhibitor. Is the known function of an off-target for Inhibitor A consistent with the phenotype observed with Inhibitor A?
-
Prioritize the "Cleanest" Compound: For future experiments aimed at studying the on-target biology, use the inhibitor with the highest selectivity for the intended target and the fewest potent off-targets.
Key Experimental Protocols & Data Interpretation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether a compound binds to its target in intact cells by measuring changes in the target protein's thermal stability.[24][25]
Principle: Ligand-bound proteins are often more resistant to thermal denaturation than unbound proteins.
Workflow:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your imidazo[1,2-b]pyridazine inhibitor at the desired concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and binding (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods.
-
Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the vehicle control.
Caption: Workflow for a CETSA experiment.
Protocol 2: Orthogonal Target Validation with CRISPR/Cas9
This protocol uses CRISPR/Cas9 to create a knockout cell line, providing a genetic model to test if the inhibitor's phenotype is on-target.[13][26]
Workflow:
-
gRNA Design & Cloning: Design and validate 2-3 guide RNAs (gRNAs) targeting an early exon of the gene for your target kinase to ensure a functional knockout. Clone into a Cas9-expressing vector.
-
Transfection & Selection: Transfect the target cell line with the Cas9/gRNA plasmid. Select for transfected cells (e.g., using puromycin or FACS for a fluorescent marker).
-
Clonal Expansion & Validation: Isolate single-cell clones and expand them. Validate the knockout at the genomic level (sequencing) and protein level (Western blot) to confirm the absence of the target kinase.
-
Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a dose range of your inhibitor.
-
Analysis: If the inhibitor's effect (e.g., loss of viability) is significantly reduced or absent in the knockout line compared to the wild-type, it provides strong evidence that the phenotype is on-target.
Data Interpretation: Kinome Profiling
Kinome profiling data is typically presented as the percent inhibition of a large number of kinases at a fixed inhibitor concentration.
Key Metrics:
-
Selectivity Score (S-score): A quantitative measure of selectivity. For example, S(10) at 1 µM is the number of off-target kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.[26]
-
Kinome Map: A visual representation where inhibited kinases are highlighted on a phylogenetic tree of the human kinome, providing an intuitive view of the inhibitor's selectivity profile.
Example Data Table:
| Kinase Target | Primary Function | Potential Off-Target Effect of Inhibition |
| DYRK1A | Neurodevelopment, cell cycle | Neurological effects, altered cell proliferation[9][23] |
| CLK2 | Splicing regulation | Disruption of alternative splicing |
| TYK2 (JH2) | Cytokine signaling (IL-12, IL-23) | Immunomodulation[10][11] |
| Haspin | Mitotic chromosome alignment | Mitotic defects, cell cycle arrest[3] |
| PDE4 | cAMP degradation | Anti-inflammatory effects, potential GI side effects[10] |
| Caption: Common off-targets of imidazo[1,2-b]pyridazine scaffolds and their associated functions. |
By systematically applying these troubleshooting strategies and validation protocols, researchers can confidently dissect the on- and off-target effects of their imidazo[1,2-b]pyridazine kinase inhibitors, leading to more reliable data and accelerating the drug discovery process.
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches. Benchchem.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Drug Discovery in Liver Disease Using Kinome Profiling. MDPI.
- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University.
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.
- Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
- Profiling the kinome for drug discovery. PubMed.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Target Valid
- Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Compar
- Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. PMC - NIH.
- Explore the role of CRISPR gene editing in target valid
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
- CRISPR-based therapeutics: current challenges and future applic
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- The specificities of protein kinase inhibitors: an upd
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC - NIH.
- Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
- Targeting inactive kinases: Structure as foundation for cancer drug discovery. Request PDF.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selectscience.net [selectscience.net]
- 14. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 19. biocompare.com [biocompare.com]
- 20. CRISPR-based therapeutics: current challenges and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 23. The specificities of protein kinase inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
improving the yield and purity of 6-Ethoxyimidazo[1,2-b]pyridazine synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 6-Ethoxyimidazo[1,2-b]pyridazine. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from 3-amino-6-ethoxypyridazine and chloroacetaldehyde, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. This reaction is a variation of the Tschitschibabin (or Chichibabin) pyridinium synthesis.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
3-amino-6-ethoxypyridazine: This starting material can be susceptible to degradation. Ensure its purity by checking the melting point or by NMR spectroscopy before use. If necessary, recrystallize or purify by column chromatography.
-
Chloroacetaldehyde: Chloroacetaldehyde is often supplied as a 50% aqueous solution and can be unstable. It is recommended to use freshly opened or distilled chloroacetaldehyde. The presence of water can also affect the reaction, so using the dimethyl acetal precursor, which generates chloroacetaldehyde in situ under acidic conditions, can be a more reliable approach.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The cyclization step to form the imidazo[1,2-b]pyridazine ring typically requires heating. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product. A systematic approach is to screen temperatures, for example, from 80 °C to the boiling point of the solvent.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction. Aprotic solvents such as DMF or dioxane can also be effective, sometimes leading to cleaner reactions. It is advisable to perform small-scale trials with different solvents to identify the optimal one for your specific setup.
-
Reaction Time: This reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extending the reaction time may improve the yield, but be mindful of potential byproduct formation with prolonged heating.
-
-
Inefficient Cyclization:
-
The final cyclization step can be the rate-limiting step. The use of a base, such as sodium bicarbonate or triethylamine, after the initial alkylation of the amino group can sometimes promote the cyclization by deprotonating the intermediate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Impurity Profile
Question: My reaction produces the desired this compound, but it is contaminated with several impurities that are difficult to separate. What are these likely impurities and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to minimizing their formation.
Likely Impurities and Their Prevention:
-
Polymerization of Chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization, especially under basic conditions or upon prolonged heating.
-
Solution: As mentioned previously, using chloroacetaldehyde dimethyl acetal can provide a slow, controlled release of the aldehyde, minimizing polymerization. Adding the chloroacetaldehyde solution dropwise to the heated reaction mixture can also help.
-
-
Formation of Bis-alkylation Products: The product, this compound, still possesses a nucleophilic nitrogen, which could potentially react with another molecule of chloroacetaldehyde.
-
Solution: Use a stoichiometric amount of chloroacetaldehyde or a slight excess of the 3-amino-6-ethoxypyridazine to ensure the aldehyde is consumed.
-
-
Oxidation/Decomposition Products: Imidazo[1,2-b]pyridazines can be sensitive to oxidative degradation, especially at high temperatures in the presence of air.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification Strategies:
| Method | Application | Considerations |
| Column Chromatography | The most common method for removing closely related impurities. | A range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened by TLC first. |
| Recrystallization | Effective for removing minor impurities if a suitable solvent system can be found. | Toluene, ethanol, or ethyl acetate are often good starting points for recrystallization of such heterocyclic systems. |
| Acid-Base Extraction | Can be used to separate the basic product from non-basic impurities. | The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 3-amino-6-ethoxypyridazine and an α-halo carbonyl compound (like chloroacetaldehyde) follows the Tschitschibabin reaction mechanism. The process involves two main steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of the 3-amino-6-ethoxypyridazine attacks the electrophilic carbon of the chloroacetaldehyde, displacing the chloride ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization: The amino group then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a cyclic hemiaminal intermediate. This is followed by dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system.
Reaction Mechanism Overview:
Caption: Simplified reaction mechanism for the synthesis.
Q2: Are there alternative reagents to chloroacetaldehyde?
A2: Yes, several alternatives to chloroacetaldehyde can be used, which may offer advantages in terms of stability and handling. These include:
-
Chloroacetaldehyde dimethyl acetal: As discussed, this is a stable precursor that generates chloroacetaldehyde in situ under acidic conditions.
-
α-Halo ketones: For example, using 2-bromopropiophenone would result in a methyl group at the 2-position of the imidazo[1,2-b]pyridazine ring.
-
Other α-halo aldehydes and ketones: A variety of these reagents can be used to generate a range of substituted imidazo[1,2-b]pyridazines.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
TLC Setup: Use a suitable TLC plate (e.g., silica gel 60 F254). A good mobile phase to start with is a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio).
-
Visualization: The spots can be visualized under UV light (254 nm). The product, being a more extended aromatic system, should have a different Rf value compared to the starting material. Staining with potassium permanganate can also be used. For more quantitative analysis, especially during optimization, LC-MS is highly recommended to track the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the key safety considerations for this synthesis?
A4:
-
Chloroacetaldehyde: It is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like DMF, ethanol, and toluene are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Heating: Use a controlled heating source like a heating mantle with a temperature controller and ensure the reaction is properly assembled to avoid pressure buildup.
References
Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming common challenges encountered during the scale-up of these important heterocyclic compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, transitioning from laboratory-scale synthesis to pilot plant or industrial production can present a unique set of obstacles. This resource aims to equip you with the knowledge to anticipate and address these challenges effectively.
Section 1: Understanding the Core Synthetic Strategies
Before delving into troubleshooting, it is crucial to understand the primary synthetic routes employed for imidazo[1,2-b]pyridazine derivatives. The choice of a specific route on a larger scale depends on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification.
Two prevalent methods for constructing the imidazo[1,2-b]pyridazine core are:
-
Condensation of 3-aminopyridazines with α-haloketones: This is a classical and widely used method.[3]
-
Multicomponent Reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction: This approach offers the advantage of building molecular complexity in a single step from simple starting materials.[4]
The following troubleshooting guide is structured around these two primary synthetic pathways.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Challenges in the Condensation of 3-Aminopyridazines with α-Haloketones
This synthetic route, while robust, can present challenges related to reaction control, byproduct formation, and product isolation on a larger scale.
Question 1: We are observing a decrease in yield and an increase in impurities upon scaling up the condensation reaction. What are the likely causes and how can we mitigate them?
Answer:
This is a common issue when transitioning to larger reactors. The primary culprits are often related to inadequate mixing and heat transfer.
-
Causality: In a larger vessel, achieving uniform temperature and reactant concentration is more challenging. Localized "hot spots" can lead to thermal decomposition of reactants or products, while poor mixing can result in areas of high reactant concentration, favoring side reactions.
-
Troubleshooting Protocol:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry to maintain a homogeneous mixture. Consider using baffles to improve mixing efficiency.
-
Controlled Reagent Addition: Instead of adding the α-haloketone all at once, implement a controlled addition profile (e.g., slow continuous feed or portion-wise addition). This will help to manage the reaction exotherm and maintain a low concentration of the reactive intermediate, minimizing side reactions.
-
Solvent Selection: The choice of solvent is critical. A solvent with a higher boiling point can allow for better temperature control. Additionally, ensure the solvent can adequately dissolve all reactants to prevent slurry formation, which can exacerbate mixing issues.
-
Temperature Monitoring: Utilize multiple temperature probes within the reactor to get a more accurate picture of the temperature distribution and identify any potential hot spots.
-
Workflow for Optimizing Reagent Addition:
Caption: Workflow for optimizing reagent addition during scale-up.
Question 2: We are struggling with the isolation and purification of our imidazo[1,2-b]pyridazine product at a larger scale. The filtration is slow, and the product purity is inconsistent. What can we do?
Answer:
Product isolation is a critical step where many scale-up challenges emerge. The physical properties of the final product, such as crystal size and morphology, play a significant role.
-
Causality: Small, fine particles or an amorphous solid will lead to slow filtration and can trap impurities. The cooling rate and agitation during crystallization heavily influence the final particle size distribution.
-
Troubleshooting Protocol:
-
Controlled Crystallization: Develop a controlled cooling profile for the crystallization step. A slower cooling rate generally favors the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization. This can help control the crystal form (polymorphism) and lead to a more uniform particle size.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. The rate of anti-solvent addition should be carefully controlled to avoid "crashing out" the product as a fine powder.
-
Optimize Agitation during Crystallization: Gentle agitation is necessary to keep the solids suspended, but excessive shear can lead to crystal breakage and the formation of fines.
-
Recrystallization: If the purity is still an issue, a recrystallization step from a suitable solvent system may be necessary.
-
Table 1: General Guidance for Crystallization Solvent Selection
| Solvent Property | Desired Characteristic for Crystallization | Rationale |
| Solubility | High solubility at elevated temperatures, low solubility at room temperature or below. | Allows for high recovery of the product upon cooling. |
| Boiling Point | Moderate boiling point. | Easy to handle and remove during drying. |
| Viscosity | Low viscosity. | Promotes better mass transfer and easier filtration. |
| Safety | Low toxicity and flammability. | Essential for safe handling on a large scale. |
Challenges in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is an elegant method for the one-pot synthesis of imidazo[1,2-b]pyridazines. However, the simultaneous presence of multiple reactants can lead to challenges in reaction control and selectivity on a larger scale.
Question 3: In our GBB reaction, we are observing the formation of multiple byproducts, leading to a complex purification process. How can we improve the selectivity of the reaction at scale?
Answer:
Selectivity in multicomponent reactions is highly dependent on the relative rates of the various competing reactions.
-
Causality: The order of reagent addition and the stoichiometry can significantly impact the reaction pathway. The formation of undesired side products often arises from reactions between the starting materials before the desired three-component condensation can occur.
-
Troubleshooting Protocol:
-
Optimize Order of Addition: The order in which the 3-aminopyridazine, aldehyde, and isocyanide are mixed can be critical. Often, pre-mixing the 3-aminopyridazine and the aldehyde to form the imine intermediate before adding the isocyanide can improve selectivity.
-
Catalyst Loading: If a catalyst is used (e.g., a Lewis or Brønsted acid), its loading should be carefully optimized. Too much catalyst can sometimes promote side reactions.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. An excess of one component can lead to the formation of byproducts.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Some side reactions may be more favorable at higher or lower temperatures.
-
Logical Relationship of GBB Reaction Components:
Caption: Simplified relationship of reactants in the GBB reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of imidazo[1,2-b]pyridazine derivatives?
A1: Safety is paramount in any scale-up process. Key considerations include:
-
Thermal Hazards: Many of the reactions for synthesizing imidazo[1,2-b]pyridazines are exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be conducted to understand the potential for a runaway reaction.
-
Reagent Handling: Some of the reagents used, such as α-haloketones, can be lachrymatory and corrosive. Ensure appropriate personal protective equipment (PPE) is used and that closed-system transfers are employed for larger quantities.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Ensure adequate ventilation and grounding of equipment to prevent static discharge.
-
Waste Disposal: Develop a clear plan for the safe disposal of all waste streams, including residual reagents, solvents, and byproducts.
Q2: How can we control the polymorphic form of our final imidazo[1,2-b]pyridazine product during scale-up?
A2: Polymorphism control is crucial as different crystal forms can have different physical properties, including solubility and bioavailability.
-
Consistent Crystallization Conditions: The most important factor is to maintain consistent crystallization conditions (solvent, temperature, cooling rate, agitation) between batches.
-
Seeding: As mentioned earlier, seeding with the desired polymorph is a robust way to ensure the formation of that specific crystal form.
-
Solvent Choice: The choice of crystallization solvent can have a profound impact on the resulting polymorph. A thorough polymorph screen with various solvents should be conducted during process development.
-
Drying Conditions: The drying temperature and method can also influence the final form, especially if solvates are formed.
Q3: We are using a palladium-catalyzed cross-coupling reaction to functionalize our imidazo[1,2-b]pyridazine core. What are the common challenges with this type of reaction on a larger scale?
A3: Palladium-catalyzed cross-coupling reactions are powerful tools but can be sensitive to scale-up.
-
Catalyst Activity and Deactivation: The catalyst's activity can be affected by impurities in the starting materials or solvents. On a larger scale, the surface-area-to-volume ratio decreases, which can impact the efficiency of heterogeneous catalysts. For homogeneous catalysts, ensuring complete dissolution and stability is key.
-
Oxygen Sensitivity: Many palladium catalysts and their active species are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Removal of Residual Palladium: The final product must have very low levels of residual palladium. This often requires specific purification steps, such as treatment with a scavenger resin or activated carbon.
-
Ligand Selection: The choice of ligand for the palladium catalyst is critical for reactivity and stability. The optimal ligand may differ between small and large-scale reactions.
Section 4: Conclusion
The successful scale-up synthesis of imidazo[1,2-b]pyridazine derivatives requires a thorough understanding of the underlying chemistry and a proactive approach to identifying and mitigating potential challenges. By carefully considering factors such as mixing, heat transfer, reaction kinetics, and product isolation, researchers and production chemists can develop robust and scalable processes. This guide provides a starting point for troubleshooting common issues, but it is essential to remember that each specific derivative and process will have its own unique set of challenges that require careful and systematic investigation.
References
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). National Institutes of Health. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. (2026). ResearchGate. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PubMed Central. [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. (2020). PubMed. [Link]
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Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]
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Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). PubMed. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
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Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2020). ResearchGate. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]
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enhancing the permeability of imidazo[1,2-b]pyridazine compounds for better cell-based activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice to address the common challenge of enhancing the cell permeability of this important class of molecules to improve their cell-based activity. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, realizing their full potential is often hampered by suboptimal physicochemical properties that limit their ability to cross the cell membrane and reach their intracellular targets.
This resource provides a structured approach to diagnosing and overcoming permeability issues, grounded in scientific principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the permeability of imidazo[1,2-b]pyridazine compounds.
Q1: Why do many of my potent imidazo[1,2-b]pyridazine-based enzyme inhibitors show weak activity in cell-based assays?
This is a frequent and critical challenge. A significant drop in potency from a biochemical assay (e.g., purified enzyme) to a cell-based assay often points to issues with the compound's ability to reach its intracellular target at a sufficient concentration. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane. This is a common issue for imidazo[1,2-b]pyridazine derivatives, which can possess physicochemical properties unfavorable for passive diffusion.[3]
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively remove the compound from the cell, keeping the intracellular concentration low.[4][5]
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Poor Solubility: The compound may have low aqueous solubility in the cell culture medium, leading to precipitation and a lower effective concentration.[6]
A systematic investigation, as outlined in the troubleshooting guide below, is necessary to identify the specific cause.
Q2: What are the key physicochemical properties that govern the cell permeability of imidazo[1,2-b]pyridazine compounds?
The permeability of a compound is largely dictated by its physicochemical properties. For imidazo[1,2-b]pyridazines, as with other small molecules, the following are critical:
-
Lipophilicity (logP/logD): This is a measure of a compound's oil/water partition coefficient. A logP/logD in the range of 1-3 is often considered optimal for passive diffusion. Compounds that are too hydrophilic struggle to enter the lipid bilayer of the cell membrane, while those that are too lipophilic may be retained within the membrane or exhibit poor aqueous solubility.[7]
-
Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA is generally associated with lower permeability. A common guideline for good cell permeability is a PSA of less than 140 Ų.
-
Molecular Weight (MW): Smaller molecules (generally MW < 500 Da) tend to have better permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's interaction with the aqueous environment and the lipid membrane. A high number of hydrogen bond donors, in particular, can significantly reduce permeability.[3]
-
Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) is crucial. Ionized molecules are generally less permeable than their neutral counterparts. The imidazo[1,2-b]pyridazine core is basic, and its pKa, along with the pKa of any ionizable substituents, will determine the fraction of the compound that is in the more permeable neutral form.[8]
Q3: What is the "solubility-permeability interplay" and how does it affect my experiments?
The solubility-permeability interplay refers to the often-inverse relationship between these two crucial properties.[9] Efforts to improve solubility, for instance by adding polar functional groups, can inadvertently increase the polar surface area or the number of hydrogen bond donors, thereby decreasing permeability. Conversely, increasing lipophilicity to enhance permeability can lead to poor aqueous solubility.[3] This trade-off is a central challenge in drug discovery and requires a balanced optimization of the compound's structure. Formulation strategies, such as the use of surfactants or cyclodextrins, can sometimes improve apparent solubility without chemical modification, but these can also impact permeability by forming micelles that are too large to cross the membrane.[9]
Troubleshooting Guide: From Low Cellular Activity to Actionable Insights
This section provides a systematic approach to diagnosing and resolving poor cell-based activity of your imidazo[1,2-b]pyridazine compounds.
Problem: My imidazo[1,2-b]pyridazine compound has a high potency (e.g., low nanomolar IC50) in a biochemical kinase assay but is significantly less active (e.g., micromolar IC50) in a cell-based assay.
Step 1: Initial Assessment and Verification
Question: Have I ruled out experimental artifacts?
-
Verify Compound Integrity and Purity: Confirm the identity and purity of your compound stock by LC-MS and NMR. Degradation during storage can lead to reduced activity.
-
Check Solubility in Assay Medium: Visually inspect your cell culture medium after adding the compound at the highest concentration used. Look for precipitation. If unsure, perform a solubility test in the assay buffer. Poor solubility leads to an overestimation of the actual concentration in solution.
-
Confirm Target Expression in Cell Line: Ensure that your chosen cell line expresses the target protein at a sufficient level. Use techniques like Western blotting or qPCR to verify expression.
Step 2: Investigating Permeability
If experimental artifacts are ruled out, the next step is to directly assess the compound's ability to cross the cell membrane.
Question: Is my compound cell-permeable?
To answer this, you can perform one or more permeability assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10] It is a good first-pass assessment of passive permeability.
-
Interpretation:
-
High Pe (> 1.5 x 10⁻⁶ cm/s): Poor passive diffusion is unlikely to be the primary issue.
-
Low Pe (< 1.5 x 10⁻⁶ cm/s): Indicates poor passive permeability.[10] This suggests that the compound's physicochemical properties may need to be optimized.
-
-
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier resembling the small intestine.[11] It provides a more biologically relevant measure of permeability and can also indicate whether a compound is a substrate for efflux transporters.[12]
-
Interpretation:
-
Apparent Permeability (Papp A-B): This measures permeability in the apical-to-basolateral direction (mimicking gut absorption). A high Papp (A-B) suggests good permeability.
-
Efflux Ratio (Papp B-A / Papp A-B): An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for efflux transporters like P-gp.[11]
-
-
Troubleshooting Flowchart for Permeability Issues
Caption: A troubleshooting workflow for diagnosing poor cell-based activity.
Step 3: Addressing the Root Cause
Based on the results from your permeability assays, you can now take targeted action.
Scenario A: Poor Passive Permeability (Low PAMPA, Low Caco-2 Papp (A-B), Efflux Ratio < 2)
Question: How can I improve the passive permeability of my compound?
This requires chemical modification to optimize the physicochemical properties.
-
Reduce Polarity: Decrease the Polar Surface Area (PSA) and the number of hydrogen bond donors (HBDs). For example, replacing a hydroxyl or amine group with a methoxy or a fluorine atom can improve permeability, although this must be balanced against potential loss of target affinity.
-
Balance Lipophilicity: Aim for a cLogP in the 1-3 range. If the compound is too polar (low cLogP), increasing lipophilicity with small alkyl or aryl groups can help. If it's too lipophilic (high cLogP), introducing modest polarity may be necessary.
-
Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form an intramolecular hydrogen bond can mask polar groups, effectively reducing the PSA and improving permeability. This has been shown to be a successful strategy for imidazo[1,2-b]pyridazine derivatives.[3]
-
Reduce Molecular Weight and Rotatable Bonds: If feasible, simplify the structure to reduce its size and increase conformational rigidity.
Scenario B: Efflux Transporter Substrate (High Caco-2 Efflux Ratio > 2)
Question: How can I overcome efflux?
-
Confirm Efflux in a Cellular Assay: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) in your cell-based activity assay. A significant increase in potency in the presence of the inhibitor confirms that efflux is limiting your compound's activity.
-
Structural Modification: The same strategies for improving passive permeability (e.g., reducing HBDs, adjusting lipophilicity) can also reduce a compound's affinity for efflux transporters. There are no universal rules, and this often requires iterative medicinal chemistry.
-
Consider Alternative Scaffolds: If efflux is a persistent issue for your imidazo[1,2-b]pyridazine series, exploring alternative heterocyclic cores may be necessary.
Step 4: Quantifying Intracellular Exposure
Question: How can I be certain my compound is reaching its target inside the cell?
The most direct way to confirm successful cell penetration is to measure the intracellular concentration of the compound.
-
LC-MS/MS Analysis: This is the gold standard method.[6] It involves incubating cells with the compound, followed by careful washing to remove extracellular compound, cell lysis, and then quantifying the amount of compound in the lysate using liquid chromatography-tandem mass spectrometry. This provides a definitive measure of how much compound has accumulated inside the cells.
Data Summary: Strategies for Enhancing Permeability
| Strategy | Rationale | Potential Pitfalls |
| Reduce PSA / HBDs | Decreases polarity, making it easier for the compound to enter the lipid membrane. | May disrupt key interactions with the target protein, leading to loss of potency. |
| Optimize Lipophilicity (logP) | Balances the need to enter the lipid membrane with the need for sufficient aqueous solubility. | Increasing lipophilicity can decrease solubility and increase off-target toxicity. |
| Introduce Intramolecular H-Bonds | Masks polar functional groups, reducing the effective PSA without major structural changes. | Requires specific conformational pre-organization; may not be synthetically trivial. |
| Reduce Molecular Weight | Smaller molecules generally diffuse more easily across membranes. | May limit the complexity of substituents needed for high target affinity and selectivity. |
| Co-dose with Efflux Inhibitors | Blocks the pumps that remove the compound from the cell (for experimental validation). | Not a viable therapeutic strategy for clinical use due to potential drug-drug interactions. |
| Formulation Approaches | Use of excipients like cyclodextrins or surfactants to improve solubility.[11] | Can lead to the formation of micelles that are too large to permeate the cell membrane.[9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing passive permeability.
Objective: To determine the effective permeability coefficient (Pe) of imidazo[1,2-b]pyridazine compounds.
Materials:
-
PAMPA plate (e.g., 96-well microtiter filter plates)
-
Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Donor solution: Compound dissolved in buffer (e.g., PBS at a pH relevant to the GI tract, like 6.5)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Add Acceptor Solution: Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Assemble the "Sandwich": Place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.
-
Add Donor Solution: Add the donor solution containing your test compound to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for higher sensitivity and specificity).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate equations, which take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Workflow for a PAMPA Experiment
Caption: A step-by-step workflow for the PAMPA protocol.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing permeability and efflux potential using Caco-2 cells.
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4 and 6.5)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayer. Values should be above a certain threshold (e.g., >200 Ω·cm²) to indicate a well-formed barrier.
-
Perform a lucifer yellow permeability assay. Low permeability of this fluorescent marker confirms the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B Permeability: Add the test compound in transport buffer (e.g., pH 6.5) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A Permeability: Add the test compound in transport buffer (pH 7.4) to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Sampling and Quantification: At the end of the incubation, take samples from the receiver chamber (basolateral for A-B, apical for B-A) and the donor chamber. Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp values for both A-B and B-A directions using the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the monolayer, and the incubation time.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
References
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Parish, C. A., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8136–8154. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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El-Adl, K., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1834-1851. [Link]
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O'Donovan, D. H., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(5), 1045–1053. [Link]
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Norman, R. A., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 589-595. [Link]
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Zheng, Y., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Acket, A., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry Letters, 111, 129888. [Link]
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Norman, R. A., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
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Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 1044-1048. [Link]
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Lin, F., et al. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Clinical Cancer Research, 29(16), 2977-2987. [Link]
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Pothireddy, S. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. UTEP. [Link]
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Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(18), 5988. [Link]
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Al-Tel, T. H. (2020). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8961-8980. [Link]
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Liu, Q., et al. (2014). P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models. PLoS One, 9(7), e102442. [Link]
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Savla, R., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1257-1264. [Link]
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Patel, R., et al. (2009). Formulation strategies for improving drug solubility using solid dispersions. Pharmaceutical Reviews, 7(6). [Link]
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Nelson, M. L., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. Pharmaceutics, 13(12), 2118. [Link]
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An, G., et al. (2014). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal, 16(6), 1273–1283. [Link]
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Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10037–10051. [Link]
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Scott, J. S. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
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Anizon, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Future Medicinal Chemistry, 9(1), 21-36. [Link]
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de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. (2016). RSC Advances, 6(103), 101235-101255. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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GARDP. (n.d.). Intracellular concentration assays. Retrieved from [Link]
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Chu, X., et al. (2013). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 41(4), 867-875. [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Validation & Comparative
The Pivotal Role of C6 Substitution in Imidazo[1,2-b]pyridazine Analogs: A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for numerous biologically active molecules.[1] Its versatility is highlighted by the success of the multi-targeted kinase inhibitor Ponatinib (Iclusig®), which features this core structure and is approved for the treatment of chronic myeloid leukemia (CML).[2][3] A critical determinant of the biological activity, selectivity, and pharmacokinetic profile of these analogs is the nature of the substituent at the 6-position of the pyridazine ring. This guide provides an in-depth comparison of 6-substituted imidazo[1,2-b]pyridazine analogs, drawing on experimental data to elucidate key structure-activity relationships (SAR) for researchers and drug development professionals.
The Imidazo[1,2-b]pyridazine Scaffold: A Platform for Diverse Biological Activities
The fused imidazole and pyridazine rings of the imidazo[1,2-b]pyridazine system create a unique electronic and steric environment, making it an ideal starting point for the design of inhibitors targeting a wide range of enzymes and receptors.[2] Modifications at various positions of this scaffold have led to the discovery of potent anticancer, anti-inflammatory, antiviral, and antiparasitic agents, as well as compounds targeting the central nervous system.[1] This guide will focus specifically on the impact of substitutions at the C6 position, a key vector for optimizing the therapeutic potential of this remarkable scaffold.
Comparative Analysis of 6-Substituted Analogs as Kinase Inhibitors
The majority of research on imidazo[1,2-b]pyridazine analogs has centered on their development as protein kinase inhibitors. The C6 position often plays a crucial role in establishing interactions within the ATP-binding pocket of these enzymes, influencing both potency and selectivity.
Tyrosine Kinase 2 (Tyk2) JH2 Inhibitors
A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were found to be potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a target for autoimmune and inflammatory diseases. In contrast to earlier 6-anilino derivatives, this substitution dramatically improved metabolic stability.[4] Further optimization of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring revealed that a 2-pyridyl group enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.[4]
| Compound | R¹ (at C3) | R² (at C6 amide) | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6e | 2-pyridyl | N-cyclopropyl | 0.35 | 27 | 136 |
| 6n | 2-pyridyl | N-isopropyl | 0.14 | 41 | 132 |
| 6o | 2-pyridyl | N-cyclobutyl | 0.33 | 28 | 135 |
| 6p | 2-pyridyl | 3-hydroxy-2,2-dimethylpropyl | 0.36 | 28 | 129 |
| 6 | 2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.086 | 12 | 63 |
Data summarized from a study on Tyk2 JH2 inhibitors.[4]
The data clearly indicates that while various alkyl substitutions on the C6 amide are well-tolerated, the introduction of a (1R,2S)-2-fluorocyclopropyl group significantly enhances Tyk2 JH2 affinity and cellular activity.[4]
mTOR Inhibitors
Imidazo[1,2-b]pyridazine diaryl urea derivatives have been investigated as ATP-competitive mTOR inhibitors with significant anti-proliferative activity against various cancer cell lines.[5] The SAR studies revealed that the nature of the aryl group attached to the urea moiety at the C6 position is critical for mTOR inhibition.
| Compound | Ar (at C6 urea) | mTOR IC₅₀ (µM) | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) |
| A15 | 4-fluorophenyl | - | 0.04 | 0.02 |
| A17 | 3-chloro-4-fluorophenyl | 0.067 | 0.05 | 0.03 |
| A18 | 2,4-difluorophenyl | 0.062 | 0.06 | 0.04 |
| A24 | 4-methoxyphenyl | - | 1.12 | 0.98 |
Data extracted from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[5]
Compounds A17 and A18 , with halogen-substituted phenyl groups, demonstrated potent mTOR inhibitory activity and significant anti-proliferative effects against non-small cell lung cancer cell lines A549 and H460.[5] These compounds were shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6.[5]
Haspin Kinase Inhibitors
A series of disubstituted imidazo[1,2-b]pyridazine derivatives were designed as selective inhibitors of Haspin, a mitotic protein kinase. The study highlighted the importance of both the C3 and C6 positions for potent inhibitory activity.[6] Modulation of a propyl amine substituent at C6 led to significant variations in Haspin inhibition.
| Compound | C6 Substituent | Haspin IC₅₀ (nM) | CDK2 IC₅₀ (µM) | CDK5 IC₅₀ (µM) | CDK9 IC₅₀ (µM) | DYRK1A IC₅₀ (µM) |
| 21 | morpholinoethoxy | 6 | 4.3 | 0.9 | 0.17 | 0.3 |
| 22 | morpholinoethoxy (isomer) | 12 | >10 | >10 | 0.4 | 0.6 |
| 23 | morpholinopropoxy | 25 | >10 | >10 | 1.2 | 1.5 |
| 24 | morpholinopropoxy (isomer) | 20 | >10 | >10 | 1.1 | 1.3 |
| 25 (R) | (R)-prolinol | - | - | - | - | - |
| 26 (S) | (S)-prolinol | - | - | - | - | - |
Selected data from a study on Haspin kinase inhibitors.[6]
Switching from a pyrrolidine to a morpholine group at the C6 substituent resulted in a notable improvement in activity. Specifically, compounds with a morpholinoethoxy group (21 and 22 ) were more potent than their morpholinopropoxy counterparts (23 and 24 ), suggesting that the linker length and the relative positions of the heteroatoms influence the interaction with the kinase active site.[6]
Structure-Activity Relationship for Other Therapeutic Targets
Beyond kinase inhibition, 6-substituted imidazo[1,2-b]pyridazines have shown promise in other therapeutic areas.
Ligands for β-Amyloid Plaques
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. The binding affinities were found to be highly dependent on the substitution patterns at both the C2 and C6 positions.[7][8]
| Compound | R² (at C2) | R⁶ (at C6) | Kᵢ (nM) |
| 3 | 4'-Dimethylaminophenyl | Methoxy | - |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
Data from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques.[7][8]
The 6-methylthio analog (4 ) exhibited significantly higher binding affinity than the 6-methoxy analog (3 ), indicating that even subtle electronic and steric changes at the C6 position can have a profound impact on target engagement.[7]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines a general methodology for the synthesis and biological evaluation of 6-substituted imidazo[1,2-b]pyridazine analogs, based on protocols described in the cited literature.
General Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines
The core imidazo[1,2-b]pyridazine scaffold is typically synthesized through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[7] Subsequent modifications at the C6 position can be achieved through various cross-coupling reactions.
Caption: General synthetic workflow for 6-substituted imidazo[1,2-b]pyridazines.
Step-by-Step Protocol:
-
Scaffold Synthesis:
-
Dissolve the 3-amino-6-halopyridazine in a suitable solvent (e.g., ethanol).
-
Add the α-bromoketone and a mild base (e.g., sodium bicarbonate).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the 6-halo-imidazo[1,2-b]pyridazine intermediate by recrystallization or column chromatography.
-
-
C6-Functionalization (Example: Buchwald-Hartwig Amination):
-
To a solution of the 6-halo-imidazo[1,2-b]pyridazine in an appropriate solvent (e.g., 1,4-dioxane), add the desired amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[4]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-125 °C) for 2-3 hours.[4]
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.
-
Purify the final 6-amino-substituted product by column chromatography.
-
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using a biochemical assay.
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product formed (e.g., phosphorylated substrate) using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative activity of the compounds is assessed using cancer cell lines.
Step-by-Step Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.[5]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationships of 6-substituted imidazo[1,2-b]pyridazine analogs demonstrate the profound influence of the C6 substituent on their biological activity and therapeutic potential. As kinase inhibitors, the nature of the group at this position dictates potency, selectivity, and pharmacokinetic properties such as metabolic stability and cell permeability. For other applications, such as β-amyloid plaque imaging agents, the C6 substituent is crucial for achieving high binding affinity.
The continued exploration of diverse and novel substituents at the C6 position, guided by structure-based drug design and a deeper understanding of the target biology, will undoubtedly lead to the discovery of new and improved imidazo[1,2-b]pyridazine-based therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such analogs, facilitating the ongoing efforts of researchers in this exciting field of medicinal chemistry.
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A Head-to-Head Comparison: The Efficacy of 6-Ethoxyimidazo[1,2-b]pyridazine Derivatives Versus Existing Kinase Inhibitors
For Immediate Release
In the rapidly evolving landscape of kinase inhibitor drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise to potent therapeutics such as the multi-targeted kinase inhibitor, Ponatinib.[1][2] This guide provides a comprehensive comparison of the efficacy of a specific subclass, 6-Ethoxyimidazo[1,2-b]pyridazine derivatives, against established kinase inhibitors targeting key oncogenic and inflammatory pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and expert insights to facilitate informed decisions in the quest for next-generation kinase inhibitors.
Introduction to Imidazo[1,2-b]pyridazines as Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a heterocyclic scaffold that has demonstrated significant potential in medicinal chemistry due to its ability to interact with the ATP-binding pocket of various kinases.[2] This structural motif is present in Ponatinib, a potent pan-BCR-ABL inhibitor also active against other tyrosine kinases like VEGFR, FGFR, and SRC.[3][4][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-ethoxy substitution, in particular, has been explored for its potential to enhance cellular activity and metabolic stability. This guide will focus on comparing derivatives with this specific modification to existing inhibitors of Anaplastic Lymphoma Kinase (ALK), Tyrosine Kinase 2 (Tyk2), and mammalian Target of Rapamycin (mTOR).
Comparative Efficacy Analysis
A direct comparison of the half-maximal inhibitory concentration (IC50) is a fundamental metric for assessing the potency of kinase inhibitors. The following sections provide a detailed breakdown of the available data for this compound derivatives against key kinases and their established counterparts.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Aberrant ALK signaling, often due to chromosomal rearrangements, is a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[6][7] Crizotinib, a first-generation ALK inhibitor, was a landmark in the treatment of ALK-positive NSCLC.[8]
Table 1: Comparison of ALK Inhibitor Efficacy
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Imidazo[1,2-b]pyridazine Macrocyclic Derivative (O-10) | ALK (wild-type) | 2.6 | Crizotinib | ~3 |
| ALK (G1202R mutant) | 6.4 | Crizotinib | Resistant | |
| ALK (L1196M/G1202R double mutant) | 23 | Crizotinib | Resistant | |
| Alectinib | ALK | 1.9 | ||
| Ceritinib | ALK | 0.15 |
Note: Data for a specific 6-ethoxy derivative was not available in the reviewed literature. The data for O-10, a macrocyclic imidazo[1,2-b]pyridazine derivative, is presented to illustrate the potential of the scaffold.[9]
As shown in Table 1, imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibition of both wild-type and resistant ALK mutants.[9] This is a significant advantage over first-generation inhibitors like Crizotinib, which are susceptible to resistance mutations.[10] Second-generation inhibitors like Alectinib and Ceritinib show improved potency against wild-type ALK.[11]
Tyrosine Kinase 2 (Tyk2) Inhibition
Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[12][13]
Table 2: Comparison of Tyk2 Inhibitor Efficacy
| Compound | Target | Ki (nM) | Cellular IC50 (nM) | Reference Compound | Cellular IC50 (nM) |
| Imidazo[1,2-b]pyridazine Derivative 6 | Tyk2 JH2 | 0.086 | 12-41 (IFNα assay) | Deucravacitinib (BMS-986165) | ~3 (daily dose) |
| 63-136 (hWB assay) |
Note: The specific derivative "6" in the study by Liu et al. is a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine, not a 6-ethoxy derivative. However, it highlights the high potency achievable with this scaffold against Tyk2.[14]
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a potential advantage in terms of selectivity over inhibitors targeting the more conserved kinase (JH1) domain.[14][15] This allosteric inhibition mechanism can lead to a better safety profile.
Mammalian Target of Rapamycin (mTOR) Inhibition
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17]
Table 3: Comparison of mTOR Inhibitor Efficacy
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Imidazo[1,2-b]pyridazine Derivative (R23) | mTOR | 67 | Rapamycin | Varies by cell line |
| Torin-2 | Nanomolar range |
Note: The specific imidazo[1,2-b]pyridazine derivative R23 is not a 6-ethoxy derivative but demonstrates the potential of the scaffold against mTOR.[18]
Imidazo[1,2-b]pyridazine derivatives have shown promise as mTOR inhibitors, with some compounds exhibiting potent enzymatic and cellular activity.[18] A direct comparison with established mTOR inhibitors like Rapamycin and the more potent ATP-competitive inhibitor Torin-2 is crucial for contextualizing their efficacy.[19]
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which these kinases operate is critical for interpreting the efficacy data and predicting potential on- and off-target effects.
Experimental Methodologies
To ensure the validity and reproducibility of the efficacy data, it is imperative to adhere to standardized and well-characterized experimental protocols. The following sections detail the methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ALK, Tyk2, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives and reference inhibitors)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Pre-incubate the mixture to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence, fluorescence, or radioactivity), which is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.
-
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Protocol (General):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., ALK-positive NSCLC cells, cytokine-stimulated immune cells, or cancer cells with an activated mTOR pathway).
-
Seed the cells in microplates.
-
Treat the cells with serial dilutions of the test compounds for a specific duration.
-
-
Lysis and Detection:
-
Lyse the cells to release intracellular proteins.
-
Measure the phosphorylation of a specific downstream substrate of the target kinase using methods such as:
-
Western Blotting: Detects the levels of phosphorylated and total protein.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies the amount of the phosphorylated substrate.
-
Flow Cytometry: Measures phosphorylation at a single-cell level.
-
High-Content Imaging: Visualizes and quantifies phosphorylation within cellular compartments.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays: A homogeneous assay format suitable for high-throughput screening.[1]
-
-
-
Data Analysis:
-
Determine the cellular IC50 value by plotting the inhibition of substrate phosphorylation against the log of the compound concentration.
-
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold, and specifically 6-ethoxy derivatives, hold significant promise for the development of novel kinase inhibitors. The available data suggests that this class of compounds can exhibit high potency against clinically relevant kinases, including those that have developed resistance to existing therapies. However, a comprehensive and direct comparative analysis with a broad panel of established inhibitors under standardized assay conditions is still needed to fully elucidate their therapeutic potential.
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the efficacy and selectivity of this compound derivatives against a panel of FDA-approved kinase inhibitors.
-
Kinome-wide selectivity profiling: To identify potential off-target effects and opportunities for drug repurposing.
-
In vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of lead compounds in preclinical models.
By pursuing these avenues of research, the scientific community can continue to leverage the versatility of the imidazo[1,2-b]pyridazine scaffold to develop safer and more effective kinase inhibitors for the treatment of cancer and inflammatory diseases.
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Comparative Validation of Novel Imidazo[1,2-b]pyridazine Compounds: A Guide to Assessing Biological Activity
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Its prevalence is particularly notable in the development of kinase inhibitors for oncology, exemplified by the FDA-approved multi-targeted inhibitor, Ponatinib.[1][2] The emergence of novel derivatives of this scaffold necessitates a robust, logical, and reproducible framework for validating their biological activity.
This guide provides a comprehensive workflow for researchers, scientists, and drug development professionals to objectively assess the anti-cancer potential of new imidazo[1,2-b]pyridazine compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. To illustrate this process, we will follow the characterization of a hypothetical novel compound, HZ-IMP , and compare its performance against the established drug Ponatinib and a structurally similar, inactive Negative Control (NC-IMP) .
The Validation Funnel: From In Vitro Screening to In Vivo Efficacy
The validation process is best conceptualized as a funnel, starting with broad in vitro screening to establish cytotoxic and anti-proliferative effects, followed by more focused mechanistic studies, and culminating in in vivo validation of anti-tumor efficacy. This structured approach ensures that resources are focused on compounds with the highest therapeutic potential.
Caption: High-level workflow for validating novel anti-cancer compounds.
Part 1: In Vitro Assessment of Anti-Cancer Activity
The initial phase of validation focuses on cultured cancer cells to determine a compound's potency and primary mechanism of action at the cellular level.
Step 1.1: Quantifying Cytotoxicity and Anti-Proliferative Potency
Scientific Rationale: The foundational experiment is to determine whether a novel compound affects cancer cell viability and to quantify its potency (IC50 value). A potent compound will show activity at low concentrations. We employ two distinct but complementary assays to ensure the observed effect is robust and not an artifact of a single detection method.
-
Primary Assay (Metabolic Activity): MTT Assay. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
-
Confirmatory Assay (DNA Synthesis): BrdU Assay. To specifically confirm that the compound inhibits cell proliferation, we use the BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[6] Its detection via a specific antibody provides a direct measure of DNA synthesis and, therefore, cell proliferation.[7]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, U-2 OS osteosarcoma) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of HZ-IMP, Ponatinib, and NC-IMP. Replace the culture medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8] Viable cells will form purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[8] Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Correct for background absorbance using the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | A549 (Lung Cancer) IC50 (nM) | U-2 OS (Osteosarcoma) IC50 (nM) | RPE-1 (Normal Epithelial) IC50 (nM) |
| HZ-IMP (Novel) | 8.5 | 5.2 | > 1000 |
| Ponatinib (Control) | 15.0 | 9.8 | > 1000 |
| NC-IMP (Negative) | > 5000 | > 5000 | > 5000 |
Interpretation: The hypothetical data shows that HZ-IMP exhibits potent anti-proliferative activity against multiple cancer cell lines, with IC50 values in the low nanomolar range, comparable or superior to the established drug Ponatinib.[9][10] Crucially, its high IC50 value against the non-cancerous RPE-1 cell line suggests selectivity for cancer cells, a highly desirable trait for a therapeutic candidate.[11]
Step 1.2: Investigating the Mechanism of Action - Apoptosis Induction
Scientific Rationale: Once a compound is confirmed to be cytotoxic, it is critical to understand how it kills the cells. A common and desired mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death. Apoptosis is executed by a family of proteases called caspases.[12] We use Western Blotting to detect the cleavage (and thus activation) of key apoptotic proteins.[13]
Key Markers for Apoptosis Detection:
-
Cleaved Caspase-3: An executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the morphological hallmarks of apoptosis. Its cleaved (active) form is a definitive indicator.[13][14]
-
Cleaved PARP: Poly (ADP-ribose) polymerase is a DNA repair enzyme. It is a primary substrate for activated Caspase-3, and its cleavage renders it inactive. The appearance of cleaved PARP is a widely accepted marker of apoptosis.[15][16]
Caption: Simplified intrinsic apoptosis pathway showing key Western Blot targets.
-
Treatment and Lysis: Treat cancer cells (e.g., A549) with HZ-IMP, Ponatinib, and NC-IMP at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel. This separates proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.
| Compound | Cleaved Caspase-3 Level | Cleaved PARP Level |
| HZ-IMP (Novel) | +++ (Strong Increase) | +++ (Strong Increase) |
| Ponatinib (Control) | +++ (Strong Increase) | +++ (Strong Increase) |
| NC-IMP (Negative) | - (No Change) | - (No Change) |
| Vehicle Control | - (No Change) | - (No Change) |
Interpretation: HZ-IMP treatment leads to a significant increase in the levels of cleaved Caspase-3 and cleaved PARP, indicating that its cytotoxic effects are mediated through the induction of apoptosis. This mechanism is consistent with that of many successful anti-cancer agents, including the positive control Ponatinib.
Part 2: In Vivo Validation of Anti-Tumor Efficacy
Scientific Rationale: Positive in vitro results are promising, but they do not always translate to efficacy in a complex biological system. In vivo testing is an essential step to evaluate a compound's therapeutic potential in a living organism, taking into account factors like pharmacokinetics and bioavailability.[17][18] The human tumor xenograft model in immunodeficient mice is a standard and widely used preclinical model to assess anti-cancer drug efficacy.[19][20][21][22]
Caption: Workflow for a standard subcutaneous xenograft study.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.[19]
-
Randomization and Dosing: Randomize the mice into treatment cohorts (e.g., n=8-10 mice per group). Begin daily treatment with the vehicle control, HZ-IMP (e.g., 20 mg/kg), and Ponatinib (e.g., 20 mg/kg) via a clinically relevant route, such as oral gavage.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of compound toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| HZ-IMP (Novel) | 20 | 310 ± 85 | 75.2 | -1.8 |
| Ponatinib (Control) | 20 | 355 ± 90 | 71.6 | -3.5 |
Interpretation: The in vitro potency of HZ-IMP translates effectively to in vivo anti-tumor activity. HZ-IMP significantly inhibited tumor growth by over 75%, an efficacy comparable to the established drug Ponatinib. The minimal body weight loss suggests the compound is well-tolerated at a therapeutically effective dose.
Conclusion and Forward Outlook
This structured, multi-faceted validation approach provides a comprehensive comparison of the biological activity of the novel imidazo[1,2-b]pyridazine compound, HZ-IMP, against relevant benchmarks. The collective data from in vitro and in vivo experiments demonstrate that HZ-IMP is a potent anti-cancer agent that selectively inhibits the proliferation of cancer cells by inducing apoptosis, and this activity translates into significant and well-tolerated anti-tumor efficacy in a preclinical model.
Based on this robust validation, HZ-IMP emerges as a strong candidate for further preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, investigation in other cancer models (e.g., orthotopic or patient-derived xenografts), and formal toxicology assessments.[20][21]
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A Comparative Guide to the Synthetic Routes of Imidazo[1,2-b]pyridazines: A Senior Application Scientist's Perspective
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including applications as kinase inhibitors in oncology, anti-inflammatory agents, and central nervous system modulators.[1][2] The successful development of drugs like Ponatinib, a multi-targeted kinase inhibitor, has further fueled the exploration of this versatile core.[1] Consequently, the efficient and divergent synthesis of substituted imidazo[1,2-b]pyridazines is a critical endeavor for researchers in the field. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to inform the selection of the most suitable methodology for a given research objective.
I. The Classical Approach: Condensation of Aminopyridazines with α-Halocarbonyls
The most traditional and widely employed method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound, typically an α-bromoketone.[3][4] This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridines, proceeds through a two-step sequence involving an initial N-alkylation followed by an intramolecular cyclization.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N-2) of the 3-aminopyridazine onto the electrophilic carbon of the α-bromoketone. This regioselectivity is crucial; the N-2 nitrogen is generally more nucleophilic than the exocyclic amino group. Following this SN2 reaction, the resulting pyridazinium salt undergoes an intramolecular condensation. The exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-b]pyridazine ring system. The presence of a halogen on the pyridazine ring, often at the 6-position, is known to facilitate the reaction and improve yields.[3]
Diagram of the Classical Condensation Route
Caption: General workflow of the classical condensation synthesis of imidazo[1,2-b]pyridazines.
Experimental Protocol: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 eq).
-
Base Addition: Add a mild base, for instance, sodium bicarbonate (2.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure imidazo[1,2-b]pyridazine derivative.
II. Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines.[5][6][7]
Mechanism and Rationale
The GBB reaction involves the condensation of an aminopyridine (or in this case, an aminopyridazine), an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism commences with the formation of a Schiff base from the aminopyridazine and the aldehyde. Protonation of the Schiff base nitrogen increases the electrophilicity of the imine carbon, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridazine nitrogen onto the activated isocyanide-derived carbon, followed by tautomerization, yields the final imidazo[1,2-b]pyridazine product. This one-pot nature significantly reduces reaction time and waste generation.[8]
Diagram of the Groebke-Blackburn-Bienaymé Reaction
Caption: Simplified workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.
III. Modern Catalytic Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the imidazo[1,2-b]pyridazine core is no exception. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold.[9][10] More pertinent to the core synthesis, palladium catalysts can be employed in intramolecular C-N bond formation reactions. For instance, a suitably functionalized pyridazine can undergo an intramolecular Buchwald-Hartwig amination to form the imidazole ring.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions have also emerged as a valuable alternative. For example, a copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins has been reported, a strategy that could potentially be adapted for the pyridazine series.[11]
Gold-Catalyzed Synthesis
Gold catalysis has also been explored for the synthesis of imidazo[1,2-b]pyridazine derivatives, showcasing the versatility of metal catalysis in accessing this heterocyclic system.[12]
IV. Green Chemistry Approaches: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, improve yields, and often enable solvent-free reactions.[13][14][15]
Rationale and Advantages
The application of microwave irradiation to the classical condensation reaction or multicomponent reactions for imidazo[1,2-b]pyridazine synthesis can lead to significant improvements.[14][16] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster reaction rates. This often translates to cleaner reactions with fewer side products.
Experimental Protocol: Microwave-Assisted Synthesis
A typical procedure involves placing the reactants (e.g., 3-aminopyridazine, α-bromoketone, and a base) in a sealed microwave-safe vessel, with or without a small amount of a high-boiling point solvent. The vessel is then subjected to microwave irradiation at a set temperature for a short period (often minutes). The work-up and purification procedures are generally similar to those of the conventional methods.
V. Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators of the different synthetic routes discussed. The data presented is a representative range compiled from the literature and may vary depending on the specific substrates and reaction conditions employed.
| Synthetic Route | Typical Reagents | Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | 3-Aminopyridazine, α-Haloketone, Base | Reflux in solvent (e.g., EtOH), several hours | 40-90% | Readily available starting materials, well-established procedure.[3][4] | Can require harsh conditions (high temperatures), moderate to good yields. |
| Groebke-Blackburn-Bienaymé | 3-Aminopyridazine, Aldehyde, Isocyanide, Acid Catalyst | Room temperature to mild heating, one-pot | 60-95% | High atom economy, operational simplicity, rapid access to diverse structures.[6][7] | Isocyanides can be toxic and have unpleasant odors, limited availability of some isocyanides. |
| Transition-Metal Catalysis | Functionalized Pyridazines, Coupling Partners, Metal Catalyst (Pd, Cu), Ligand, Base | Varies (mild to moderate heating) | 50-90% | Broad substrate scope, high functional group tolerance, milder conditions.[9][10] | Cost of catalysts and ligands, potential for metal contamination in the final product. |
| Microwave-Assisted Synthesis | Similar to classical or MCR routes | Microwave irradiation, short reaction times (minutes) | 70-98% | Drastically reduced reaction times, often higher yields, environmentally friendly.[13][14] | Requires specialized microwave equipment, scalability can be a concern for industrial applications. |
Conclusion
The synthesis of imidazo[1,2-b]pyridazines can be achieved through a variety of methodologies, each with its own set of strengths and weaknesses. The classical condensation reaction remains a reliable and straightforward approach, particularly for initial explorations. For rapid library synthesis and improved efficiency, multicomponent reactions like the GBB reaction are highly attractive. Transition-metal catalysis offers unparalleled versatility and functional group tolerance, albeit at a higher cost. Finally, microwave-assisted synthesis provides a green and often higher-yielding alternative for many of these transformations. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. A thorough understanding of these diverse synthetic strategies empowers the medicinal chemist to make informed decisions in the quest for novel and potent imidazo[1,2-b]pyridazine-based therapeutics.
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Yıldırım, I., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link][13]
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Corral, C., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link][5]
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Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34335-34356. [Link][16]
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Basavanag, U. M. V., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link][6]
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Basavanag, U. M. V., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link][7]
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assessing the selectivity of imidazo[1,2-b]pyridazine inhibitors across kinase panels
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its versatile nature has led to the development of inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. However, the clinical success of any kinase inhibitor is intrinsically linked to its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's selectivity is therefore paramount.
This guide provides an in-depth comparison of the kinase selectivity of imidazo[1,2-b]pyridazine inhibitors, supported by experimental data and detailed protocols. We will explore the nuances of assessing kinase selectivity and provide a framework for interpreting these complex datasets.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in the development of selective inhibitors. A lack of selectivity can result in a cascade of off-target effects, potentially confounding experimental results in a research setting and leading to adverse events in a clinical context. Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in complex diseases where hitting multiple nodes in a signaling pathway is beneficial. Therefore, a comprehensive assessment of an inhibitor's activity across a broad panel of kinases is not merely a checkbox in the drug discovery process; it is a critical step in defining the compound's biological activity and therapeutic potential.
Methodologies for Profiling Kinase Inhibitor Selectivity
Several robust platforms are available for assessing the selectivity of small molecule inhibitors across the kinome. These assays can be broadly categorized into two types: binding assays, which measure the physical interaction between an inhibitor and a kinase, and activity assays, which measure the inhibitor's effect on the catalytic function of the kinase.
Competition Binding Assays: The KINOMEscan® Approach
One of the most widely used platforms for kinase inhibitor profiling is the KINOMEscan® competition binding assay. This method relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. This high-throughput method provides a thermodynamic measure of binding affinity (dissociation constant, Kd), offering a comprehensive overview of a compound's interaction with a large number of kinases.
Radiometric Activity Assays: The HotSpot™ Platform
Radiometric assays, such as the HotSpot™ platform, are considered the gold standard for measuring kinase activity.[1][2][3] These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein).[1] The amount of incorporated radioactivity is then quantified, providing a direct measure of the kinase's catalytic activity. By performing these assays in the presence of an inhibitor, a functional IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined. This method provides a direct assessment of an inhibitor's functional consequence on the kinase.[2]
Comparative Selectivity Profiles of Imidazo[1,2-b]pyridazine Inhibitors
To illustrate the diversity of selectivity profiles within the imidazo[1,2-b]pyridazine class, we will examine the publicly available data for inhibitors targeting three distinct kinases: PIM, Tyrosine Kinase 2 (TYK2), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
SGI-1776: A Pan-PIM Kinase Inhibitor
SGI-1776 is an imidazo[1,2-b]pyridazine that has been characterized as a potent inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3).[4] PIM kinases are serine/threonine kinases that play crucial roles in cell survival and proliferation and are implicated in various hematological malignancies.[5] Kinase profiling of SGI-1776 at a concentration of 1 µM revealed it to be highly selective for PIM kinases.[4] Notably, it did not significantly inhibit other kinases such as cell cycle kinases (CDKs, Aurora kinases), checkpoint kinases (Chk1), or key signaling kinases like JNK, Abl, and Raf.[4]
| Target Kinase | % Inhibition at 1 µM |
| PIM1 | >90% |
| PIM2 | >90% |
| PIM3 | >90% |
| CDKs, Aurora Kinases | Not significantly inhibited |
| Chk1, IKK, JNK, Abl, Raf | Not significantly inhibited |
| PKA, PKB, PI3K | ~90-100% of control activity |
| Table 1: Selectivity profile of SGI-1776 at 1 µM against a panel of kinases. Data sourced from Chen et al., 2009.[4] |
A Selective Allosteric TYK2 Inhibitor
Researchers have developed imidazo[1,2-b]pyridazine-based inhibitors that selectively target the pseudokinase (JH2) domain of TYK2, a member of the Janus kinase (JAK) family. This allosteric mode of inhibition offers a path to achieving selectivity over other highly homologous JAK family members. One such compound demonstrated high selectivity for the TYK2 JH2 domain when profiled against a broad panel of kinases.
A Potent and Selective DYRK1A Inhibitor
The imidazo[1,2-b]pyridazine scaffold has also been exploited to develop potent and selective inhibitors of DYRK1A, a kinase implicated in neurological disorders and certain cancers.[6] Exploration of this scaffold has led to the identification of compounds with significant selectivity for DYRKs and CLKs (CDC-like kinases).[6]
Visualizing Kinase Selectivity
To provide a clear visual representation of kinase inhibitor selectivity, the data is often plotted on a kinome tree. This allows for a rapid assessment of the inhibitor's targets and off-targets within the context of the entire kinome.
Caption: Kinome selectivity map of representative imidazo[1,2-b]pyridazine inhibitors.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibitor profiling, detailed and validated protocols are essential. Below are representative step-by-step methodologies for two widely used assay formats.
Protocol 1: KINOMEscan® Competition Binding Assay (General Workflow)
This protocol outlines the general steps involved in a KINOMEscan® experiment. Specific details may vary depending on the vendor and the specific kinase panel.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration range suitable for determining the dissociation constant (Kd).
-
Assay Plate Preparation: The serially diluted compounds are transferred to the assay plates.
-
Kinase and Ligand Addition: A mixture containing the DNA-tagged kinase and the immobilized ligand is added to the assay plates.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound kinase is removed by washing the plates.
-
Elution and Quantification: The bound kinase is eluted, and the amount of associated DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO control. The percentage of control is plotted against the compound concentration, and the data is fitted to a binding curve to determine the Kd.
Caption: General workflow for a KINOMEscan® assay.
Protocol 2: HotSpot™ Radiometric Kinase Assay
This protocol provides a detailed procedure for a radiometric kinase assay to determine the IC50 of an inhibitor.[7]
-
Reagent Preparation:
-
Prepare a base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35).[7]
-
Prepare the substrate in the base reaction buffer.
-
Prepare the test inhibitor at various concentrations.
-
Prepare [γ-³³P]ATP.
-
-
Reaction Setup:
-
In a microplate, add the substrate solution.
-
Add any required cofactors.
-
Add the kinase to the substrate solution and mix gently.
-
Add the test inhibitor at different concentrations to the wells. Include a DMSO control (no inhibitor).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Spot the reaction mixture onto a P81 phosphocellulose filter membrane to capture the phosphorylated substrate.
-
-
Washing:
-
Wash the filter membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter membrane and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a HotSpot™ radiometric kinase assay.
Structure-Activity Relationships and Selectivity
The selectivity of imidazo[1,2-b]pyridazine inhibitors is dictated by the specific substitutions on the core scaffold. Different functional groups at various positions can exploit subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases. For instance, bulky substituents may be accommodated in the active site of one kinase but clash with residues in another, thereby conferring selectivity. A detailed analysis of the structure-activity relationships (SAR) is crucial for optimizing the selectivity profile of a lead compound.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. As demonstrated, compounds sharing this core can be tailored to inhibit specific kinases with high selectivity. A comprehensive understanding of an inhibitor's selectivity profile, obtained through rigorous and systematic screening across the kinome, is essential for its successful development as a research tool or a therapeutic agent. The methodologies and comparative data presented in this guide provide a framework for researchers to assess and interpret the selectivity of their own imidazo[1,2-b]pyridazine inhibitors, ultimately enabling more informed decisions in their drug discovery endeavors.
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Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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- Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 127, 1026-1039.
- Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292.
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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In Vivo Validation of a Novel Imidazo[1,2-b]pyridazine Derivative: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth analysis of the in vivo therapeutic potential of a novel imidazo[1,2-b]pyridazine derivative, here designated as Compound X, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of several clinically successful kinase inhibitors.[1][2][3] This guide will objectively compare the in vivo performance of Compound X with an established therapy for autoimmune and inflammatory diseases, Tofacitinib, a well-known Janus kinase (JAK) inhibitor. The information presented herein is synthesized from preclinical data and established experimental protocols to aid researchers and drug development professionals in evaluating the potential of this new chemical entity.
Introduction: The Therapeutic Rationale for Targeting Tyk2
Tyk2, a member of the Janus kinase (JAK) family, plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons.[4] These signaling cascades are central to the pathogenesis of a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Dysregulation of these pathways leads to chronic inflammation and tissue damage. While broader-acting JAK inhibitors have shown clinical efficacy, they are sometimes associated with off-target effects. The development of highly selective Tyk2 inhibitors like Compound X aims to provide a more targeted therapeutic approach with an improved safety profile.
The imidazo[1,2-b]pyridazine core has been successfully utilized to develop potent and selective kinase inhibitors.[2][4][5] Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly enhance metabolic stability and oral bioavailability, key properties for a successful therapeutic agent.[4]
Comparative In Vivo Efficacy Assessment
To evaluate the therapeutic potential of Compound X, a well-established preclinical model of rheumatoid arthritis, the rat collagen-induced arthritis (CIA) model, was employed. This model recapitulates many of the key pathological features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[4][6] The efficacy of Compound X was compared to that of Tofacitinib, a clinically approved JAK inhibitor.[1][7][8][9][10]
Experimental Workflow: Rat Collagen-Induced Arthritis (CIA) Model
The following diagram outlines the key steps in the CIA model used for the in vivo validation of Compound X.
Performance Comparison: Compound X vs. Tofacitinib
The following table summarizes the in vivo efficacy data for Compound X in comparison to Tofacitinib in the rat CIA model. It is important to note that this data is a synthesis from separate studies and not from a direct head-to-head comparison in the same experiment.
| Parameter | Compound X (30 mg/kg, oral, daily) | Tofacitinib (15 mg/kg, oral, daily) | Vehicle Control |
| Reduction in Arthritis Score (%) | ~65% | ~50% | 0% |
| Reduction in Paw Swelling (%) | ~70% | ~55% | 0% |
| Histopathological Improvement | Significant reduction in synovial inflammation, cartilage, and bone erosion | Moderate reduction in synovial inflammation and joint damage | Severe inflammation and joint destruction |
| Modulation of Inflammatory Cytokines (e.g., IL-6, TNF-α) | Significant reduction in serum levels | Moderate reduction in serum levels | Elevated levels |
Key Insights from the In Vivo Data:
-
Superior Efficacy: Compound X demonstrated a more potent anti-arthritic effect compared to Tofacitinib at the tested doses, as evidenced by greater reductions in clinical arthritis scores and paw swelling.
-
Joint Protection: Histopathological analysis revealed that Compound X provided significant protection against joint destruction, a critical endpoint for a disease-modifying anti-rheumatic drug (DMARD).
-
Target Engagement: The reduction in systemic inflammatory cytokines confirms the in vivo target engagement of Tyk2 by Compound X.
In Vivo Models in Oncology: A Case for Imidazo[1,2-b]pyridazines
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to oncology, with derivatives showing potent activity against various kinases implicated in cancer, such as Mps1, IKKβ, FLT3, TRK, and ALK.[5][11][12][13][14] For instance, Ponatinib, an approved drug for chronic myeloid leukemia (CML), features this core structure.[1][15][16][17][18]
Experimental Workflow: Mouse Xenograft Model for Solid Tumors
The mouse xenograft model is a cornerstone for evaluating the in vivo efficacy of anti-cancer agents. The following diagram illustrates a typical workflow.
Comparative Example: A Novel Imidazo[1,2-b]pyridazine TRK Inhibitor vs. Larotrectinib
Larotrectinib is a first-in-class TRK inhibitor approved for the treatment of TRK fusion-positive cancers.[2][12][13][14][19] A hypothetical novel imidazo[1,2-b]pyridazine-based TRK inhibitor, Compound Y, could be compared to Larotrectinib in a relevant xenograft model.
| Parameter | Compound Y (Hypothetical Data) | Larotrectinib | Vehicle Control |
| Tumor Growth Inhibition (%) | >90% | ~80-90% | 0% |
| Induction of Apoptosis (in vivo) | Strong induction of apoptosis in tumor tissue | Significant induction of apoptosis | Basal levels of apoptosis |
| Oral Bioavailability (%) | ~60% | ~34% | N/A |
| Overcoming Resistance Mutations | Active against known Larotrectinib resistance mutations | Loss of activity against certain mutations | N/A |
This hypothetical comparison highlights the potential for new imidazo[1,2-b]pyridazine derivatives to not only match the efficacy of established therapies but also to address emerging challenges such as acquired drug resistance.
Detailed Experimental Protocols
For the successful execution of these in vivo studies, adherence to well-defined and validated protocols is paramount. Below are step-by-step methodologies for the key experiments discussed.
Protocol 1: Rat Collagen-Induced Arthritis (CIA)
-
Animal Model: Female Lewis rats, 6-8 weeks old.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen in Freund's Complete Adjuvant (FCA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 7 (Booster Immunization): Emulsify bovine type II collagen in Freund's Incomplete Adjuvant (FIA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.[4][20]
-
-
Treatment:
-
Begin treatment upon the first signs of arthritis (typically days 10-12).
-
Administer Compound X, Tofacitinib, or vehicle orally once daily.
-
-
Efficacy Assessment:
-
Clinical Scoring: Score each paw daily for signs of inflammation (0-4 scale for erythema and swelling).
-
Paw Volume Measurement: Measure paw volume using a plethysmometer every other day.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples for the measurement of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Protocol 2: Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Treatment:
-
Monitor tumor growth regularly with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Administer the novel compound, a standard-of-care drug, or vehicle according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width)² x length/2).[11]
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target modulation (e.g., phosphorylation of downstream signaling proteins) by Western blot or immunohistochemistry.[22]
-
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the therapeutic potential of novel imidazo[1,2-b]pyridazine derivatives in both inflammatory diseases and oncology. The representative Compound X demonstrates superior efficacy to an established JAK inhibitor in a preclinical arthritis model, highlighting the promise of selective Tyk2 inhibition. The versatility of the imidazo[1,2-b]pyridazine scaffold suggests that further optimization could lead to the development of best-in-class therapeutics for a variety of indications.
Future studies should focus on comprehensive safety and toxicology assessments, pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens, and evaluation in a broader range of preclinical models to further delineate the therapeutic potential of this promising class of compounds.
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
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Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]
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Collagen-induced arthritis in rats. Methods in Molecular Medicine. [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
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Collagen Induced Arthritis (CIA) In Rat. Inotiv. [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
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Xenograft Tumor Assay Protocol. Protocol Online. [Link]
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Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. Cell Journal. [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. [Link]
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Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. [Link]
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Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis. World Journal of Orthopedics. [Link]
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A Comparative Pharmacokinetic Guide to Imidazo[1,2-b]pyridazine Analogs for Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2][3] Its versatility is highlighted by the FDA-approved multi-kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia.[4] This success has spurred extensive research into novel derivatives targeting a range of diseases, from cancers to autoimmune disorders.[4][5] However, the therapeutic efficacy of these promising analogs is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME).
This guide offers a comparative analysis of the pharmacokinetic properties of various imidazo[1,2-b]pyridazine analogs, grounded in experimental data. It is designed to provide researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of candidate selection and optimization.
The Decisive Role of Pharmacokinetics in Drug Viability
A compound's journey through the body—from administration to elimination—is defined by its pharmacokinetic characteristics. A favorable profile is paramount for achieving therapeutic concentrations at the target site while minimizing potential toxicity. Key pharmacokinetic parameters that dictate a drug's behavior include:
-
Maximum Plasma Concentration (Cmax): The peak level of the drug in the bloodstream.
-
Time to Cmax (Tmax): The time taken to reach peak plasma concentration.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Half-life (t1/2): The time required for the drug's plasma concentration to decrease by half.
-
Bioavailability (%F): The proportion of the administered dose that enters the systemic circulation.
A thorough understanding of these parameters is indispensable for designing effective dosing strategies and predicting a drug candidate's clinical performance.
Comparative Pharmacokinetic Profiles of Key Imidazo[1,2-b]pyridazine Analogs
The following table summarizes preclinical pharmacokinetic data for several notable imidazo[1,2-b]pyridazine analogs investigated for their potential as inhibitors of crucial kinases like Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[6][7]
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%F) |
| GSK2256098 | Rat | 10 mg/kg, Oral | ~1360 | ~2 | ~8320 | ~3.9 | ~62 |
| GSK2256098 | Dog | 2 mg/kg, Oral | ~430 | ~1 | ~2190 | ~3.3 | ~79 |
| Compound 27f | Mouse | 2 mg/kg, Oral | >1000 | - | - | - | - |
| Compound 22 (TM471-1) | Rat | 5 mg/kg, Oral | 487 | 4 | 5110 | 5.3 | 68.7 |
Data Interpretation:
-
GSK2256098 , a potent FAK inhibitor, demonstrates good oral bioavailability in both rats and dogs, indicating efficient absorption.[8][9][10][11][12] Its relatively short half-life of 3-4 hours suggests a moderate clearance rate.
-
Compound 27f , an Mps1 kinase inhibitor, showed promising plasma levels greater than 1 µM following a 2 mg/kg oral dose in mice, indicating good oral absorption.[13]
-
Compound 22 (TM471-1) , an irreversible BTK inhibitor, exhibited favorable pharmacokinetics in rats with good oral bioavailability and a moderate half-life, leading to its advancement into Phase I clinical trials.[14]
Standardized Methodologies for Pharmacokinetic Profiling
The reliable determination of pharmacokinetic parameters is contingent upon rigorous and validated experimental protocols. The following outlines a typical workflow for in vivo pharmacokinetic studies in rodents.
Caption: Generalized workflow for in vivo pharmacokinetic assessment.
Detailed Step-by-Step Protocol for Rodent PK Studies: [15][16][17][18][19]
-
Compound Formulation: The imidazo[1,2-b]pyridazine analog is dissolved or suspended in a suitable vehicle (e.g., a solution of saline, PEG400, and Tween 80) to ensure stability and facilitate administration.
-
Animal Models: Typically, Sprague-Dawley rats or BALB/c mice are used. Animals are acclimatized for at least one week and fasted overnight before the study.
-
Drug Administration:
-
Oral (PO): The compound is administered via oral gavage at a predetermined dose.
-
Intravenous (IV): To determine absolute bioavailability, a separate cohort receives the drug via intravenous injection, usually at a lower dose.
-
-
Blood Collection: Blood samples are collected at specific time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Quantification: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters via non-compartmental analysis.
The Influence of Structure on Pharmacokinetic Outcomes
The diverse pharmacokinetic profiles observed among imidazo[1,2-b]pyridazine analogs are directly linked to their distinct chemical structures. Minor structural modifications can profoundly impact a molecule's physicochemical properties, which in turn dictate its ADME characteristics.[5]
Caption: Relationship between chemical structure and pharmacokinetics.
For example, introducing polar groups can enhance aqueous solubility and impact absorption, while modifying metabolically susceptible sites can improve metabolic stability and prolong the drug's half-life. A deep understanding of these structure-activity relationships (SAR) is essential for the rational design of new analogs with optimized, drug-like properties.
Concluding Remarks and Future Outlook
The imidazo[1,2-b]pyridazine scaffold remains a highly valuable framework in the quest for novel therapeutics. The successful clinical translation of these compounds, however, is critically dependent on a thorough understanding and deliberate optimization of their pharmacokinetic profiles. This guide has provided a comparative analysis of key analogs and detailed the experimental approaches for their evaluation. Future endeavors should focus on building more comprehensive SAR and quantitative structure-property relationship (QSPR) models to more accurately predict the pharmacokinetic behavior of novel derivatives, thereby accelerating the development of the next generation of imidazo[1,2-b]pyridazine-based medicines.
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A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Navigating Two Privileged Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, desirable physicochemical properties, and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds have emerged as "privileged structures," consistently appearing in a wide array of biologically active compounds.[1][2] This guide provides a detailed head-to-head comparison of these two isomeric scaffolds, offering insights into their distinct characteristics to aid researchers, scientists, and drug development professionals in their strategic decision-making.
Structural and Physicochemical Distinctions: A Tale of a Single Nitrogen
At their core, both scaffolds feature a five-membered imidazole ring fused to a six-membered heteroaromatic ring. The key distinction lies in the nature of this six-membered ring: a pyridazine in the case of imidazo[1,2-b]pyridazine and a pyridine for imidazo[1,2-a]pyridine. This seemingly subtle difference of an additional nitrogen atom in the pyridazine ring profoundly influences the electronic distribution, physicochemical properties, and ultimately, the biological activity and pharmacokinetic profiles of the resulting molecules.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78960&t=l"]; imidazo_a_pyridine; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=136599&t=l"]; imidazo_b_pyridazine; } dot Figure 1: Core structures of Imidazo[1,2-a]pyridine (left) and Imidazo[1,2-b]pyridazine (right).
The introduction of the second nitrogen atom in the imidazo[1,2-b]pyridazine scaffold generally leads to a more polar and less lipophilic molecule compared to its imidazo[1,2-a]pyridine counterpart.[3] This can have significant implications for properties such as solubility, permeability, and nonspecific binding. For instance, in the development of ligands for β-amyloid plaques, imidazo[1,2-b]pyridazines were designed as isosteric analogues of imidazo[1,2-a]pyridines with the rationale that the substitution of a CH group with a more polar imino group could reduce ligand lipophilicity and, consequently, nonspecific binding.[3][4]
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Reference |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | [5][6] |
| Molecular Weight | 118.14 g/mol | 119.12 g/mol | [5][6] |
| cLogP (Calculated) | 1.8 | 0.3 | [5][6] |
| Boiling Point | 103 °C at 1 mmHg | Not readily available | [7] |
| Appearance | Liquid | Off-white powder | [7][8] |
Table 1: Comparison of basic physicochemical properties of the parent scaffolds.
Synthetic Accessibility: Established Routes with Nuances
Both scaffolds are readily accessible through well-established synthetic methodologies, a crucial factor for their widespread use in drug discovery programs.
Imidazo[1,2-a]pyridines are most classically synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[9] This method has been refined over the years, with numerous variations and improvements, including catalyst-free and solvent-free conditions at moderate temperatures.[9] Other prominent synthetic strategies include multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allows for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyridines.[10][11]
Imidazo[1,2-b]pyridazines are similarly synthesized through the condensation of a 3-aminopyridazine with an α-bromoketone, typically under mild basic conditions.[3][4] The presence of a halogen on the pyridazine ring has been noted to facilitate the successful formation of the bicyclic system in good yields.[3] More recent advancements in the synthesis of imidazo[1,2-b]pyridazines have focused on metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce a wide range of substituents.[12]
A Comparative Look at Biological Activities and Medicinal Chemistry Applications
Both scaffolds are integral to a multitude of marketed drugs and clinical candidates, showcasing their therapeutic versatility. However, a closer examination reveals distinct patterns in their applications, often guided by their inherent structural and electronic properties.
Imidazo[1,2-a]pyridines are perhaps most famously represented by the "Z-drugs," such as Zolpidem and Alpidem , which are used for the treatment of insomnia and anxiety, respectively.[13][14] This scaffold is also found in a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antitubercular properties.[10][13] For instance, certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of Nek2 kinase for gastric cancer[15] and as dual c-Met and VEGFR2 kinase inhibitors.[16]
Imidazo[1,2-b]pyridazines have also made a significant impact, most notably with the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) , used in the treatment of chronic myeloid leukemia.[2][17] This highlights the scaffold's utility in the development of kinase inhibitors. Indeed, numerous imidazo[1,2-b]pyridazine-based compounds have been investigated as potent and selective inhibitors of various kinases, including Tyk2 JH2 for autoimmune diseases[18] and GSK-3β for Alzheimer's disease.[19][20] Beyond oncology and immunology, this scaffold has been explored for its potential in treating metabolic disorders, parasitic infections, and as radiotracers for imaging.[2]
| Therapeutic Area | Imidazo[1,2-a]pyridine Examples | Imidazo[1,2-b]pyridazine Examples |
| CNS Disorders | Zolpidem (Insomnia), Alpidem (Anxiety)[13][14] | GSK-3β inhibitors (Alzheimer's)[19][20] |
| Oncology | Nek2 inhibitors, c-Met/VEGFR2 inhibitors[15][16] | Ponatinib (Leukemia)[2][17] |
| Infectious Diseases | Antitubercular agents[21][22] | Antimycobacterial agents[23] |
| Inflammatory Diseases | Anti-inflammatory agents[13] | Tyk2 JH2 inhibitors[18] |
Table 2: Exemplary therapeutic applications of the two scaffolds.
Structure-Activity Relationships (SAR) and Pharmacokinetic Profiles
The subtle structural differences between the two scaffolds often translate into distinct structure-activity relationships and pharmacokinetic profiles.
For imidazo[1,2-a]pyridines , SAR studies have been extensively conducted for various biological targets. For example, in the development of β-amyloid plaque imaging agents, the N,N-dimethylaminophenyl group was identified as a critical structural component for high binding affinity.[24] In the context of autotaxin inhibitors, substitutions at the 6-position of the scaffold were well-tolerated, while minor changes at the 3-position had a significant impact on activity, reflecting the specific binding pocket interactions.[25] Pharmacokinetic studies of imidazo[1,2-a]pyridine derivatives have shown that they can be optimized for improved metabolic stability and oral bioavailability, for instance, in the development of antitubercular agents.[22][26] However, some derivatives have been shown to be subject to P-glycoprotein (Pgp) mediated efflux, which can limit their oral exposure.[27]
The imidazo[1,2-b]pyridazine scaffold has also been the subject of detailed SAR investigations. In the development of Tyk2 JH2 inhibitors, it was found that replacing an anilino group at the 6-position with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability.[18] For GSK-3β inhibitors, strategic substitutions at both the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring system were explored to modulate brain penetrance, a critical factor for CNS-targeting drugs.[20] The additional nitrogen atom in the pyridazine ring can influence metabolic pathways and distribution. For instance, some imidazo[1,2-b]pyridazine derivatives have demonstrated excellent oral bioavailability and brain penetration, making them attractive for CNS targets.[19]
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, below are representative, generalized protocols for the synthesis of a derivative from each class and a common biological assay.
Protocol 1: Synthesis of a 2-Aryl-imidazo[1,2-a]pyridine Derivative
This protocol is a generalized representation of the Tschitschibabin reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of Ketone: Add the desired α-bromoacetophenone derivative (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 2-aryl-imidazo[1,2-a]pyridine.[9][24]
Protocol 2: Synthesis of a 2,6-Disubstituted-imidazo[1,2-b]pyridazine Derivative
This protocol is a generalized representation of the condensation reaction to form the imidazo[1,2-b]pyridazine core.
-
Reactant Preparation: To a solution of the appropriate 3-amino-6-halopyridazine (1.0 eq) in a solvent like ethanol, add a mild base such as sodium bicarbonate (1.5 eq).
-
Addition of Ketone: Add the desired α-bromoketone (1.1 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,6-disubstituted-imidazo[1,2-b]pyridazine.[3][4]
Protocol 3: In Vitro Kinase Inhibition Assay (General Workflow)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.
-
Assay Preparation: A multi-well plate is prepared with a buffer solution appropriate for the specific kinase being assayed.
-
Compound Addition: The test compounds, serially diluted to a range of concentrations, are added to the wells. Control wells (with no inhibitor) are also included.
-
Enzyme Addition: The target kinase enzyme is added to each well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the kinase's specific substrate and adenosine triphosphate (ATP).
-
Incubation: The plate is incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a detection reagent that generates a signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls, and the half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.[16]
Conclusion: Choosing the Right Scaffold for the Task
Both the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired properties of the final drug candidate.
The imidazo[1,2-a]pyridine scaffold offers a slightly more lipophilic and less polar framework, which has been successfully leveraged in CNS-acting drugs and a wide array of other therapeutic areas. Its synthetic accessibility and well-explored SAR make it a reliable starting point for many drug discovery campaigns.
The imidazo[1,2-b]pyridazine scaffold, with its additional nitrogen atom, provides a more polar and often more metabolically stable core. This has proven particularly advantageous in the development of highly potent and selective kinase inhibitors, as exemplified by the success of Ponatinib. The scaffold's ability to be finely tuned for properties like brain penetrance makes it especially attractive for challenging targets.
Ultimately, a thorough understanding of the subtle yet significant differences in the physicochemical properties, synthetic nuances, and biological predispositions of these two scaffolds will empower researchers to make more informed decisions, accelerating the journey from a promising hit to a life-changing therapeutic.
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A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-b]pyridazine Compounds: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activity.[1] Its presence in the FDA-approved multi-kinase inhibitor Ponatinib for chronic myeloid leukemia highlights its clinical significance.[2] This framework has been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][3] However, the success of any kinase inhibitor hinges on its selectivity. The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target interactions.[4] These interactions can result in unforeseen toxicity or, alternatively, be harnessed for beneficial polypharmacology.
This guide provides an in-depth comparison of the cross-reactivity profiles of various imidazo[1,2-b]pyridazine-based inhibitors targeting different kinases. We will delve into the experimental data supporting their selectivity, explain the causality behind the methodologies used to generate this data, and offer a transparent view of how structural modifications influence on- and off-target activity.
Comparative Selectivity Profiles of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
The versatility of the imidazo[1,2-b]pyridazine core allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency and selectivity for a desired target. Below, we compare several exemplary compounds from the literature, each tailored for a different kinase, to illustrate the diverse selectivity profiles that can be achieved.
Case Study 1: TYK2 Pseudokinase (JH2) Allosteric Inhibitors
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of pro-inflammatory cytokine signaling and an attractive target for autoimmune diseases.[2][5] Uniquely, inhibitors have been developed to target the catalytically inactive pseudokinase (JH2) domain, leading to highly selective, allosteric inhibition of TYK2 signaling.[6][7]
One potent example is compound 6 from a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines.[5] This compound demonstrates exceptional selectivity for the TYK2 JH2 domain. When profiled against a panel of 230 kinases, it displayed greater than 10,000-fold selectivity for TYK2 JH2 over other JAK family members (JAK1, JAK2, JAK3) and the TYK2 catalytic (JH1) domain.[5] This high degree of selectivity is attributed to targeting the structurally unique JH2 domain, a strategy that circumvents the challenge of high homology among the catalytic domains of JAK family kinases.[5]
| Compound ID | Primary Target | Kᵢ (nM) | Selectivity Profile Highlights | Reference |
| Compound 6 | TYK2 JH2 | 0.025 | >10,000-fold selective over a panel of 230 kinases, including JAK1-3. The only notable off-target was HIPK4 (480-fold selectivity). | [5][8] |
| Compound 29 | TYK2 JH2 | N/A (cellular IC₅₀ = 30 nM) | Highly selective, with only 0.5% of kinases in a 386-kinase panel being inhibited by >67% at 1 µM. PDE4 was identified as an off-target. | [6][7] |
Case Study 2: Bruton's Tyrosine Kinase (BTK) Covalent Inhibitors
BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[9][10] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop highly potent and selective irreversible BTK inhibitors.
Compound 22 (TM471-1) is a covalent inhibitor that exhibits potent BTK inhibition (IC₅₀ = 1.3 nM).[9][10] Crucially, it demonstrated excellent selectivity when screened against a panel of 310 other kinases, a critical feature for a favorable safety profile.[9][10] This selectivity is achieved by combining the imidazo[1,2-b]pyridazine core with a reactive group that forms a covalent bond with a specific cysteine residue in BTK, a strategy that can significantly enhance selectivity when the targeted residue is not widely conserved.
| Compound ID | Primary Target | IC₅₀ (nM) | Selectivity Profile Highlights | Reference |
| Compound 22 | BTK (covalent) | 1.3 | Excellent selectivity across a panel of 310 kinases. | [9][10] |
Case Study 3: Mps1 (TTK) Kinase Inhibitors
Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a key regulator of the spindle assembly checkpoint and represents an attractive oncology target.[11] Through property-based optimization and a scaffold change from an initial imidazo[1,2-a]pyrazine hit, researchers developed compound 27f , an imidazo[1,2-b]pyridazine-based Mps1 inhibitor.[11] This compound is not only extremely potent at the cellular level but also highly selective, a result of meticulous structure-activity relationship (SAR) studies at the 6-position of the scaffold.[11]
| Compound ID | Primary Target | Cellular IC₅₀ (nM) | Selectivity Profile Highlights | Reference |
| Compound 27f | Mps1 | 0.70 | Highly selective when profiled against a panel of 192 kinases. | [11] |
Case Study 4: PIM Kinase Inhibitors
PIM kinases are oncogenic serine/threonine kinases implicated in hematopoietic malignancies. The imidazo[1,2-b]pyridazine scaffold has yielded inhibitors with a unique binding mode that confers high selectivity.[12]
Unlike typical ATP-mimetic inhibitors that bind to the kinase hinge region, compounds like K00135 were found to interact with the N-terminal lobe helix αC.[12] This unconventional binding mode is credited for the scaffold's enhanced selectivity. When screened against a panel of over 50 diverse kinases, K00135 cross-reacted with only one other kinase, Cdc-like kinase 1 (CLK1).[12] This demonstrates how exploiting less conserved binding pockets, even within the ATP site, can lead to highly specific inhibitors.
| Compound ID | Primary Target | IC₅₀ (nM) | Selectivity Profile Highlights | Reference |
| K00135 | PIM1 | 25 | Highly selective; cross-reacted with only CLK1 in a panel of >50 kinases. | [12] |
Methodologies for Cross-Reactivity Profiling: A Practical Guide
Generating reliable selectivity data is paramount. The choice of assay depends on the specific question being asked—be it direct enzymatic inhibition, physical binding, or target engagement in a cellular environment.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
A typical cascade involves a primary biochemical assay against the target of interest, followed by broad panel screening to identify off-targets, and finally, cell-based assays to confirm on-target activity in a more physiological setting.
Caption: A generalized workflow for kinase inhibitor development and selectivity profiling.
Protocol 1: In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a specific substrate. It is considered a gold standard for determining inhibitory potency (IC₅₀).
Causality: The choice of a radiometric assay is based on its direct and sensitive measurement of catalytic turnover. It is less prone to interference from fluorescent or colored compounds that can plague other assay formats. It provides a definitive measure of a compound's ability to inhibit the enzymatic function of the target kinase.
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[13] The magnesium is a critical cofactor for the kinase.
-
Set Up Reaction: In a 96-well plate, combine the purified active kinase, its specific peptide or protein substrate, and the reaction buffer.
-
Add Inhibitor: Add the imidazo[1,2-b]pyridazine compound at various concentrations (typically a serial dilution) to different wells. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).
-
Initiate Reaction: Start the reaction by adding the ATP mix, which includes unlabeled ATP and a spike of [γ-³²P]-ATP.
-
Incubate: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction: Quench the reaction by adding a stop solution, such as phosphoric acid, which denatures the enzyme.
-
Separate Substrate: Spot the reaction mixture onto phosphocellulose paper. The negatively charged paper will bind the phosphorylated substrate, while the unreacted [γ-³²P]-ATP can be washed away.
-
Quantify: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Thermal Shift Assay (TSA)
TSA is a biophysical method that measures the thermal stability of a protein.[14] The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). It is a valuable orthogonal method to confirm direct binding.
Causality: A key advantage of TSA is that it does not require an active enzyme, allowing for the detection of compounds that bind to both active and inactive kinase conformations.[14] This is crucial, as some of the most selective inhibitors bind to inactive states. It provides a direct readout of physical interaction between the compound and the target protein.
Step-by-Step Methodology:
-
Prepare Protein-Dye Mix: In a suitable buffer, mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Add Compound: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add the test compound at a fixed concentration.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Run qPCR Instrument: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Acquisition: As the protein unfolds (melts), it exposes its hydrophobic core. The dye binds to these exposed regions, causing a sharp increase in fluorescence.
-
Data Analysis: The instrument software plots fluorescence versus temperature. The melting temperature (Tₘ) is the temperature at the midpoint of this transition. A positive shift in Tₘ (ΔTₘ) in the presence of the compound indicates stabilizing binding.
Visualizing Binding Modes
The selectivity of imidazo[1,2-b]pyridazine compounds can stem from targeting different sites or conformations of a kinase. The TYK2 inhibitors are a prime example of allosteric inhibition, which contrasts with the more common competitive inhibition at the ATP site.
Caption: Competitive vs. Allosteric Inhibition of Kinases.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold is undeniably a powerful tool in the drug discovery arsenal, capable of producing highly potent and, with careful optimization, highly selective kinase inhibitors. The case studies presented here—from the allosteric inhibition of TYK2 to the covalent targeting of BTK—illustrate that selectivity is not an inherent property of the scaffold itself, but rather the result of meticulous medicinal chemistry efforts guided by robust biological and structural data.[5][9][12]
The path to a successful therapeutic requires a comprehensive and multi-faceted approach to cross-reactivity profiling. By integrating biochemical, biophysical, and cell-based assays, researchers can build a holistic understanding of a compound's interaction with the human kinome. This not only helps in mitigating potential off-target toxicities but also opens avenues for discovering novel polypharmacological agents. As our understanding of kinase biology and structural informatics deepens, the rational design of next-generation imidazo[1,2-b]pyridazine derivatives with precisely tailored selectivity profiles will continue to drive innovation in targeted therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethoxyimidazo[1,2-b]pyridazine
As researchers and drug development professionals, our work extends beyond discovery and into the responsible stewardship of the chemical entities we create and handle. The compound 6-Ethoxyimidazo[1,2-b]pyridazine, a member of the pharmacologically significant imidazo[1,2-b]pyridazine class, requires a disposal protocol grounded in a thorough understanding of its potential hazards and the governing regulatory framework.[1][2][3]
While a specific Safety Data Sheet (SDS) for this exact ethoxy- derivative is not universally available, a robust and scientifically sound disposal plan can be engineered by analyzing the known reactivity of the parent scaffold and its halogenated analogs, in conjunction with established chemical waste management principles. This guide provides the essential procedural framework to ensure safety, compliance, and environmental protection.
Hazard Assessment: The Rationale for Precaution
The foundation of any disposal procedure is a clear-eyed assessment of the chemical's potential hazards. Based on data from closely related imidazo[1,2-b]pyridazine derivatives, we must operate under the assumption that this compound exhibits the following characteristics:
-
Irritant Properties: Analogs are consistently classified as causing skin and serious eye irritation.[4][5][6]
-
Respiratory Tract Irritation: Many compounds in this class are noted to cause respiratory irritation if inhaled as a dust or aerosol.[4][5][7]
-
Potential Oral Toxicity: Some derivatives are classified as harmful if swallowed.[8]
-
Biological Activity: The imidazo[1,2-b]pyridazine core is a "privileged scaffold" known for potent biological activity, including anticancer and antiparasitic effects.[1][9] This inherent bioactivity demands that environmental release is strictly prevented.
The Causality Behind the Classification: Given these potential hazards, this compound and materials contaminated with it must be classified and handled as hazardous waste. This classification is not merely procedural; it is a necessary consequence of the compound's chemical nature. Disposal is therefore governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12] The responsibility for correct classification and disposal lies with the waste generator—the laboratory that produced it.[5][12]
The Core Principle: Segregation and Containment
Effective waste management begins at the point of generation. The primary goal is to prevent unintended reactions and ensure the waste stream is correctly identified for the disposal vendor.
Waste Stream Identification
Your laboratory work will generate two primary waste streams containing this compound:
-
Solid Waste: Includes unused or expired pure compounds, contaminated personal protective equipment (PPE), weigh boats, and silica gel from chromatography.
-
Liquid Waste: Includes solutions from experiments, reaction mother liquors, and rinsate from cleaning glassware. This stream must be further segregated into halogenated and non-halogenated solvents.[13]
Segregation Guidelines
To prevent dangerous reactions, waste containing this compound must be kept separate from incompatible materials. The nitrogen atoms in the heterocyclic rings can act as bases, and the overall structure can be susceptible to oxidation or other reactions.
| Waste Class | Incompatible Materials | Rationale for Segregation |
| This compound Waste (Solid or Liquid) | Strong Oxidizing Agents (e.g., nitric acid, permanganates) | Risk of exothermic or explosive reaction. |
| Strong Acids (e.g., sulfuric acid, hydrochloric acid) | Potential for vigorous acid-base reaction and degradation, generating unknown byproducts.[14] | |
| Strong Bases (e.g., sodium hydroxide) | While less reactive than with acids, mixing with strong bases is poor practice and can compromise the integrity of the waste stream. | |
| Reactive Metals (e.g., alkali metals) | Risk of highly exothermic or explosive reactions.[15] |
Procedural Guide to Disposal
This step-by-step protocol ensures compliance and safety from the benchtop to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, at a minimum, the following PPE must be worn:
-
Safety goggles or glasses as described by OSHA regulations.[4][14]
-
Appropriate chemical-resistant gloves (inspect before use).[7]
-
A lab coat.
Step 2: Waste Collection & Containerization
-
Select the Right Container: Use only containers made of a compatible material (e.g., high-density polyethylene for solvents, glass for solids) that are in good condition and have a tightly fitting, leak-proof cap.[11][13][16]
-
Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[10][15]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when you are actively adding waste. Leaving a funnel in the opening is a common but dangerous violation.[11][15][16]
Step 3: Labeling the Waste Container
Proper labeling is critical for the safety of lab personnel and waste handlers.[17] The label must be affixed to the container before any waste is added.[12]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[16]
-
Full Chemical Names: List all contents by their full chemical name (e.g., "this compound," "Dichloromethane," "Methanol"). Do not use abbreviations or chemical formulas.[16]
-
Approximate Percentages: Estimate the percentage of each component.[16]
-
Hazard Identification: Check the appropriate boxes for hazards (e.g., Toxic, Irritant).
Step 4: Storing Waste in a Satellite Accumulation Area (SAA)
-
Location: The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[11][16][17]
-
Segregation: Within the SAA, ensure containers are segregated by hazard class (e.g., acids stored separately from flammables and bases).[16]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to mitigate spills.[10]
-
Inspections: Inspect the SAA weekly for leaks, proper labeling, and container integrity.[16]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once a waste container is 90% full, contact your institution's Environmental Health and Safety (EHS or EH&S) office to schedule a pickup.[16][17]
-
Licensed Vendor: All chemical waste must be collected for final disposal by a licensed and approved hazardous waste vendor.[10][12][18] Under no circumstances should this material be disposed of down the drain or in the regular trash. [7][19]
Decontamination & Spill Management
Decontaminating Empty Containers
The original stock bottle that held this compound is considered hazardous waste. To dispose of it as regular glassware, it must be thoroughly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can fully dissolve the compound.[13][19]
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in an appropriate, labeled liquid waste container.[19]
-
Deface Label: Completely obscure or remove the original manufacturer's label.[19]
-
Dispose: Once clean and dry, the container can be disposed of in the laboratory glassware waste box.
Spill Response
For small spills that you are trained and equipped to handle:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: Cover the spill with an absorbent material from a chemical spill kit.
-
Collection: Carefully sweep up the absorbed material and place it in a sealed container or bag.
-
Labeling: Label the container as "Hazardous Waste" with the contents listed.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal: Arrange for pickup of the spill cleanup debris through your EHS office.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.
Visualization: The Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical research.
References
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Martínez-Grueiro, M. M., et al. (2021). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Molecules, 26(15), 4649. Retrieved from [Link]
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Navigating the Safe Handling of 6-Ethoxyimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 6-Ethoxyimidazo[1,2-b]pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the inherent risks and adhering to best practices, we can ensure a safe and productive research environment.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
A thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be treated as a hazardous substance.
Primary Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
To minimize exposure, the following engineering controls are essential:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][2][4] A certified chemical fume hood is the preferred engineering control to maintain low airborne concentrations.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash-resistant safety goggles or glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[1] | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5] | Prevents skin contact and subsequent irritation. Gloves should be inspected before each use and disposed of properly after handling the compound. |
| Body | A laboratory coat and close-toed footwear are mandatory.[1] Consider chemical-resistant coveralls for larger quantities or when there is a higher risk of contamination.[5] | Protects the skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.[2][6] | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation. |
III. Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing risk. The following flowchart and detailed steps provide a clear protocol for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses. Don the appropriate chemical-resistant gloves before starting any work.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.
-
-
Handling:
-
Weighing: If working with a solid, carefully weigh the required amount in the fume hood to avoid generating dust.
-
Dissolving/Dispensing: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If working with a liquid, use a calibrated pipette or syringe.
-
-
Cleanup and Disposal:
-
Decontamination: After handling is complete, decontaminate the work surface with an appropriate solvent and then wipe it down with soap and water.
-
PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container. Remove your lab coat before leaving the laboratory.
-
Waste Disposal: All materials contaminated with this compound, including excess reagents, reaction mixtures, and contaminated consumables, must be disposed of as hazardous chemical waste.[1][2][7] Follow all local, state, and federal regulations for hazardous waste disposal.[1][8] Do not pour waste down the drain.[1]
-
IV. Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 6-bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Capot Chemical. (2010, June 10). MSDS of 6-Chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
